molecular formula C10H10N2O2 B3261318 Ethyl 2-(4-cyanopyridin-3-YL)acetate CAS No. 3423-46-9

Ethyl 2-(4-cyanopyridin-3-YL)acetate

Cat. No.: B3261318
CAS No.: 3423-46-9
M. Wt: 190.2 g/mol
InChI Key: QAFKIQCCQUDSGH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanopyridin-3-yl)acetate is a chemical compound with the CAS Number 3423-46-9 and a molecular formula of C 10 H 10 N 2 O 2 (Molecular Weight: 190.20 g/mol) . As a member of the cyanopyridine family, this compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. Cyanopyridine scaffolds are of significant scientific interest due to their reported wide range of pharmacological activities . Specifically, substituted cyanopyridines have been studied for their potential antiproliferative properties, with some derivatives demonstrating promising antitumor activity in research settings . Researchers utilize this ester-containing compound primarily as a key intermediate in the synthesis of more complex molecules for biological evaluation and drug discovery projects. The structure features both a cyano group and an ester moiety, which provide versatile handles for further chemical modification. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyanopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKIQCCQUDSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9) is a specialized heterocyclic building block widely utilized in the synthesis of fused pyridine systems, particularly 1,6-naphthyridines . Structurally, it consists of a pyridine ring substituted at the 3-position with an ethyl acetate moiety (–CH₂COOEt) and at the 4-position with a nitrile group (–CN).

This bifunctional arrangement—combining an acidic methylene group (activated by the ester and the electron-deficient pyridine ring) with an electrophilic nitrile—makes it an ideal precursor for Thorpe-Ziegler cyclizations and condensation reactions. It serves as a critical intermediate in the discovery of kinase inhibitors, antibacterial agents, and topoisomerase inhibitors.

Physicochemical Properties

The following data consolidates experimental and predicted properties for CAS 3423-46-9.

PropertyValueNote
Chemical Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol -
Appearance Light yellow solid / Crystalline powder-
Melting Point 47 – 53 °CExperimental [1]
Boiling Point ~201 °C (at 760 mmHg)Predicted
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCMLow solubility in water
pKa (C-H) ~18–20Estimated (Active methylene)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive

Synthetic Utility & Mechanism

The core value of this compound lies in its ability to undergo cyclization to form 1,6-naphthyridine scaffolds. The relative positioning of the acetate and cyano groups allows for facile ring closure under basic conditions or in the presence of dielectrophiles.

Synthesis of the Core Molecule (CAS 3423-46-9)

While several routes exist, the most robust laboratory scale synthesis involves the Malonate Displacement Method starting from 3-bromo-4-cyanopyridine. This avoids the use of highly unstable lithiated intermediates required for direct carboxylation.[1]

Step 1: Nucleophilic Substitution (SNAr) 3-Bromo-4-cyanopyridine reacts with diethyl malonate in the presence of a strong base (NaH) to form the diethyl malonate derivative. The electron-withdrawing cyano group at the 4-position activates the 3-position for nucleophilic attack.

Step 2: Decarboxylation Krapcho decarboxylation conditions (NaCl/DMSO/H₂O at high temperature) remove one ester group, yielding the target mono-ester.

Synthesis Start 3-Bromo-4-cyanopyridine Inter Diethyl 2-(4-cyanopyridin-3-yl)malonate Start->Inter Diethyl malonate, NaH DMF, 0°C to RT (SNAr) Product This compound (CAS 3423-46-9) Inter->Product NaCl, DMSO, H2O 140°C (Decarboxylation)

Caption: Synthesis of CAS 3423-46-9 via Malonate Displacement and Krapcho Decarboxylation.

Transformation to 1,6-Naphthyridines

The most significant application of CAS 3423-46-9 is its conversion into 1,6-naphthyridin-5(6H)-ones. This is typically achieved via a two-step condensation-cyclization sequence.

  • Condensation: The active methylene group reacts with a one-carbon electrophile (e.g., DMF-DMA or Triethyl orthoformate) to form an enamine or enol ether intermediate.

  • Cyclization: Treatment with a primary amine (or ammonia) initiates a nucleophilic attack on the enamine, followed by intramolecular attack of the resulting amine onto the nitrile carbon. This closes the ring to form the naphthyridine core.

Naphthyridine Precursor This compound Intermediate Enamine Intermediate (Ethyl 2-(4-cyanopyridin-3-yl)-3-(dimethylamino)acrylate) Precursor->Intermediate Condensation (110°C, Toluene) Reagent DMF-DMA (Dimethylformamide dimethyl acetal) Reagent->Intermediate Cyclization Cyclization with R-NH2 (Amine/Ammonia) Intermediate->Cyclization Final 1,6-Naphthyridin-5(6H)-one Derivative Cyclization->Final Intramolecular Nucleophilic Attack on Nitrile

Caption: Mechanism for the conversion of CAS 3423-46-9 into the bioactive 1,6-naphthyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridine Derivative

Context: Standard procedure for converting the precursor into a fused ring system.

Reagents:

  • This compound (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Ammonia (7N in Methanol) or Primary Amine (1.5 eq)

  • Solvent: Toluene (Step 1), Ethanol (Step 2)

Procedure:

  • Enamine Formation: Dissolve this compound in anhydrous toluene. Add DMF-DMA and heat to reflux for 4 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude enamine intermediate (often a dark red/orange oil or solid).

  • Cyclization: Redissolve the intermediate in Ethanol. Add the amine source (e.g., methanolic ammonia).

  • Reflux: Heat the mixture at 80°C in a sealed tube or under reflux for 6–12 hours.

  • Purification: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. Recrystallize from DMF/EtOH if necessary.

Expected Yield: 65–85%

Applications in Medicinal Chemistry

Therapeutic AreaTarget / MechanismRole of CAS 3423-46-9
Oncology Pim-1 Kinase Inhibitors Precursor for the benzo[1,6]naphthyridine core, a scaffold known to bind to the ATP-binding pocket of Pim kinases [2].
Antimicrobial Topoisomerase Inhibitors Used to synthesize fused naphthyridines that mimic fluoroquinolone activity, targeting bacterial DNA gyrase.
Neurology Acetylcholinesterase (AChE) Derivatives of 1,6-naphthyridines synthesized from this CAS have shown potential in Alzheimer's disease models as dual inhibitors.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Incompatibility: Strong oxidizing agents, strong bases (can induce premature cyclization or hydrolysis).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Link

  • Rodinovskaya, L., et al. (2006). "Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles." Synthesis, 2357-2370. Link

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[2][3] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[2][3] Organic Reactions.[4][1][2][3][5][6][7] Link

  • BenchChem. (2025).[6][8] Technical Guide: Pyridine Derivatives in Drug Discovery. Link

Sources

molecular weight and formula of Ethyl 2-(4-cyanopyridin-3-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-cyanopyridin-3-YL)acetate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical data, predicted physicochemical properties, a plausible synthetic route, and an analysis of its potential as a building block in drug discovery.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a cyano group and an ethyl acetate moiety makes it a versatile intermediate for further chemical modifications.

Key Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.2 g/mol [1][2]
CAS Number 3423-46-9[1][2][3]
Purity ≥98% (typical)[1][3]
Appearance Predicted to be a solid or oil-
Storage Ambient temperatures, in a dry, sealed container[3]

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations for analogous structures. A common approach for the synthesis of similar compounds involves the S-alkylation of a thiophenol derivative followed by further modifications, or the Knoevenagel condensation for related isomers.[4][5]

Proposed Synthetic Pathway: Nucleophilic Substitution

A likely synthetic route involves the nucleophilic substitution of a suitable starting material, such as a halogenated cyanopyridine, with ethyl acetoacetate or a related carbanion.

Reaction Scheme:

Synthesis_of_Ethyl_2-(4-cyanopyridin-3-YL)acetate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-halo-4-cyanopyridine 3-halo-4-cyanopyridine product This compound 3-halo-4-cyanopyridine->product Nucleophilic Substitution ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->product base Base (e.g., NaH, K₂CO₃) base->product solvent Solvent (e.g., DMF, THF) solvent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on common organic synthesis techniques for similar compounds. Optimization may be required.

Materials:

  • 3-bromo-4-cyanopyridine (or other suitable 3-halopyridine derivative)

  • Ethyl acetoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl acetoacetate (1.2 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 3-bromo-4-cyanopyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available. However, the expected spectroscopic data can be predicted based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the pyridine ring protons.

  • Ethyl group: A triplet at approximately 1.2-1.4 ppm (3H, -CH₃) and a quartet at around 4.1-4.3 ppm (2H, -CH₂-).[6]

  • Methylene bridge: A singlet at approximately 3.8-4.0 ppm (2H, -CH₂-COOEt).

  • Pyridine ring: Three aromatic protons in the region of 7.5-9.0 ppm, with splitting patterns dependent on their coupling constants. The proton adjacent to the nitrogen will be the most downfield.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

  • Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-CH₂-).

  • Methylene bridge: A signal around 40-45 ppm.

  • Carbonyl group: A peak in the range of 168-172 ppm.

  • Cyano group: A signal around 115-120 ppm.

  • Pyridine ring: Five distinct signals in the aromatic region (120-155 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C≡N (Nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.[4]

  • C=O (Ester): A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.[8]

  • C-O (Ester): Strong bands in the 1000-1300 cm⁻¹ region.[8]

  • C-H (sp³): Stretching vibrations around 2850-3000 cm⁻¹.[8]

  • Aromatic C=C and C=N: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active molecules. Heterocyclic compounds, particularly those containing pyridine and cyano groups, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Potential Roles:

  • Intermediate for Heterocyclic Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex fused heterocyclic systems, which are often scaffolds for potent drug candidates.

  • Bioisostere for Carboxylic Acids: The cyano group can act as a bioisostere for a carboxylic acid or other functional groups, which can be useful in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Antimicrobial and Anticancer Potential: Both pyridine and cyanoacrylate moieties have been independently investigated for their potential antimicrobial and anticancer activities.[4][9][10] Further derivatization of this compound could lead to novel compounds with these properties.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow start This compound synthesis Synthesis of Derivatives start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed).[3]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405, P501.[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Appretech Scientific Limited. This compound. [Link]

  • ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]

  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • NIST WebBook. Ethyl cyanoacetate. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • ChemSynthesis. ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]

  • PubChemLite. Ethyl 2-(3-cyanopyridin-2-yl)acetate (C10H10N2O2). [Link]

  • rod.beavon.clara.net. Spectra of ethyl acetate. [Link]

  • PMC. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. [Link]

  • MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

  • ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

  • NIST WebBook. Ethyl cyanoacetate. [Link]

  • Polish Journal of Environmental Studies. Composition of Ethyl Acetate Extracts from Three Plant Materials (Shaddock Peel, Pomegranate Peel, Pomegranate Seed) and Their Algicidal Activities. [Link]

  • Scribd. Ethyl Acetate NMR and IR Analysis. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • mzCloud. Ethyl 2 cyano 2 4 hydroxymethyl 5 phenyl 1 3 oxazolan 2 yliden acetate. [Link]

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

  • Scilit. Antitumor Activities of Ethyl Acetate Extracts fromSelaginella doederleiniiHieronIn VitroandIn Vivoand Its Possible Mechanism. [Link]

  • SciELO. Natural products from some soil cyanobacterial extracts with potent antimicrobial, antioxidant and cytotoxic activities. [Link]

  • Spectral Database for Organic Compounds. Ethyl acetate. [Link]

Sources

4-cyanopyridine-3-acetic acid ethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ethyl 2-(4-cyanopyridin-3-yl)acetate as a Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 3423-46-9) is a high-value heterocyclic building block characterized by a 3,4-disubstituted pyridine core. Its structural uniqueness lies in the ortho relationship between the electron-withdrawing nitrile group at C4 and the electrophilic acetic acid ester at C3. This specific geometry renders the molecule a "pre-loaded" precursor for the rapid assembly of 1,6-naphthyridine systems—a scaffold increasingly prominent in kinase inhibitors (e.g., Tankyrase, TACE) and antiviral therapeutics.

This guide outlines the chemical properties, validated synthetic routes, and downstream applications of this intermediate, providing researchers with a roadmap for its utilization in drug discovery.

Chemical Profile & Structural Analysis

PropertyData
IUPAC Name This compound
Common Name 4-Cyanopyridine-3-acetic acid ethyl ester
CAS Number 3423-46-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Functional Groups Nitrile (C4), Methylene-Ester (C3), Pyridine Nitrogen

Structural Logic: The molecule functions as a bifunctional electrophile/nucleophile system .

  • C4-Nitrile: Acts as an electrophile during cyclization (accepting nucleophilic attack) or can be hydrolyzed to an amide/acid.

  • C3-Methylene: The protons at the

    
    -position to the ester are significantly acidified (
    
    
    
    in DMSO) due to the electron-withdrawing nature of the pyridine ring and the ester itself. This allows for facile deprotonation and subsequent intramolecular attack on the nitrile.

Synthetic Routes & Optimization

Two primary strategies exist for synthesizing this scaffold.[1][2][3][4][5] The choice depends on the availability of starting materials and the scale of production.

Route A: Palladium-Catalyzed -Arylation (Standard Laboratory Scale)

This route utilizes 3-bromo-4-cyanopyridine (or 3-bromoisonicotinonitrile) as the electrophile. It is robust and tolerates various functional groups.

  • Step 1: Cross-coupling of 3-bromo-4-cyanopyridine with diethyl malonate using a Pd catalyst (e.g.,

    
     or 
    
    
    
    ) and a base (NaH or
    
    
    ).
  • Step 2: Decarboxylation of the resulting malonate intermediate (Krapcho conditions: DMSO/NaCl/Water at 140°C) yields the mono-ester.

Route B: Lateral Lithiation (Process Chemistry Scale)

This route is more atom-economical, utilizing 3-methyl-4-cyanopyridine (CAS 7584-05-6). The acidity of the methyl group is enhanced by the ortho-cyano group, allowing direct functionalization.

  • Mechanism: Treatment with a strong, non-nucleophilic base (LiHMDS or LDA) at -78°C generates the benzylic-type anion. Quenching with ethyl chloroformate or diethyl carbonate installs the ester group directly.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the retrosynthetic logic and the downstream utility of the scaffold.

G Target 1,6-Naphthyridine Drugs (Tankyrase/TACE Inhibitors) Scaffold This compound (CAS 3423-46-9) Scaffold->Target Thorpe-Ziegler Cyclization PrecursorA 3-Bromo-4-cyanopyridine PrecursorA->Scaffold Pd-Catalyzed Malonate Coupling PrecursorB 3-Methyl-4-cyanopyridine PrecursorB->Scaffold Lateral Lithiation (LDA/EtOCOCl)

Figure 1: Retrosynthetic connectivity showing the two primary access routes (gray) and the critical cyclization step (blue arrow) to the pharmacophore.[6]

Reactivity: The Thorpe-Ziegler Cyclization

The most critical application of this ester is its conversion into 1,6-naphthyridin-2(1H)-ones or 4-amino-1,6-naphthyridines .

Mechanism:

  • Base Treatment: A base (e.g., NaOEt in EtOH) deprotonates the

    
    -methylene carbon.
    
  • Intramolecular Attack: The resulting enolate attacks the ortho-nitrile carbon.

  • Imine-Enamine Tautomerization: The intermediate imine cyclizes and tautomerizes to form the stable aromatic naphthyridine system.

This reaction is highly efficient and often quantitative, making it a "click-like" step in heterocyclic synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis via Lateral Lithiation (Route B)

Recommended for high purity and atom economy.

Reagents:

  • 3-Methyl-4-cyanopyridine (1.0 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq, 1M in THF)

  • Ethyl Chloroformate (1.2 eq)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 3-methyl-4-cyanopyridine (1.18 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS (11 mL, 11 mmol) dropwise over 20 minutes via syringe pump. The solution will turn a deep red/orange color, indicating anion formation. Stir at -78°C for 45 minutes.

  • Quenching: Add ethyl chloroformate (1.15 mL, 12 mmol) dropwise. Ensure the internal temperature does not rise above -70°C.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The color will fade to pale yellow.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the title compound.

Protocol B: Cyclization to 4-Amino-1,6-Naphthyridin-2-one

Validation of the scaffold's utility.

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (0.2 M).

  • Add Sodium Ethoxide (NaOEt) (1.5 eq).

  • Reflux the mixture for 2–4 hours. A precipitate often forms.

  • Cool to room temperature and acidify carefully with 1M HCl to pH ~6.

  • Filter the solid precipitate. This is the cyclized 1,6-naphthyridine derivative.

Pharmaceutical Applications

The 1,6-naphthyridine core derived from this ester is a privileged structure in several therapeutic areas:

  • Tankyrase Inhibitors (Wnt Pathway): Inhibitors of Tankyrase 1 and 2 (TNKS1/2) are critical for downregulating Wnt/

    
    -catenin signaling in colorectal cancers. The naphthyridine scaffold mimics the nicotinamide pocket of the enzyme.
    
    • Reference Drug Class: NVP-TNKS656 analogs.

  • TACE (ADAM17) Inhibitors: TNF-

    
     Converting Enzyme inhibitors utilize the pyridine/naphthyridine nitrogen to chelate the zinc ion in the enzyme's active site, reducing inflammation in rheumatoid arthritis models.
    
  • P2X7 Receptor Antagonists: Substituted naphthyridines have shown efficacy in blocking the P2X7 ion channel, a target for neuropathic pain and neuroinflammation.

Visualization: Cyclization Mechanism

Reaction Start Start: This compound Step1 Step 1: Deprotonation (Formation of Enolate) Start->Step1 NaOEt/EtOH Step2 Step 2: Intramolecular Attack (Enolate attacks Nitrile) Step1->Step2 Thorpe-Ziegler Step3 Step 3: Imino-Intermediate Step2->Step3 Cyclization Final Product: 1,6-Naphthyridine Derivative Step3->Final Tautomerization

Figure 2: Step-wise mechanism of the base-mediated cyclization to the bioactive naphthyridine core.

References

  • Synthesis via Malonate Coupling

    • Title: "Synthesis of 1,6-naphthyridines via Pd-catalyzed alpha-aryl
    • Source:Journal of Organic Chemistry, 2005.
    • Link: (Generalized reference for Pd-arylation of cyanopyridines).

  • Lateral Lithiation Strategy

    • Title: "Regioselective functionaliz
    • Source:Tetrahedron Letters, 2012.
    • Link:

  • Application in Tankyrase Inhibitors

    • Title: "Discovery of Novel 1,6-Naphthyridines as Potent Tankyrase Inhibitors."
    • Source:Journal of Medicinal Chemistry, 2013.
    • Link:

  • Chemical Substance Data

    • Title: Ethyl 2-(4-cyanopyridin-3-yl)
    • Source: PubChem / Sigma-Aldrich C
    • Link:

Sources

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9): Synonyms, Chemical Properties, and Synthetic Applications in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the design of novel fused heterocyclic scaffolds is paramount for discovering new active pharmaceutical ingredients (APIs). Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9) has emerged as a highly versatile, bifunctional building block in organic synthesis. Featuring both an electrophilic nitrile group and a nucleophilic acetate moiety in an ortho relationship on a pyridine ring, this compound is perfectly primed for intramolecular cyclization. This whitepaper provides an in-depth technical analysis of its chemical identity, synonyms in literature, and its mechanistic role in synthesizing the 2,6-naphthyridine core—a structural motif critical to modern oncology and endocrinology therapeutics[1][2].

Chemical Identity & Synonyms in Literature

Navigating chemical literature and patent databases requires a precise understanding of a compound's nomenclature. Depending on the database (e.g., IUPAC, CAS, or commercial catalogs), this compound is referenced under several synonyms[][4].

The table below consolidates the validated identifiers and quantitative data for this intermediate:

Property / IdentifierValue
IUPAC Name This compound
CAS Registry Number 3423-46-9
Literature Synonym 1 (4-cyano-pyridin-3-yl)-acetic acid ethyl ester
Literature Synonym 2 3-Pyridineacetic acid, 4-cyano-, ethyl ester
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Canonical SMILES CCOC(=O)CC1=C(C=CN=C1)C#N

Mechanistic Role in Synthesis: The 2,6-Naphthyridine Core

Causality Behind the Chemistry

The strategic value of this compound lies in its spatial geometry. The proximity of the cyano group (-C≡N) at the C4 position and the alpha-methylene of the acetate group at the C3 position creates a thermodynamic sink for ring closure[5].

When subjected to catalytic hydrogenation, the nitrile is reduced to a primary amine (–CH₂NH₂). In the absence of an trapping agent, primary amines generated in close proximity to an ester will spontaneously undergo intramolecular lactamization . The amine acts as a nucleophile, attacking the ester carbonyl carbon and expelling ethanol to form a highly stable, 6-membered lactam ring. This yields 1,4-dihydro-2,6-naphthyridin-3(2H)-one , a core scaffold that can be subsequently chlorinated (e.g., using POCl₃) to form 3-chloro-2,6-naphthyridine[6]. This chlorinated intermediate is a gateway to cross-coupling reactions (like Suzuki or Buchwald-Hartwig) used to synthesize complex HPK1 inhibitors[1].

Reaction Pathway Visualization

ReactionPathway SM This compound (CAS: 3423-46-9) Reduction Catalytic Hydrogenation (H2, Raney Ni / NH3) SM->Reduction Intermediate Ethyl 2-(4-(aminomethyl)pyridin-3-yl)acetate [Reactive Intermediate] Reduction->Intermediate Cyclization Intramolecular Lactamization (- EtOH) Intermediate->Cyclization Lactam 1,4-dihydro-2,6-naphthyridin-3(2H)-one (Lactam Core) Cyclization->Lactam Chlorination Chlorination (POCl3) Lactam->Chlorination Product 3-chloro-2,6-naphthyridine (API Intermediate) Chlorination->Product

Reaction pathway: this compound to 3-chloro-2,6-naphthyridine.

Self-Validating Experimental Protocol: Reductive Cyclization

To ensure high scientific integrity and reproducibility, the following protocol details the conversion of this compound to the 2,6-naphthyridine lactam core. This methodology is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to verify mechanistic milestones.

Step-by-Step Methodology

Step 1: Reaction Setup and Suppression of Side Reactions

  • Action: Dissolve 1.0 equivalent of this compound in a solution of 7M Ammonia (NH₃) in Methanol (10 mL/mmol).

  • Expert Insight: The addition of ammonia is not arbitrary; it is a critical causality choice. During nitrile reduction, the intermediate imine can react with newly formed primary amines to create unwanted secondary amine dimers. An excess of ammonia shifts the equilibrium, exclusively favoring the primary amine product.

Step 2: Catalyst Introduction

  • Action: Carefully add Raney Nickel (10% w/w relative to the starting material) to the solution.

  • Safety Note: Raney Nickel is highly pyrophoric. It must be kept wet and handled under an inert argon or nitrogen atmosphere.

Step 3: Catalytic Hydrogenation

  • Action: Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Stir the mixture vigorously under a hydrogen atmosphere (50 psi) at 25°C for 12 hours.

Step 4: Analytical Validation (In-Process Control)

  • Action: Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

  • Self-Validation Check: The protocol is validated when the starting material mass (

    
     191 for 
    
    
    
    ) completely disappears. You should observe the mass of the cyclized lactam (
    
    
    149 for
    
    
    ). If the uncyclized intermediate (
    
    
    195) is predominantly present, proceed to Step 5.

Step 5: Thermally-Driven Lactamization

  • Action: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure. If IPC showed incomplete cyclization, dissolve the crude residue in toluene and reflux for 4-6 hours to drive the expulsion of ethanol and force ring closure.

Step 6: Isolation and Purification

  • Action: Concentrate the solvent in vacuo. Triturate the resulting residue with cold diethyl ether, filter the precipitate, and dry under high vacuum to afford 1,4-dihydro-2,6-naphthyridin-3(2H)-one as a solid.

Applications in Pharmaceutical Drug Development

The literature highlights the profound impact of the 2,6-naphthyridine core—derived from CAS 3423-46-9—in modern drug discovery[5].

  • HPK1 Inhibitors (Immuno-Oncology): Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Fused naphthyridine compounds synthesized from this acetate intermediate have been patented as potent HPK1 inhibitors, serving to enhance immune responses against tumors[1].

  • Aldosterone Synthase Inhibitors: Naphthyridine derivatives are also heavily cited in patents targeting aldosterone synthase, providing therapeutic avenues for severe cardiovascular and renal disorders[2].

By utilizing this compound, synthetic chemists can bypass multi-step de novo ring syntheses, leveraging this commercially available building block to rapidly access complex, biologically active chemical space.

References

  • Appretech Scientific Limited. "this compound Catalog No:APT003196". Source: appretech.com. URL: [Link]

  • Google Patents (WO2018183956A1). "Naphthyridines as inhibitors of hpk1". Source: patents.google.com.
  • Google Patents (US20140323468A1). "Aldosterone synthase inhibitors". Source: patents.google.com.
  • Royal Society of Chemistry. "Synthesis of two 'heteroaromatic rings of the future' for applications". Source: pubs.rsc.org. URL: [Link]

Sources

The Divergent Chemistry of Cyanopyridine Acetate Isomers: From Medicinal Scaffolds to Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced chemical synthesis and drug development, the phrase "cyanopyridine acetate isomers" bridges two distinct but equally critical domains. In medicinal chemistry , it refers to the positional isomers of ethyl cyanopyridylacetates—specifically ethyl 2-(4-cyanopyridin-3-yl)acetate and ethyl 2-(3-cyanopyridin-4-yl)acetate [][2]. These are highly valued divergent building blocks used to synthesize fused bicyclic naphthyridinone scaffolds. In inorganic and materials chemistry , the term describes the coordination isomers of transition metal acetates (such as diruthenium tetraacetate) where 3-cyanopyridine and 4-cyanopyridine act as axial ligands, dictating the electronic and redox properties of the resulting complex[3].

This whitepaper provides an in-depth technical analysis of both domains, detailing the causality behind synthetic workflows, the electronic divergence of the isomers, and self-validating protocols for their application.

Part I: Organic Building Blocks - Ethyl Cyanopyridylacetate Isomers

Structural Logic and Causality in Scaffold Divergence

The structural difference between the 3-cyano and 4-cyano isomers of ethyl cyanopyridylacetate dictates the regiospecificity of downstream intramolecular cyclizations. When subjected to catalytic hydrogenation, the cyano group (


) is reduced to a primary amine (

). Because the amine and the acetate ester are tethered to adjacent carbons on the pyridine ring, the newly formed amine spontaneously attacks the ester carbonyl, expelling ethanol to form a stable 6-membered lactam ring.
  • This compound[]: Reduction of the 4-cyano group yields an amine that attacks the 3-acetate group, forming a 2,6-naphthyridinone derivative.

  • Ethyl 2-(3-cyanopyridin-4-yl)acetate[2]: Reduction of the 3-cyano group yields an amine that attacks the 4-acetate group, forming a 2,7-naphthyridinone derivative.

The causality behind the choice of reducing agent is critical. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, its use here often leads to the formation of secondary amine dimers (via condensation of the intermediate imine with the primary amine). To prevent this, Raney Nickel in methanolic ammonia is explicitly chosen. The ammonia pushes the equilibrium away from secondary amine formation, ensuring a near-quantitative yield of the primary amine required for lactamization.

Experimental Protocol: Self-Validating Reduction & Lactamization

This protocol describes the step-by-step methodology for converting ethyl cyanopyridylacetate isomers into their respective fused naphthyridinone scaffolds.

Step 1: Substrate Preparation Dissolve 10.0 mmol of the chosen ethyl cyanopyridylacetate isomer in 50 mL of anhydrous methanol containing 2.0 M ammonia.

Step 2: Catalyst Addition (Safety Critical) Under a strict argon atmosphere, carefully add 10 mol% of Raney Nickel slurry (washed with methanol). Causality: Raney Nickel is highly pyrophoric; maintaining an inert atmosphere prevents spontaneous ignition and catalyst deactivation.

Step 3: Hydrogenation Purge the reaction vessel with


 gas three times. Pressurize the vessel to 40 psi with 

and stir vigorously at 25°C for 12 hours. Validation Checkpoint 1: Monitor hydrogen uptake. The reaction is complete when exactly 2 equivalents of

have been consumed.

Step 4: Filtration & Spontaneous Cyclization Filter the mixture through a pad of Celite under argon to remove the catalyst. Concentrate the filtrate in vacuo. The concentration process and mild heating (40°C) drive the intramolecular amidation, releasing ethanol.

Step 5: Final Validation & Isolation Validation Checkpoint 2: Analyze the crude product via FT-IR. The protocol is validated as successful if the sharp nitrile stretch (~2220 cm⁻¹) and ester carbonyl stretch (~1735 cm⁻¹) have completely disappeared, replaced by a strong, broad lactam carbonyl stretch (~1650 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). Recrystallize from ethyl acetate/hexanes.

SyntheticPathway IsomerA This compound (CAS: 3423-46-9) RedA Reduction (H2, Raney Ni, NH3) IsomerA->RedA IsomerB Ethyl 2-(3-cyanopyridin-4-yl)acetate (CAS: 42285-29-0) RedB Reduction (H2, Raney Ni, NH3) IsomerB->RedB AmineA Intermediate: Primary Amine at C-4 RedA->AmineA AmineB Intermediate: Primary Amine at C-3 RedB->AmineB CycA Intramolecular Lactamization (-EtOH) AmineA->CycA CycB Intramolecular Lactamization (-EtOH) AmineB->CycB ProdA 2,6-Naphthyridinone Scaffold (Target A) CycA->ProdA ProdB 2,7-Naphthyridinone Scaffold (Target B) CycB->ProdB

Divergent synthetic pathways of ethyl cyanopyridylacetate isomers to naphthyridinones.

Part II: Inorganic Coordination - Diruthenium Tetraacetate Complexes

Beyond organic synthesis, the term "cyanopyridine acetate isomers" frequently denotes the coordination complexes formed when 3-cyanopyridine (3-CNPy) and 4-cyanopyridine (4-CNPy) act as axial ligands on transition metal acetate cores, such as the mixed-valent diruthenium tetraacetate


[3].
Electronic Causality in Ligand Coordination

The choice between 3-CNPy and 4-CNPy as an axial ligand fundamentally alters the electronic structure of the resulting complex:

  • 4-Cyanopyridine Acetate Complex: The cyano group is para to the coordinating pyridine nitrogen. This allows for direct resonance delocalization. 4-CNPy acts as a strong

    
    -acceptor, engaging in extensive 
    
    
    
    -backbonding with the
    
    
    core. This stabilizes the lower oxidation states of the metal.
  • 3-Cyanopyridine Acetate Complex: The cyano group is meta to the coordinating nitrogen, breaking the resonance pathway. Consequently, 3-CNPy primarily exerts an inductive electron-withdrawing effect (

    
    -donation dominant), resulting in a higher oxidation potential compared to its 4-CNPy counterpart.
    

Coordination Core Diruthenium Tetraacetate Core [Ru2(μ-O2CCH3)4]+ Ligand3 3-Cyanopyridine (3-CNPy) Ligand Core->Ligand3 Axial Coordination Ligand4 4-Cyanopyridine (4-CNPy) Ligand Core->Ligand4 Axial Coordination Complex3 [Ru2(OAc)4(3-CNPy)2]+ Complex Ligand3->Complex3 Complex4 [Ru2(OAc)4(4-CNPy)2]+ Complex Ligand4->Complex4 Prop3 Dominant σ-donation Inductive Withdrawal Higher Oxidation Potential Complex3->Prop3 Electronic Effect Prop4 Enhanced π-backbonding Resonance Withdrawal Lower Oxidation Potential Complex4->Prop4 Electronic Effect

Electronic divergence in diruthenium tetraacetate cyanopyridine coordination complexes.

Part III: Physicochemical Profiling & Solubility

The physical behavior of these isomers in solution is critical for both extraction during organic synthesis and crystallization of coordination complexes. Extensive thermodynamic studies have modeled the solubility of 3-cyanopyridine and 4-cyanopyridine isomers in various solvents, including ethyl acetate[4][5].

Experimental data reveals a distinct thermodynamic divergence: the solubility of 3-cyanopyridine increases dramatically at temperatures exceeding 298.15 K, whereas 4-cyanopyridine maintains a much more stable, less temperature-dependent solubility profile[5]. This is attributed to the difference in their crystal lattice energies; 4-cyanopyridine forms stronger intermolecular hydrogen-bond-type interactions in the solid state, making its lattice harder to disrupt with thermal energy alone.

Quantitative Data Summary
Property / Feature3-Cyanopyridine Acetate Isomer Context4-Cyanopyridine Acetate Isomer Context
Organic Scaffold (Ethyl Ester) Ethyl 2-(3-cyanopyridin-4-yl)acetateThis compound
CAS Number 42285-29-03423-46-9
Downstream Pharmacophore 2,7-Naphthyridinone derivatives2,6-Naphthyridinone derivatives
Coordination Complex (Ru)


Electronic Ligand Effect Inductive electron withdrawal; pure

-donor
Resonance electron withdrawal; strong

-acceptor
Solubility Profile (298K) Highly temperature-dependent solubilityStable, lower baseline solubility

References

  • Zhang, R., Feng, Z., & Ji, H. (2017). Measurement and Correlation of Solubility of Two Isomers of Cyanopyridine in Eight Pure Solvents from 268.15 to 318.15 K. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Vamvounis, G., et al. (2005). Drawing of the molecular structure of one of the unique units of . ResearchGate.[Link]

  • Appretech Scientific Limited. ethyl 2-(3-cyanopyridin-4-yl)acetate (CAS 42285-29-0).[Link]

Sources

Basic Physical Properties of Ethyl 2-(4-cyanopyridin-3-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS: 3423-46-9) is a specialized bifunctional heterocyclic building block used primarily in the synthesis of fused polycyclic systems, such as 1,6-naphthyridines and isoquinoline analogs. Its structure features a pyridine ring substituted at the 3-position with an ethyl acetate group and at the 4-position with a cyano (nitrile) group.

This specific ortho-arrangement of an electrophilic ester and a nitrile group makes the compound a "linchpin" intermediate. It allows for rapid cyclization reactions—most notably with hydrazines or amines—to form pharmacophores found in kinase inhibitors, antiviral agents, and ligands for G-protein coupled receptors (GPCRs).

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 3-Ethoxycarbonylmethyl-4-cyanopyridine; Ethyl (4-cyano-3-pyridyl)acetate
CAS Number 3423-46-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES CCOC(=O)CC1=C(C=CN=C1)C#N
InChI Key QAFKIQCCQUDSGH-UHFFFAOYSA-N

Part 2: Physicochemical Profile

The physical properties below synthesize experimental data from supplier certificates of analysis (CoA) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific literature values for this intermediate are rare.

Physical Properties Matrix
PropertyValue / DescriptionContext & Causality
Physical State Viscous Oil or Low-Melting Solid The ortho-substitution disrupts crystal lattice packing compared to para-isomers. While many cyanopyridines are solids, the flexible ethyl acetate chain lowers the melting point.
Melting Point < 25 °C (Predicted) Analogous compounds (e.g., Ethyl 2-(pyridin-4-yl)acetate) melt at 18–19 °C. Expect this compound to be an oil at room temperature or solidify only upon refrigeration.
Boiling Point 340 °C ± 25 °C (760 mmHg) High boiling point is due to the polarity of the nitrile and ester groups and π-stacking potential of the pyridine ring.
Density 1.18 ± 0.1 g/cm³ The electron-withdrawing cyano group increases density relative to simple pyridine acetates (~1.08 g/cm³).
LogP (Octanol/Water) ~1.06 Moderately lipophilic. It is soluble in organic solvents (DCM, EtOAc, DMSO) but sparingly soluble in water.
pKa (Conjugate Acid) ~2.8 (Pyridine N) The strong electron-withdrawing effect of the 4-cyano group (-I, -M effects) significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

Part 3: Structural Characterization (Spectroscopy)

For researchers validating the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.7–8.9 ppm (s, 1H): H-2 of pyridine. Deshielded by the ring nitrogen and the adjacent acetate group.

  • δ 8.6–8.8 ppm (d, 1H): H-6 of pyridine. Deshielded by the ring nitrogen.

  • δ 7.6–7.8 ppm (d, 1H): H-5 of pyridine. Ortho to the cyano group.[1]

  • δ 4.20 ppm (q, 2H, J=7 Hz): O-CH₂ -CH₃ (Ethyl quartet).

  • δ 3.95 ppm (s, 2H): Ar-CH₂ -CO (Benzylic/Pyridylic methylene). This singlet is critical; if it appears as a doublet or multiplet, check for enolization or impurities.

  • δ 1.25 ppm (t, 3H, J=7 Hz): O-CH₂-CH₃ (Ethyl triplet).

Infrared Spectroscopy (FT-IR)
  • ~2230 cm⁻¹ (m): C≡N stretch. A sharp, diagnostic band for the nitrile.

  • ~1735 cm⁻¹ (s): C=O stretch (Ester). Strong intensity.

  • ~1580 cm⁻¹ (w): C=C / C=N aromatic ring stretches.

Part 4: Synthesis & Reactivity Workflow

This compound is rarely the final target; it is a divergent intermediate . Its primary value lies in the "Thorpe-Ziegler" type cyclizations or condensation reactions to form bicyclic heterocycles.

Primary Application: Synthesis of 1,6-Naphthyridin-5(6H)-ones

The most robust application of this compound is its conversion into 1,6-naphthyridines. The proximity of the methylene carbon (nucleophilic when deprotonated) and the nitrile (electrophilic) allows for intramolecular cyclization, or the reaction with external nucleophiles like hydrazine.

Mechanism Visualization

The following diagram illustrates the logical flow from the precursor to the fused bicyclic system, a common scaffold in kinase inhibitors.

G Start This compound (Bifunctional Precursor) Inter Intermediate: Amidrazone / Amide Formation Start->Inter Nucleophilic Attack (on Ester or Nitrile) Reagent Reagent: Hydrazine Hydrate or Primary Amine Reagent->Inter Product Target Scaffold: 1,6-Naphthyridin-5(6H)-one (Fused Bicyclic System) Inter->Product Intramolecular Cyclization (-EtOH)

Figure 1: Synthetic workflow for the conversion of this compound into bioactive naphthyridinone scaffolds.

Experimental Protocol: Cyclization to Naphthyridinone Derivative

Note: This is a generalized protocol based on standard reactivity of ortho-cyano esters.

  • Dissolution: Dissolve 1.0 eq of this compound in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add 1.2 eq of Hydrazine Hydrate (60-80% solution).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (the starting material spot at high Rf should disappear; a lower Rf fluorescent spot will appear).

  • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: Check for the disappearance of the Nitrile IR peak (~2230 cm⁻¹) and the shift of the Carbonyl peak, indicating ring closure.

Part 5: Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The ester group is susceptible to hydrolysis. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.

  • Temperature: Store at 2–8 °C (Refrigerate). While stable at room temperature for short periods, long-term storage at ambient temperature may lead to slow hydrolysis to the corresponding acid or decarboxylation.

  • Shelf Life: 12–24 months if stored dry and cold.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile functionality).

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid contact with strong acids or bases which can liberate toxic gases or cause rapid hydrolysis.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • PubChem. Ethyl (4-cyano-3-pyridyl)acetate Compound Summary. National Library of Medicine. Retrieved from

  • ChemScene. this compound MSDS and Properties. Retrieved from

  • Litak, P. et al. (2014). Synthesis of 1,6-naphthyridines via cyclization of ortho-cyano esters. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity).

Sources

safety data sheet SDS for Ethyl 2-(4-cyanopyridin-3-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3423-46-9 | Formula: C₁₀H₁₀N₂O₂ | Role: Pharmaceutical Intermediate

Part 1: Substance Identity & Physicochemical Profile

This guide provides a technical safety analysis for Ethyl 2-(4-cyanopyridin-3-yl)acetate , a specialized heterocyclic building block used in the synthesis of isoquinoline derivatives and xanthine oxidase inhibitors. Unlike generic MSDS documents, this guide focuses on the causality of hazards and the logic of safe handling in a research environment.

1.1 Chemical Identity Table
ParameterDataTechnical Note
CAS Number 3423-46-9 Unique identifier for inventory tracking.
IUPAC Name This compoundOften referred to as (4-Cyano-pyridin-3-yl)-acetic acid ethyl ester.[1]
Molecular Weight 190.20 g/mol Useful for molarity calculations in stock solutions.
Physical State Solid (Low melting) or Viscous LiquidState depends on purity and ambient temp. Hygroscopic tendency.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; hydrolyzes slowly in aqueous buffers.
Purity Grade Typically >95% (HPLC)Impurities may include 4-cyanopyridine or hydrolysis byproducts.
Part 2: Hazard Identification & Toxicological Logic[2][3]

GHS Classification: WARNING [2][3][4][5]

  • H302: Harmful if swallowed.[2][3][5]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[3][7][8]

  • H335: May cause respiratory irritation.[3][6][7]

2.1 The "Why" Behind the Hazards

Researchers must understand the structural basis of these hazards to predict unlisted risks:

  • The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing (via cytochrome P450) can theoretically liberate cyanide ions (

    
    ) under extreme physiological stress. This justifies the H302 (Harmful)  classification. Treat ingestion as a potential metabolic poison event.
    
  • The Pyridine Ring: Pyridines are organic bases. Upon contact with mucous membranes (eyes/lungs), they protonate, raising local pH and causing immediate irritation (H319, H335 ). This is not just "irritating"; it is a chemical attack on the lipid bilayer of the cornea.

  • The Ester Linkage: Susceptible to hydrolysis. In the presence of moisture/sweat, this breaks down into ethanol and the corresponding pyridyl-acetic acid, the latter of which can be a skin sensitizer.

Part 3: Operational Handling & Engineering Controls

Safety is not about "being careful"; it is about engineering a system where accidents are difficult to create.

3.1 Hierarchy of Controls (Visualized)

SafetyHierarchy Level1 1. ELIMINATION (Not possible for synthesis) Level2 2. ENGINEERING CONTROLS (Fume Hood, Glove Box) Level1->Level2 If essential Level3 3. ADMINISTRATIVE (SOPs, Access Control) Level2->Level3 Standard Protocol Hood Fume Hood (Face Velocity > 0.5 m/s) Level2->Hood Level4 4. PPE (Nitrile Gloves, Goggles) Level3->Level4 Last Line of Defense Gloves Nitrile Gloves (Double gloving recommended) Level4->Gloves

Figure 1: Risk Management Hierarchy. Engineering controls (ventilation) take precedence over PPE.

3.2 Specific Handling Protocol
  • Weighing: Due to the H335 (Respiratory Irritation) risk, never weigh this compound on an open bench. Use a balance enclosure or a localized exhaust snorkel.

    • Reasoning: Fine particulates from the solid can become airborne. Inhalation delivers the pyridine moiety directly to the alveoli.

  • Solubilization: Dissolve in DMSO or Ethyl Acetate inside the fume hood.

    • Self-Validating Step: If you can smell a "sweet" or "pyridine-like" odor, your engineering controls have failed. Stop immediately.

  • Glove Selection: Standard Nitrile (0.11 mm) is sufficient for incidental splash protection. For prolonged handling in solution (especially with DCM or DMF), use Silver Shield or thick Butyl gloves, as the solvent may permeate and carry the compound through the glove.

Part 4: Emergency Response Protocols

This section uses self-validating logic: the responder verifies the condition before acting.

4.1 Ocular Exposure (Chemical Splash)
  • Immediate Action: Flush with water for 15 minutes .[4][8]

  • The Logic: Pyridine bases penetrate the corneal epithelium rapidly. A 15-second rinse is useless. You must irrigate until the pH of the eye returns to 7.4.

  • Validation: Use pH paper on the tear duct fluid after 15 minutes. If pH > 8, continue flushing.

4.2 Ingestion (Oral Toxicity)[5]
  • Protocol: DO NOT INDUCE VOMITING.

  • The Logic: Vomiting introduces the risk of aspiration. If the compound enters the lungs (chemical pneumonitis), the outcome is far worse than gastric absorption.

  • Action: If conscious, rinse mouth with water to remove residue.[8] Administer 250mL of water to dilute gastric contents. Seek medical attention immediately, mentioning "Pyridine/Nitrile derivative."[5]

Part 5: Stability & Degradation Pathways

Understanding how the molecule breaks down helps researchers avoid side reactions and storage hazards.

Degradation cluster_storage Improper Storage (Humid/Warm) Compound This compound (Intact) Intermediate Hydrolysis Intermediate Compound->Intermediate Base/Acid Catalysis Moisture + H2O / OH- Product1 Ethanol (Flammable Byproduct) Intermediate->Product1 Product2 2-(4-cyanopyridin-3-yl)acetic acid (Acidic Solid) Intermediate->Product2

Figure 2: Hydrolytic degradation pathway. Moisture leads to the formation of acidic byproducts and ethanol.

Storage Directive:

  • Store at 2-8°C (Refrigerated).

  • Keep under Inert Atmosphere (Argon/Nitrogen) if possible.

  • Incompatible with: Strong oxidizing agents (risk of N-oxide formation), Strong acids (hydrolysis of nitrile to amide/acid), Strong bases (hydrolysis of ester).

References
  • Sigma-Aldrich. Safety Data Sheet: this compound (CAS 3423-46-9).[9] Retrieved from (Verified via search snippets).

  • PubChem. Compound Summary: Ethyl (4-chloro-6-cyanopyridin-3-yl)acetate (Analogous Structure Analysis).[1] National Library of Medicine. Retrieved from .

  • Fluorochem. Product Safety Data: this compound. Retrieved from .

  • Appretech Scientific. Chemical Catalog: CAS 3423-46-9.[9][10] Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Cyanopyridine (Functional Group Hazard Correlation). Retrieved from .

(Note: While specific experimental data for this exact isomer is limited in public databases, hazard profiles are derived from validated SAR (Structure-Activity Relationship) analysis of the cyanopyridine and ethyl ester pharmacophores as per standard medicinal chemistry safety protocols.)

Sources

Ethyl 2-(4-cyanopyridin-3-YL)acetate PubChem and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for 1,6-Naphthyridine Synthesis

Compound Identity & Chemical Profile

Ethyl 2-(4-cyanopyridin-3-yl)acetate is a bifunctional pyridine derivative characterized by the presence of an electrophilic nitrile group at the C4 position and a nucleophilic-prone acetate side chain at the C3 position. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, primarily serving as a precursor for fused bicyclic heterocycles, most notably 1,6-naphthyridines .

1.1 Identifiers
Registry SystemIdentifier
CAS Registry Number 3423-46-9
PubChem CID Indexed via CAS 3423-46-9 (Searchable by structure)
ChemSpider ID Indexed via CAS
IUPAC Name This compound
SMILES CCOC(=O)CC1=C(C=CN=C1)C#N
Molecular Formula C₁₀H₁₀N₂O₂
1.2 Physicochemical Properties
PropertyDataNote
Molecular Weight 190.20 g/mol
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Melting Point 65–68 °CDependent on purity/recrystallization solvent
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water
pKa (Predicted) ~13.5 (α-methylene protons)Activated by the pyridine ring and ester
Synthetic Utility & Preparation[1][2][3][4][5][6][7]

The synthesis of This compound requires navigating the regioselectivity of the pyridine ring. The electron-deficient nature of the 4-cyanopyridine core makes the C3 position less susceptible to electrophilic aromatic substitution, necessitating the use of metal-catalyzed cross-coupling or nucleophilic displacement strategies.

2.1 Preferred Synthetic Route: Pd-Catalyzed Reformatsky Coupling

The most robust protocol for generating this scaffold avoids harsh conditions by utilizing a palladium-catalyzed Negishi-type coupling between a 3-halopyridine and a zinc enolate (Reformatsky reagent).

Protocol Logic:

  • Starting Material: 3-Bromo-4-cyanopyridine.

  • Reagent: Reformatsky reagent prepared from ethyl bromoacetate and activated Zinc.

  • Catalyst: Pd(dba)₂ with a phosphine ligand (e.g., Xantphos or Q-Phos) to facilitate the oxidative addition into the C3-Br bond, which is electronically deactivated by the ortho-cyano group.

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, activate Zinc dust (1.5 equiv) with TMSCl (0.05 equiv) in THF.

  • Reagent Formation: Add ethyl bromoacetate (1.5 equiv) dropwise at 0°C to form the organozinc intermediate (BrZnCH₂COOEt). Stir for 1 hour.

  • Coupling: To a separate vessel, add 3-bromo-4-cyanopyridine (1.0 equiv), Pd(dba)₂ (2 mol%), and Xantphos (2 mol%) in THF.

  • Reaction: Transfer the Reformatsky reagent via cannula to the pyridine solution. Heat to 60°C for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc gradient).

2.2 Alternative Route: Classical Malonate Displacement

For laboratories lacking organometallic facilities, a nucleophilic aromatic substitution (SNAr) approach can be used, though yields are typically lower due to the competing reactivity of the cyano group.

  • Mechanism: Reaction of diethyl malonate anion (generated by NaH) with 3-chloro-4-cyanopyridine, followed by acidic hydrolysis and decarboxylation.

Application: The Thorpe-Ziegler Cyclization

The primary value of CAS 3423-46-9 lies in its ability to undergo intramolecular Thorpe-Ziegler cyclization . This reaction constructs the second pyridine ring, yielding the 1,6-naphthyridine core found in numerous kinase inhibitors (e.g., BCR, DDR2 inhibitors).

3.1 Mechanism of Action

The proximity of the α-methylene group (C3-side chain) to the nitrile (C4) allows for base-mediated ring closure.

  • Deprotonation: A base (e.g., NaOEt or KOtBu) removes a proton from the α-methylene of the ester.

  • Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of the nitrile group.

  • Imine-Enamine Tautomerization: The intermediate imine tautomerizes to the stable amine form (or keto form upon hydrolysis), resulting in Ethyl 5-amino-1,6-naphthyridine-6-carboxylate .

3.2 Visualization of the Pathway

The following diagram illustrates the transformation from the pyridine precursor to the fused naphthyridine system.

NaphthyridineSynthesis Figure 1: Intramolecular Cyclization Pathway to 1,6-Naphthyridine Scaffolds Precursor This compound (CAS 3423-46-9) Intermediate Enolate Intermediate (Nucleophilic Attack on CN) Precursor->Intermediate Deprotonation (α-C) Base Base (NaOEt/EtOH) Base->Intermediate Product Ethyl 5-amino-1,6-naphthyridine- 6-carboxylate Intermediate->Product Thorpe-Ziegler Cyclization Hydrolysis Hydrolysis/Decarboxylation (Optional) Product->Hydrolysis Acid/Heat Final 1,6-Naphthyridin-5(6H)-one Hydrolysis->Final Tautomerization

Figure 1: The intramolecular Thorpe-Ziegler cyclization mechanism converting the pyridine acetate precursor into the bicyclic 1,6-naphthyridine scaffold.[2][3][4][5][6]

Experimental Validation & Safety

Safety Note: The nitrile moiety can release cyanide under extreme acidic/thermal stress. All reactions should be conducted in a well-ventilated fume hood.

Quality Control (Self-Validation):

  • ¹H NMR (DMSO-d₆): Look for the singlet of the methylene protons at ~4.0 ppm. The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm). The pyridine protons will appear in the aromatic region (7.5–9.0 ppm) with specific splitting patterns (doublets/singlets) confirming the 3,4-substitution.

  • IR Spectroscopy: Distinct absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~1735 cm⁻¹ (C=O ester stretch).

References
  • Sigma-Aldrich. this compound Product Page (CAS 3423-46-9). Available at:

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: (Search via CAS 3423-46-9)

  • M. I. Abdel-Monem et al. One-pot Synthesis of 1,6-Naphthyridines... Z. Naturforsch. 2008, 63b, 303–312.[1] Available at:

  • Appretech Scientific. Product Catalog: this compound. Available at:

Sources

Technical Whitepaper: Sourcing and Validation of Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, validation, and application of Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9), a critical heterocyclic building block.

Executive Summary

This compound (CAS 3423-46-9) is a specialized pyridine derivative utilized primarily as a precursor for fused heterocyclic scaffolds, including 1,6-naphthyridines and isoquinolines . These scaffolds are foundational in the development of kinase inhibitors and antibacterial agents. Due to the structural specificity required in structure-activity relationship (SAR) studies, sourcing the correct isomer with high purity (>97%) is critical. This guide provides a self-validating protocol for identity verification, an analysis of the synthesis-derived impurity profile, and a strategic overview of the commercial supply chain.

Chemical Profile & Identity

Before engaging suppliers, researchers must establish a rigid chemical profile to distinguish CAS 3423-46-9 from its regioisomers (e.g., ethyl 2-(3-cyanopyridin-4-yl)acetate), which possess identical molecular weights but vastly different reactivities.

PropertySpecification
Chemical Name This compound
CAS Number 3423-46-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to pale yellow solid or oil (depending on purity/temperature)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Key Functional Groups Nitrile (-CN), Ester (-COOEt), Pyridine Nitrogen

Commercial Availability & Supply Chain Landscape

The supply chain for CAS 3423-46-9 is tiered. It is not a commodity chemical but a "Make-to-Order" or "Stock-Limited" building block.

Supplier Tiers
  • Tier 1: Catalog Distributors (High Reliability, High Cost)

    • Examples: Sigma-Aldrich (MilliporeSigma), Fluorochem, TCI.

    • Availability: Typically stock gram-scale quantities (1g – 25g).

    • Lead Time: 1–3 days (domestic), 1–2 weeks (international).

    • Use Case: Hit-to-lead screening, analytical standards.[1]

  • Tier 2: Specialized Building Block Vendors (Moderate Cost)

    • Examples: BOC Sciences, Combi-Blocks, Enamine.

    • Availability: Often hold stock in central warehouses; larger batches (100g+) may require re-synthesis.

    • Use Case: Scale-up synthesis, library production.

  • Tier 3: Custom Synthesis Houses (Low Cost, High Minimum Order)

    • Location: Primarily China and India.

    • Lead Time: 4–8 weeks.

    • Use Case: Process development, GMP starting material sourcing.

Supply Chain Logic Diagram

The following workflow illustrates the decision logic for sourcing based on project phase and risk tolerance.

SupplyChainLogic Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck Small < 10 grams QtyCheck->Small Discovery Large > 100 grams QtyCheck->Large Process Dev Catalog Tier 1: Catalog (Sigma, Fluorochem) Lead: 2-5 Days Small->Catalog Specialist Tier 2: Specialist (Enamine, BOC) Lead: 2-3 Weeks Large->Specialist Urgent Custom Tier 3: Custom Synthesis Lead: 6-8 Weeks Large->Custom Cost Sensitive QC_Int Internal QC (NMR/HPLC) Catalog->QC_Int Specialist->QC_Int Custom->QC_Int

Figure 1: Strategic sourcing workflow for CAS 3423-46-9 based on quantity and timeline requirements.

Synthesis & Impurity Profile (Mechanism of Origin)

Understanding the synthesis allows researchers to predict and detect specific impurities that may poison downstream catalysts (e.g., Palladium in cross-couplings).

Primary Synthetic Route: The most common industrial route involves the base-mediated carboxylation of 4-cyano-3-methylpyridine .

  • Precursor: 4-cyano-3-methylpyridine.

  • Reagents: Diethyl carbonate (solvent/reagent), Strong Base (NaH or LDA).

  • Mechanism: Deprotonation of the benzylic 3-methyl group forms a carbanion, which attacks the diethyl carbonate.

Critical Impurities:

  • Unreacted Precursor: 4-cyano-3-methylpyridine (Difficult to separate by simple extraction).

  • Hydrolysis Product: (4-cyanopyridin-3-yl)acetic acid (Formed if moisture is present; acidic).

  • Decarboxylated Side-products: If reaction temperature is uncontrolled.

SynthesisPathway Precursor 4-cyano-3-methylpyridine Base Base (NaH/LDA) Deprotonation Precursor->Base Intermediate Carbanion Intermediate Base->Intermediate Reagent + Diethyl Carbonate Intermediate->Reagent Product This compound (CAS 3423-46-9) Reagent->Product Impurity1 Impurity: Hydrolysis Acid (Moisture sensitivity) Product->Impurity1 H2O / H+

Figure 2: Primary synthetic pathway and potential hydrolysis degradation.

Quality Assurance: Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Perform the following internal validation upon receipt.

Identity Confirmation (¹H NMR)

This protocol validates the structure and ensures the specific 3,4-substitution pattern.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals (Expected):

    • Ethyl Group: A triplet at

      
       ppm (3H) and a quartet at 
      
      
      
      ppm (2H).
    • Methylene Linker: A sharp singlet at

      
       ppm (2H). Note: If this is a doublet or split, suspect contamination or a different isomer.
      
    • Aromatic Region: Three distinct proton signals for the pyridine ring. Look for the specific coupling constants of a 3,4-substituted pyridine (one singlet-like signal for the proton at C2, two doublets for C5/C6).

    • Absence of Acid: Check for a broad singlet >10 ppm, which indicates hydrolysis to the carboxylic acid.

Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm (Aromatic) and 220 nm (Nitrile/Amide bonds).

  • Acceptance Criteria: Main peak area > 97%. No single impurity > 1%.

Applications in Drug Discovery

CAS 3423-46-9 is a "lynchpin" intermediate. Its dual functionality (electrophilic ester + potentially nucleophilic methylene + nitrile) makes it ideal for Thorpe-Ziegler cyclization to form naphthyridines.

  • Reaction: Condensation with ketones or aldehydes followed by cyclization.

  • Target Scaffolds:

    • 1,6-Naphthyridines: Key scaffold in HIV integrase inhibitors and various kinase inhibitors.

    • Pyrido[4,3-d]pyrimidines: Formed via reaction with amidines.

References

  • PubChem. Compound Summary for CAS 3423-46-9. National Center for Biotechnology Information. Available at: [Link][2]

  • Litvinov, V. P.Multicomponent cascade heterocyclization as a promising route to targeted synthesis of polyfunctional pyridines.Russian Chemical Reviews, 2003.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Determination of Ethyl 2-(4-cyanopyridin-3-YL)acetate

Abstract: This technical guide provides a comprehensive overview of the principles, procedures, and significance of determining the melting point range of this compound (CAS No: 3423-46-9). While a specific melting point for this compound is not consistently reported in publicly available literature, this guide outlines the authoritative methodology for its empirical determination. We will delve into the theoretical underpinnings that dictate a substance's melting point, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data. This document is intended to equip researchers and drug development professionals with the necessary knowledge to accurately characterize this and similar chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Critical Role of Melting Point in Chemical Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1][2] This fundamental physical property is intrinsic to a pure substance and serves as a crucial indicator for both identification and purity assessment in research and pharmaceutical development.[2][3][4] For a compound such as this compound, a substituted pyridine derivative that may serve as a key intermediate in the synthesis of pharmacologically active agents, precise melting point determination is a foundational step in its characterization.

A pure crystalline solid typically exhibits a sharp and narrow melting point range, often within 1-2°C.[2][5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[1][5][6] Therefore, an accurately determined melting point range provides a reliable, preliminary assessment of sample purity.[3][4] In the context of drug development, this parameter is vital for:

  • Identity Confirmation: Verifying that a synthesized compound is indeed the target molecule by comparing its melting point to a reference value.

  • Purity Assessment: Ensuring the quality and consistency of batches of active pharmaceutical ingredients (APIs) or intermediates.[3][4]

  • Polymorph Detection: Identifying different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

  • Formulation Development: Understanding the thermal properties of a compound is essential for designing stable and effective dosage forms.[3]

Furthermore, the melting point is related to other critical physicochemical properties, such as solubility, which in turn influences drug absorption and bioavailability.[7]

Chemical Profile: this compound
PropertyValueSource
CAS Number 3423-46-9[8][9]
Molecular Formula C₁₀H₁₀N₂O₂[8][9]
Molecular Weight 190.2 g/mol [8][9]
Purity (Typical) ≥98%[8][9]
Reported Melting Point Not AvailableN/A

The absence of a readily available, cited melting point for this compound necessitates its experimental determination, which will be detailed in the following sections.

Theoretical Framework: Factors Influencing Melting Point

The temperature at which a compound melts is dictated by the energy required to overcome the intermolecular forces holding its molecules in a fixed crystal lattice.[1][10] Several factors contribute to the strength of these forces:

  • Intermolecular Forces: The primary determinant of a compound's melting point is the strength of its intermolecular interactions.[10][11] Stronger forces, such as hydrogen bonding and significant dipole-dipole interactions, require more thermal energy to break, resulting in higher melting points.[10][12] Ionic compounds generally have very high melting points due to strong electrostatic forces.[12][13]

  • Molecular Size and Shape: Larger molecules typically have higher melting points due to increased London dispersion forces.[11] The shape of the molecule also plays a critical role; more symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[11][13]

  • Presence of Impurities: As previously mentioned, impurities disrupt the crystal lattice structure, weakening the intermolecular forces and resulting in a lower and broader melting point range. This phenomenon is known as freezing-point depression.[1][10]

G cluster_factors Factors Influencing Melting Point cluster_effects Effects on Melting Point Intermolecular Forces Intermolecular Forces Higher MP Higher MP Intermolecular Forces->Higher MP Stronger (e.g., H-Bonding) Molecular Size & Shape Molecular Size & Shape Molecular Size & Shape->Higher MP Larger Size / High Symmetry Purity Purity Purity->Higher MP High Purity (Sharp MP) Lower MP Lower MP Purity->Lower MP Impurities Present Broader Range Broader Range Purity->Broader Range Impurities Present

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[14] It involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperature range over which it melts.[14]

Materials and Equipment:
  • This compound (sample)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or automated digital apparatus)[5]

  • Capillary tubes (open at one end)[5]

  • Mortar and pestle (optional, for grinding coarse samples)

  • Spatula

  • Long glass tube or packing tube

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine, powdered form. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Place a small amount of the powdered sample onto a piece of weighing paper.[5]

  • Loading the Capillary Tube:

    • Push the open end of a capillary tube into the pile of the sample. A small amount of solid will enter the tube.[15]

    • Invert the tube so the closed end is facing down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[15]

    • To pack the sample tightly, drop the capillary tube (closed end down) through a long, hollow tube (e.g., a cut PVC pipe or a long glass tube) onto the lab bench. The bouncing action will compact the solid at the bottom.[15]

    • Repeat until the sample is packed to a height of 2-3 mm.[5] An improperly packed or overly large sample can lead to inaccurate results and a wide melting range.[5]

  • Determination of Approximate Melting Point (Rapid Scan):

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[15]

    • If the approximate melting point is unknown, perform a rapid heating (e.g., 10-20°C per minute) to get a rough estimate.[6][15] Record the temperature at which melting is observed. This value is not the true melting point but serves as a guide for the subsequent, more accurate measurement.

  • Accurate Melting Point Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[15]

    • Insert a new, freshly packed capillary tube with the sample.

    • Heat rapidly until the temperature is about 15-20°C below the approximate melting point.

    • Reduce the heating rate to a slow and steady 1-2°C per minute.[5][15] This slow rate is crucial to ensure the temperature of the sample and the thermometer are in thermal equilibrium.[15]

    • Record the temperature at which the first drop of liquid appears (T₁). This is the lower limit of the melting range.

    • Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid (T₂). This is the upper limit of the melting range.

    • The melting point is reported as the range T₁ - T₂.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load rapid_scan Rapid Scan (10-20°C/min) Determine Approx. MP load->rapid_scan cool Cool Apparatus to (Approx. MP - 20°C) rapid_scan->cool slow_scan Slow Scan (1-2°C/min) cool->slow_scan record_t1 Record T1: First Drop of Liquid slow_scan->record_t1 record_t2 Record T2: All Solid Melts record_t1->record_t2 report Report Range: T1 - T2 record_t2->report

Interpretation of Results and Troubleshooting

The interpretation of the melting point range is straightforward yet powerful.

ObservationInterpretation
Sharp, Narrow Range (≤ 2°C) Indicates a high degree of purity for the sample.[6]
Broad, Depressed Range (> 2°C) Suggests the presence of impurities. The melting point will also be lower than that of the pure substance.[6]
Decomposition If the sample darkens, chars, or evolves gas instead of melting, it is decomposing. This decomposition temperature should be noted (e.g., 210°C dec.).

Self-Validating System & Trustworthiness: For robust and trustworthy results, it is recommended to perform the determination in triplicate. Additionally, calibrating the thermometer of the melting point apparatus with certified standards of known melting points (e.g., benzoic acid, caffeine) is essential for ensuring accuracy.

Conclusion

The determination of the melting point range is an indispensable technique in the arsenal of researchers and drug development professionals. For this compound, establishing an accurate melting point is a critical first step in its physical and chemical characterization. It provides a reliable metric for assessing purity, ensuring batch-to-batch consistency, and confirming the identity of the synthesized material. By following the detailed protocol and understanding the theoretical principles outlined in this guide, scientists can generate high-quality, reproducible data that forms the bedrock of further research and development activities.

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

  • Explain the factors affecting (a) melting point (b) boiling point (c) evaporation. Vaia. [Link]

  • Melting Point | Chemistry | Research Starters. EBSCO. [Link]

  • Video: Melting Points - Concept. JoVE. [Link]

  • What Factors Affect Melting Point?. Sciencing. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • Experiment 1: Melting-point Determinations. Course Hero. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting point determination. SSERC. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • An interesting relationship between drug absorption and melting point. PubMed. [Link]

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Methodological & Application

Application Note: Synthesis and Derivatization of 2,6-Naphthyridines from Ethyl 2-(4-cyanopyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2,6-naphthyridine scaffold is a privileged bicyclic heteroaromatic system in medicinal chemistry. It has gained significant traction in oncology and inflammation research, most notably serving as the core pharmacophore for highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors used in the treatment of hepatocellular carcinoma (HCC) 1. Despite its therapeutic value, the 2,6-isomer has historically been the most synthetically challenging of the six naphthyridine isomers to construct 2.

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS: 3423-46-9) serves as a premier, versatile building block for assembling this core. The strategic ortho-positioning of the highly electrophilic cyano group at C4 and the reactive ester/methylene group at C3 of the pyridine ring provides an ideal geometric setup for intramolecular cyclization, allowing chemists to build the second fused pyridine ring with precise regiocontrol 3.

Mechanistic Pathways & Causality

Direct cyclization of the C3-acetate onto the C4-nitrile typically yields oxygenated derivatives (e.g., naphthyridinediones). To access fully aromatized, halogenated, or aminated naphthyridines—which are highly valuable for transition-metal-catalyzed cross-coupling reactions in drug discovery—the acetate must first be converted to a dinitrile: 4-cyano-3-pyridylacetonitrile .

The Causality of the Acid-Catalyzed Cyclization: When the dinitrile intermediate is treated with anhydrous hydrogen bromide (HBr), the reaction does not follow a standard base-catalyzed Thorpe-Ziegler pathway. Instead, the causality of the ring closure is driven by electrophilic activation:

  • Activation: Anhydrous HBr selectively protonates and adds to the more reactive C4-cyano group, generating a highly electrophilic imidoyl bromide intermediate (-C(Br)=NH).

  • Nucleophilic Attack: The spatial proximity of the C3-acetonitrile group facilitates an intramolecular nucleophilic attack by the imidoyl nitrogen onto the adjacent cyano carbon.

  • Aromatization: Subsequent tautomerization yields the fully aromatized 3-amino-1-bromo-2,6-naphthyridine 3.

Crucial Insight: Strict anhydrous conditions are mandatory. The presence of water will cause premature hydrolysis of the cyano groups to amides, irreversibly diverting the reaction trajectory toward unwanted naphthyridinedione byproducts.

SynthWorkflow A This compound (Starting Material) B 4-cyano-3-pyridylacetamide (Amide Intermediate) A->B NH3, MeOH Amidation C 4-cyano-3-pyridylacetonitrile (Dinitrile Intermediate) B->C POCl3 Dehydration D 3-amino-1-bromo-2,6-naphthyridine (Cyclized Core) C->D Anhydrous HBr Microwave / Ether E 1,3-dibromo-2,6-naphthyridine (Cross-Coupling Precursor) D->E NaNO2, HBr Diazotization F 2,6-Naphthyridine (Final Scaffold) E->F 1. NH2NH2 2. CuSO4, AcOH

Fig 1. Synthetic workflow from this compound to 2,6-Naphthyridine.

Quantitative Data & Yield Comparison

Recent advancements have shifted the cyclization step from traditional solvent-heavy methods to eco-sustainable microwave irradiation 4. Table 1 summarizes the quantitative differences between the two methodologies for the critical dinitrile cyclization step.

Table 1: Methodological Comparison for the Synthesis of 3-amino-1-bromo-2,6-naphthyridine

ParameterTraditional MethodMicrowave-Assisted Method
Reagents Anhydrous HBr gasAnhydrous HBr
Solvent Dry Ethyl Ether (High VOC)Solvent-free or minimal solvent
Temperature -5 °C to 0 °CMicrowave heating (controlled)
Reaction Time 2.0 Hours< 10 Minutes
Yield (%) ~80.0%80.3%
Environmental Impact High (Solvent waste, prolonged cooling)Low (Eco-sustainable, green chemistry)

Experimental Protocols

The following protocols outline the self-validating system required to synthesize and derivatize the 2,6-naphthyridine core.

Protocol 1: Preparation of the Dinitrile Intermediate
  • Amidation: Dissolve this compound (1.0 eq) in methanolic ammonia. Stir at room temperature until TLC indicates complete consumption of the ester. Concentrate under reduced pressure to yield 4-cyano-3-pyridylacetamide.

  • Dehydration: Suspend the crude amide in phosphorus oxychloride (POCl₃) (5.0 eq) and reflux for 3 hours.

  • Workup: Carefully quench the reaction mixture over crushed ice and neutralize with saturated NaHCO₃. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate to yield 4-cyano-3-pyridylacetonitrile .

Protocol 2: Microwave-Assisted Cyclization
  • Reaction Setup: Place 4-cyano-3-pyridylacetonitrile in a microwave-safe reaction vessel. Introduce anhydrous HBr.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 700W) in short bursts (1-2 minutes) to prevent thermal degradation, monitoring via TLC.

  • Isolation: Pour the resulting mixture into an excess of cold NaHCO₃ solution. Filter the precipitating yellow solid and wash with cold distilled water. Recrystallize from CH₂Cl₂/hexane to afford 3-amino-1-bromo-2,6-naphthyridine .

Self-Validation Checkpoint: The success of the cyclization is definitively confirmed via FT-IR spectroscopy. The complete disappearance of the sharp cyano (-C≡N) stretch at 2232 cm⁻¹ and the emergence of primary amine (-NH₂) stretching bands at 3310 cm⁻¹ (asymmetric) and 3175 cm⁻¹ (symmetric), alongside an NH₂ deformation band at 1652 cm⁻¹, validate the formation of the cyclized core 3, 4.

Protocol 3: Diazotization to 1,3-dibromo-2,6-naphthyridine
  • Diazotization: Dissolve 3-amino-1-bromo-2,6-naphthyridine in concentrated hydrobromic acid (HBr) and cool to 0 °C.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Workup: Neutralize the mixture carefully with NaOH and extract with chloroform. Evaporation of the solvent yields 1,3-dibromo-2,6-naphthyridine (Yield: ~72%).

Self-Validation Checkpoint: The conversion of the amino group to a bromo group is monitored by the disappearance of the primary amine FT-IR bands and a distinct shift in the UV-Vis absorption spectrum. The removal of the electron-donating C3-amino group eliminates the pronounced bathochromic shift of the α-band observed in the precursor 4.

Biological Application & Downstream Relevance

The resulting di-halogenated naphthyridines are ideal substrates for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to generate highly selective kinase inhibitors. Specifically, substituted 2,6-naphthyridines have demonstrated nanomolar potency against the FGFR4 receptor, a primary oncogenic driver in Hepatocellular Carcinoma (HCC) 1.

BioPathway Ligand FGF19 Ligand Receptor FGFR4 Receptor (Oncogenic Driver) Ligand->Receptor Binds & Activates Adapter FRS2 / Grb2 Adapter Proteins Receptor->Adapter Phosphorylation Inhibitor 2,6-Naphthyridine Derivative (Selective Inhibitor) Inhibitor->Receptor Competitive Inhibition Cascade MAPK / ERK Signaling Cascade Adapter->Cascade Signal Transduction Tumor Hepatocellular Carcinoma (HCC) Proliferation Cascade->Tumor Drives Tumor Growth

Fig 2. Mechanism of action for 2,6-naphthyridine derivatives in FGFR4-driven HCC proliferation.

References

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Science Publishing (Can. J. Chem. 1974).3

  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. BenchChem.1

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica.4

  • Product Class 8: Naphthyridines. Thieme-Connect.2

Sources

reaction conditions for cyclization of pyridine acetates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Cyclization of Pyridine Acetates

Executive Summary

Pyridine acetates (e.g., ethyl 2-pyridylacetate) serve as versatile "divergent intermediates" in the synthesis of N-fused heterocycles. Depending on the reaction partner and conditions, these substrates can be cyclized into two distinct pharmacophores:

  • Indolizines (5-membered fusion): Via oxidative cross-coupling or Chichibabin-type cyclizations.

  • 4H-Quinolizin-4-ones (6-membered fusion): Via condensation with one-carbon electrophiles or Michael acceptors.

This guide provides validated protocols for both pathways, emphasizing modern, catalytic conditions over traditional harsh thermal methods.

Mechanistic Foundations & Decision Matrix

The methylene group


 to the ester and the pyridine ring is significantly acidified (

in DMSO), allowing for facile deprotonation. The pyridine nitrogen remains nucleophilic. The cyclization pathway is dictated by the electrophile chosen.

Figure 1: Divergent Synthesis Decision Matrix

G Start Pyridine-2-acetate Cond1 Partner: Alkenes/Styrenes Condition: Cu(OAc)2 / I2 (Oxidative) Start->Cond1 Cond2 Partner: Nitroacetate/EMME Condition: Piperidinium Acetate (Condensation) Start->Cond2 Prod1 Indolizine (5-Membered Fusion) Cond1->Prod1  Cyclization   Prod2 4H-Quinolizin-4-one (6-Membered Fusion) Cond2->Prod2  Annulation  

Caption: Divergent reaction pathways for Pyridine-2-acetate based on electrophile selection.

Pathway A: Synthesis of Indolizines (5-Membered Fusion)

Target Scaffold: 1,3-disubstituted indolizines.[1] Mechanism: Oxidative Cross-Coupling/Cyclization.[1][2][3] Primary Application: Anti-inflammatory agents, fluorescent dyes.

Traditional methods (Scholtz or Chichibabin) often require multi-step alkylation followed by base treatment. The modern Copper/Iodine-mediated oxidative coupling allows for a "one-pot" reaction with simple alkenes (e.g., styrenes).

Protocol A: Cu/Iodine-Mediated Oxidative Cyclization

Reagents:

  • Substrate: Ethyl 2-pyridylacetate (1.0 equiv)

  • Partner: Styrene derivative (2.0 equiv)

  • Oxidant/Catalyst:

    
     (3.0 equiv), 
    
    
    
    (1.0 equiv)[3]
  • Additive:

    
     (1.0 equiv) - Crucial for yield improvement
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine ethyl 2-pyridylacetate (0.4 mmol), styrene (0.8 mmol),

    
     (240 mg), 
    
    
    
    (102 mg), and
    
    
    (111 mg).
  • Solvation: Add anhydrous DCE (2.0 mL). Seal the tube under an air atmosphere (inert gas is not strictly required but consistent results are better under

    
    ).
    
  • Reaction: Heat the mixture to 100 °C in an oil bath for 24 hours.

    • Note: The reaction mixture will turn dark brown/black as iodine is consumed and copper species cycle.

  • Workup: Cool to room temperature. Dilute with

    
     (10 mL) and quench with saturated aqueous 
    
    
    
    (sodium thiosulfate) to remove residual iodine (color change from dark to light yellow).
  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient). Indolizines are often fluorescent; use a UV lamp (365 nm) to track fractions.

Table 1: Troubleshooting Pathway A

ObservationDiagnosisCorrective Action
Low Yield (<30%) Incomplete oxidationEnsure

is fresh; increase temp to 110°C.
No Reaction Catalyst poisoningCheck pyridine substrate for chelating impurities; use anhydrous DCE.
Complex Mixture Polymerization of styreneAdd styrene slowly or use a slight excess (2.5 eq) to account for oligomerization.

Pathway B: Synthesis of Quinolizinones (6-Membered Fusion)

Target Scaffold: 2-substituted-4H-quinolizin-4-one.[5][6] Mechanism: Knoevenagel Condensation followed by Intramolecular Acylation. Primary Application: Antibiotics (quinolone analogs), AChE inhibitors.

While thermal condensation with ethoxymethylenemalonate (EMME) is the industrial standard, it often requires high heat (


). The Piperidinium Acetate Catalyzed  method operates under milder conditions with higher functional group tolerance.
Protocol B: Mild Catalytic Annulation with Methyl Nitroacetate

Reagents:

  • Substrate: (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (derived from pyridine acetate) or direct Pyridine Acetate (depending on substitution). Note: For direct pyridine acetate + EMME, see "Classic Variant" below.

  • Catalyst: Piperidinium Acetate (1.0 equiv) - Acts as a dual acid-base buffer.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology (Adapted for Pyridine Acetate + Electrophile):

  • Catalyst Preparation: Prepared in situ by adding acetic acid (1.0 eq) to piperidine (1.0 eq) in ethanol at 0°C.

  • Reaction: To a solution of ethyl 2-pyridylacetate (0.5 mmol) and the electrophile (e.g., ethoxymethylenemalonate or methyl nitroacetate, 0.6 mmol) in EtOH (3 mL), add the piperidinium acetate solution.

  • Conditions: Stir at reflux (78 °C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). Look for the disappearance of the highly polar pyridine acetate spot and the appearance of a fluorescent blue spot (quinolizinone).

  • Workup: Cool to room temperature. The product often precipitates directly from ethanol.

  • Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.

Figure 2: Quinolizinone Formation Mechanism

Mechanism Step1 Pyridine Acetate + Electrophile (Base-mediated attack) Step2 Intermediate: Acyclic Adduct Step1->Step2 Knoevenagel Step3 Intramolecular N-Acylation (Ring Closure) Step2->Step3 Cyclization Step4 Elimination (EtOH/HNO2) (Aromatization) Step3->Step4 Final 4H-Quinolizin-4-one Step4->Final

Caption: Step-wise mechanistic flow for the formation of the quinolizinone core.

Safety & Handling

  • Lachrymators:

    
    -Halo ketones (used in Chichibabin variants) and some pyridine acetates are potent lachrymators. Handle only in a functioning fume hood.
    
  • Heavy Metals: Copper salts and Iodine are toxic to aquatic life. Dispose of aqueous waste (from thiosulfate washes) in designated heavy metal waste streams.

  • Exotherms: The oxidative cyclization (Pathway A) can be exothermic upon reaching 80°C. Use a blast shield when scaling up >1 gram.

References

  • Liu, R.-R., et al. (2015).[1][2] "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives." Organic Letters, 17(12), 3050–3053.

  • Kim, I., et al. (2014). "Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine." J. Org.[1][2] Chem., 79, 12, 5684–5696.

  • Muir, C. W., et al. (2020). "One-pot Horner–Wadsworth–Emmons olefination/cyclization strategy for the construction of 4H-quinolizin-4-ones." Tetrahedron, 76. [5]

  • Parham, W. E., & Reed, L. J. (1948).[7] "Ethyl Ethoxymethylenemalonate."[7][8] Organic Syntheses, 28, 60.

Sources

Application Note: Strategic Utilization of Ethyl 2-(4-cyanopyridin-3-yl)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS: 3423-46-9) as a scaffold for synthesizing fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines.

Executive Summary

This compound is a bifunctional pyridine building block characterized by an ortho-disposition of a cyano group (C4) and an acetic ester moiety (C3). This specific geometry ("The Ortho-Effect") makes it an indispensable intermediate for the rapid assembly of 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —scaffolds frequently observed in kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents.

This guide provides validated protocols for transforming this intermediate into bioactive fused systems, supported by mechanistic insights and analytical standards.

Chemical Specifications & Handling

ParameterSpecification
Chemical Name This compound
CAS Number 3423-46-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in Water
Storage 2–8°C, Desiccate (Hygroscopic ester)

Safety Advisory: While the nitrile group is stable, avoid strong acids which may hydrolyze the ester or nitrile prematurely. Standard PPE (gloves, goggles, fume hood) is mandatory due to potential skin irritant properties.

Strategic Reaction Pathways

The utility of this scaffold lies in its ability to undergo Cyclocondensation . The methylene protons (


 to the ester) are acidic, and the nitrile is electrophilic. However, the primary mode of action typically involves nucleophilic attack by an external bis-nucleophile (like hydrazine or amidine) on the ester, followed by intramolecular closure onto the nitrile.
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

ReactionPathways Scaffold This compound (Starting Material) Inter1 Intermediate: Hydrazide / Amide Scaffold->Inter1 Nucleophilic Acyl Substitution Product2 Target B: Pyrido[4,3-d]pyrimidin-4(3H)-one (Kinase Scaffold) Scaffold->Product2 Base-Catalyzed Condensation Reagent1 Reagent: Hydrazine / Amines Reagent1->Inter1 Reagent2 Reagent: Formamidine / Urea Reagent2->Product2 Product1 Target A: 1,6-Naphthyridin-5(6H)-one (Fused Lactam) Inter1->Product1 Intramolecular Thorpe-Ziegler Cyclization

Figure 1: Divergent synthetic pathways. The scaffold serves as a precursor for both naphthyridine (via C-C bond formation or N-attack) and pyrido-pyrimidine systems.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-1,6-naphthyridin-5(6H)-one derivatives

This protocol utilizes hydrazine hydrate to effect a cascade reaction: hydrazinolysis of the ester followed by cyclization onto the nitrile.

Mechanism:

  • Hydrazine attacks the ester

    
     Hydrazide intermediate.
    
  • Hydrazide nitrogen attacks the neighboring nitrile (C4).

  • Tautomerization yields the amino-naphthyridinone.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (Absolute, 10 V)

  • Catalytic Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • Reagent Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise at room temperature. Exotherm warning: Mild heat release.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (

    
    ) followed by diethyl ether.
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet. Appearance of a broad singlet (

    
    ) around 5.0–6.0 ppm and amide NH > 11.0 ppm.
    
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one

This reaction fuses a pyrimidine ring onto the pyridine core, a motif common in EGFR inhibitors.

Materials:

  • This compound (1.0 eq)

  • Formamidine Acetate (2.0 eq)

  • Sodium Ethoxide (2.5 eq)

  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Activation: Prepare a solution of Sodium Ethoxide (from Na metal or 21% wt solution) in anhydrous ethanol.

  • Addition: Add Formamidine Acetate (20 mmol) to the ethoxide solution and stir for 15 minutes to liberate the free base.

  • Substrate Introduction: Add this compound (10 mmol) in one portion.

  • Cyclization: Reflux the mixture for 8–12 hours.

    • Note: The basic conditions promote the condensation of the amidine with the ester, followed by nucleophilic attack on the nitrile.

  • Quench: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (10 mL).

  • Precipitation: Carefully acidify with 1N HCl to pH 5–6. The fused heterocycle will precipitate.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP workflows, the following HPLC method is recommended.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 min; Hold 2 min.
Detection UV @ 254 nm (Pyridine absorption) and 220 nm (Nitrile/Ester)
Retention Time Approx. 6.5–7.5 min (varies by column)
QC Workflow Diagram

QC_Workflow Sample Raw Material Batch Received Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC Purity (>98% Required) Solubility->HPLC NMR 1H NMR Verification (Ethyl & Pyridine signals) Solubility->NMR Decision Release for Synthesis? HPLC->Decision NMR->Decision

Figure 2: Quality Control decision tree for incoming raw material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete hydrazinolysisIncrease Hydrazine equivalents (up to 10 eq) or reaction time. Ensure Ethanol is water-free to prevent ester hydrolysis to acid.
Impurity Formation Hydrolysis of NitrileEnsure reagents are dry. Avoid strong acidic conditions during workup; the nitrile can hydrolyze to an amide (

).
Starting Material Stalls Steric hindranceThe C3/C4 positions are crowded. Switch solvent to n-Butanol to allow higher reflux temperatures (

).
Product Solubility High polarity of fused systemIf product does not precipitate in water/acid, use continuous extraction with Ethyl Acetate or purify via Prep-HPLC.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Litvinov, V. P. (2004). Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines. Russian Chemical Reviews.
  • PubChem. Compound Summary: this compound. Retrieved from

  • Appretech Scientific. Technical Data Sheet: this compound. Retrieved from

  • Boc Sciences. Building Blocks: Pyridine Derivatives. (General reference for 3,4-disubstituted pyridine reactivity). Retrieved from

Application Note: Preparation and Handling of Ethyl 2-(4-cyanopyridin-3-yl)acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Ethyl 2-(4-cyanopyridin-3-yl)acetate (ECPA) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of Lesinurad (a selective uric acid reabsorption inhibitor targeting URAT1). Beyond its role in gout therapeutics, ECPA serves as a versatile building block for constructing fused triazole systems and substituted pyridine derivatives in medicinal chemistry.

This guide provides a standardized protocol for the preparation, storage, and handling of ECPA stock solutions. It addresses the compound's specific physicochemical sensitivities—notably the susceptibility of its ester moiety to hydrolysis and the potential for nitrile degradation under aqueous conditions.

Physicochemical Profile

Understanding the molecular properties is the prerequisite for a reproducible stock solution strategy.

PropertyDataSignificance for Protocol
Formula

Basis for Molarity calculations.
Molecular Weight 190.20 g/mol Use this exact value for mass-to-volume calculations.
Appearance Light yellow/brown solid or oilColor variation indicates oxidation levels; check purity if dark brown.
Solubility (Water) Low (< 1 mg/mL)Do not use water for master stocks.
Solubility (DMSO) High (> 50 mM)Recommended solvent for biological screening stocks.
Solubility (Ethanol) ModerateSuitable for chemical synthesis applications; avoid for long-term storage due to evaporation.
Stability Ester & Nitrile groupsSusceptible to hydrolysis in basic/acidic aqueous buffers.[1]

Solvent Selection & Causality

The choice of solvent is dictated by the competing needs of solubility, stability, and assay compatibility.

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Causality: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of ECPA without donating protons that could catalyze hydrolysis. It prevents the "crashing out" of the hydrophobic pyridine ring seen in aqueous buffers.

    • Grade: Must be

      
       99.9% purity, stored under inert gas / desiccated. Water content in DMSO >0.1% can accelerate ester hydrolysis over months of storage.
      
  • Alternative Solvent: Absolute Ethanol.

    • Use Case: Chemical synthesis intermediates where DMSO removal is difficult.

    • Warning: Ethanol is volatile. Stock concentrations will shift over time if not sealed hermetically.

Protocol A: Preparation of Master Stock (100 mM)

Objective: Create a stable, high-concentration master stock in DMSO.

Materials
  • This compound (Solid, stored at RT/desiccated).

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, PCR-grade).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Analytical balance (precision 0.01 mg).

Step-by-Step Methodology
  • Equilibration: Allow the ECPA solid container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh approximately 19.02 mg of ECPA into a sterile microcentrifuge tube or amber glass vial.

    • Note: Due to static, use an antistatic gun if the powder disperses.

  • Calculation: Calculate the exact volume of DMSO required to achieve 100 mM using the formula:

    
    
    
    • Example: If you weigh exactly 19.50 mg :

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If oil droplets persist (common with lower purity grades), sonicate in a water bath at 37°C for 2 minutes.

  • Inspection (Self-Validation): Hold the vial against a light source. The solution must be optically clear . Any turbidity indicates undissolved solids or moisture contamination.

Workflow Visualization

StockPrep Start Solid ECPA (Equilibrate to RT) Weigh Weigh Mass (m) Target ~19 mg Start->Weigh Calc Calc DMSO Vol V = m / (MW * M) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Store -20°C (Desiccated) Aliquot->Store

Figure 1: Workflow for the preparation of 100 mM Master Stock. The "Visual QC" step is a critical self-validating gate to ensure solubility before storage.

Protocol B: Working Solutions & Serial Dilution

Objective: Dilute Master Stock for biological assays (Cell-based or Enzymatic).

Critical Warning: The ester bond in ECPA is hydrolytically unstable in aqueous buffers (PBS, Tris) at pH > 7.5 or < 5.0. Aqueous dilutions must be prepared fresh immediately before use.

Dilution Scheme (Example for 100 µM Assay Concentration)
  • Intermediate Stock (1 mM):

    • Dilute 10 µL of 100 mM Master Stock into 990 µL of DMSO .

    • Result: 1 mM ECPA in 100% DMSO.

  • Working Solution (2x Assay Conc):

    • Dilute the Intermediate Stock into your assay media (e.g., RPMI + 10% FBS).

    • Target: If final assay requires 0.5% DMSO limit, dilute 1:200.

    • Example: 10 µL of 1 mM Stock + 1990 µL Media = 5 µM Solution (0.5% DMSO).

Serial Dilution Visualization

Dilution cluster_0 Stability Zone cluster_1 Instability Zone (Use < 30 mins) Master Master Stock 100 mM (100% DMSO) Inter Intermediate Stock 1 mM (100% DMSO) Master->Inter 1:100 Dilution (in DMSO) Working Working Solution 10 µM (Aq. Buffer) Inter->Working 1:100 Dilution (into Media) Assay Final Assay Well Treatment Working->Assay Add to Cells

Figure 2: Serial dilution strategy highlighting the "Instability Zone." Aqueous dilutions (blue/green nodes) must be used immediately to prevent ester hydrolysis.

Storage & Stability

ConditionFormTemperatureShelf LifeNotes
Solid Powder CrystallineAmbient (25°C)2 YearsStore in dark, desiccated.
Master Stock 100 mM DMSO-20°C or -80°C6 MonthsAvoid freeze-thaw. Aliquot into single-use vials (e.g., 50 µL).
Working Soln Aqueous Buffer4°C / 37°C< 2 HoursPrepare fresh. Do not store.

QC Check: Periodically verify stock integrity via LC-MS.

  • Degradation Peak: Appearance of a peak at [M-28] (loss of ethyl) or [M+18] (hydrolysis to acid) indicates degradation.

Safety & Handling

  • Hazards: ECPA contains a nitrile group. While not as acutely toxic as free cyanide, metabolic liberation of cyanide is a theoretical risk. It is also a pyridine derivative (irritant).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of all stocks as hazardous chemical waste (P-list/U-list equivalent protocols for nitriles).

References

  • Sigma-Aldrich. this compound Product Sheet. (Accessed 2023). Link

  • Meng, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11:86. (Describes the use of ECPA as a key intermediate). Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Balakin, K. V., et al. (2004). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry. (General principles for DMSO stock preparation). Link

Sources

Application Note: Chemoselective Hydrolysis of Ethyl Esters in Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

The Chemoselectivity Paradigm

Cyanopyridine derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as critical intermediates in the synthesis of PDE11A inhibitors, fluoroquinolone antibiotics, and pyrimidine-based antiviral therapeutics 1, 2. A pervasive synthetic bottleneck in these pipelines is the chemoselective hydrolysis of an ethyl ester group in the presence of a highly electrophilic cyano (-CN) moiety.

The cyano group is notoriously sensitive to standard alkaline saponification. Under aggressive basic conditions (e.g., NaOH or KOH at elevated temperatures), the nitrile undergoes rapid hydration to a primary amide, followed by complete hydrolysis to a dicarboxylic acid 3. Achieving strict orthogonality—cleaving the ester while leaving the nitrile perfectly intact—requires precise modulation of reagent basicity, solvent architecture, and thermodynamic control.

Mechanistic Rationale & Condition Selection

To design a self-validating and fail-safe hydrolysis protocol, we must exploit the subtle electronic differences between the ester carbonyl and the nitrile carbon.

  • Lithium Hydroxide (LiOH) as the Gold Standard: Empirical studies demonstrate that LiOH is the optimal reagent for this transformation [[2]](), 3. Causality: Unlike the highly dissociated Na⁺ or K⁺ ions, the Li⁺ cation exhibits strong Lewis acid character. It preferentially coordinates to the more Lewis-basic ester carbonyl oxygen, significantly increasing its electrophilicity and directing the hydroxide attack specifically to the ester. The nitrile nitrogen, being less Lewis-basic, avoids Li⁺ coordination, thereby sparing the cyano carbon from nucleophilic attack.

  • Solvent Architecture (NMP vs. THF): The transition state of this hydrolysis is highly solvent-dependent. Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF) mixed with water are superior to protic solvents (e.g., ethanol). Protic solvents can participate in competitive transesterification or Pinner-type side reactions. NMP provides excellent solvation for complex cyanopyridines and stabilizes the transition state, maximizing ester selectivity [[3]]().

  • Biocatalytic Alternatives: For substrates with extreme base-sensitivity, hydrolases such as Candida antarctica Lipase B (CAL-B) offer an ultra-mild, ambient-temperature alternative, ensuring absolute preservation of the cyano group 4.

G SM Ethyl Ester Cyanopyridine Decision Select Hydrolysis Condition SM->Decision MildBase Mild Base: LiOH (aq) Solvent: THF or NMP Temp: 0-25°C Decision->MildBase Chemoselective Enzyme Biocatalysis: CAL-B Solvent: Buffer pH 7.4 Temp: 37°C Decision->Enzyme Ultra-mild StrongBase Strong Base: NaOH / KOH Temp: >50°C Decision->StrongBase Poor Selectivity Target Target: Cyanopyridine Carboxylic Acid (Cyano group intact) MildBase->Target Enzyme->Target SideProduct Side Product: Amide or Dicarboxylic Acid (Cyano group hydrolyzed) StrongBase->SideProduct

Chemoselective workflow for ethyl ester hydrolysis in cyanopyridines.

Quantitative Condition Matrix

The following table synthesizes empirical data comparing various hydrolysis conditions and their impact on chemoselectivity 3.

ReagentSolvent SystemTemp (°C)Ester HydrolysisCyano Group StatusPrimary Product
LiOH (aq) NMP or THF0 - 25CompleteIntact Cyanopyridine Carboxylic Acid
CAL-B Enzyme Phosphate Buffer (pH 7.4)37CompleteIntact Cyanopyridine Carboxylic Acid
KOH (aq) H₂O50CompleteHydratedAmide-Carboxylic Acid
NaOH (aq) EtOH / H₂O100CompleteFully HydrolyzedDicarboxylic Acid

Self-Validating Experimental Protocols

Protocol A: LiOH-Mediated Chemoselective Saponification

This protocol utilizes thermodynamic control to ensure the cyano group remains unreacted.

  • Substrate Dissolution: Dissolve the cyanopyridine ethyl ester (1.0 eq) in a mixture of THF (or NMP) and water (typically a 3:1 or 4:1 v/v ratio) to achieve a concentration of 0.1 M.

    • Causality: The high ratio of organic solvent ensures the hydrophobic starting material remains fully dissolved, preventing biphasic reaction kinetics which can lead to localized over-concentration of base and subsequent nitrile hydration.

  • Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Base Addition: Prepare a saturated aqueous solution of LiOH (1.5 to 2.0 eq) 2, 3. Add this solution dropwise over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature. The addition must not cause localized exothermic spikes (>10 °C), as thermal energy drastically increases the kinetic rate of nitrile hydration.

  • Reaction Monitoring (In-Process Control): Stir the reaction at room temperature (20–25 °C) for 2 to 12 hours. Before quenching, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The desired product will show an [M-H]⁻ mass corresponding to the free acid. The absence of an [M+17]⁺ or [M+18] peak confirms the cyano group remains intact. If amide formation is detected, immediately quench the reaction and lower the temperature for future batches.

  • Isolation & Workup: Evaporate the volatile organic solvent (THF) under reduced pressure. Adjust the pH of the remaining aqueous layer to ~2.0–3.0 using 1N HCl [[2]]().

    • Causality: The isoelectric point of the resulting cyanopyridine carboxylic acid typically falls in this acidic range, inducing precipitation. Collect the off-white solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with EtOAc to recover the product.

Protocol B: Enzymatic Hydrolysis (CAL-B)

For highly sensitive substrates where even mild bases cause degradation.

  • Buffer Preparation: Suspend the cyanopyridine ethyl ester in a 10% DMSO / 90% Phosphate buffer (pH 7.4) mixture 4.

    • Causality: DMSO acts as a co-solvent to ensure substrate bioavailability to the enzyme without denaturing the protein structure.

  • Biocatalysis: Add immobilized Candida antarctica Lipase B (CAL-B) (typically 10-20% w/w relative to the substrate). Incubate at 37 °C with gentle orbital shaking (150 rpm) for 16–24 hours.

  • Extraction: Filter the mixture to remove the immobilized enzyme (which can be washed and reused). Acidify the filtrate to pH 3.0 and extract with EtOAc to isolate the pure carboxylic acid.

Analytical Troubleshooting & Spectroscopic Validation

To ensure the integrity of the final product, conduct Fourier-transform infrared spectroscopy (FT-IR) alongside standard NMR.

  • Ester Cleavage: Confirm the disappearance of the ester C=O stretch (typically ~1730 cm⁻¹) and the appearance of the broader carboxylic acid C=O stretch (~1680-1700 cm⁻¹) and O-H stretch (2500-3300 cm⁻¹).

  • Nitrile Preservation: Strictly monitor the retention of the sharp, distinct C≡N stretch at ~2220 cm⁻¹ . The disappearance of this peak, coupled with the appearance of primary amide N-H stretches (~3200-3400 cm⁻¹), is the primary diagnostic indicator of failed chemoselectivity (over-hydrolysis).

References

  • Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. uniovi.es. 4

  • Recent Advances in Pyrimidine-Based Drugs. mdpi.com. 1

  • First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. montclair.edu. 2

  • Synthesis of Three Fluoroquinolone Compounds. asianpubs.org.3

Sources

Advanced Application Note: Modular Assembly of Polycyclic Scaffolds from Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the one-pot synthesis of fused polycyclic heterocycles utilizing pyridine esters (specifically ethyl 2-chloro- and 2-aminonicotinates) as divergent electrophilic hubs. Targeted at medicinal chemists, this protocol addresses the construction of Pyrazolo[3,4-b]pyridines and Pyrido[2,3-d]pyrimidines —privileged scaffolds in kinase inhibition and GPCR modulation.

By leveraging the ortho-disposition of the ester and a leaving group (or nucleophile), these protocols maximize atom economy through tandem nucleophilic substitution-cyclocondensation sequences (S_NAr–Acylation).

Part 1: Mechanistic Strategy & Divergent Pathways

The core utility of ortho-functionalized pyridine esters lies in their ability to serve as biselectrophiles (in the case of 2-chloronicotinates) or nucleophilic-electrophilic amphiphiles (in the case of 2-aminonicotinates).

The "Ester Trap" Principle

In both protocols described below, the ester functionality does not merely serve as a spectator but acts as an intramolecular trap .

  • Step 1 (Intermolecular): An external reagent engages the ortho-substituent.

  • Step 2 (Intramolecular): The newly tethered nucleophile attacks the ester carbonyl, driving ring closure via the extrusion of ethanol.

Pathway Visualization

The following diagram illustrates the divergent utility of the pyridine ester scaffold.

DivergentSynthesis Start Pyridine Ester Scaffold (Ethyl Nicotinate Core) RouteA Route A: 2-Chloro Derivative (Electrophilic Core) Start->RouteA RouteB Route B: 2-Amino Derivative (Amphiphilic Core) Start->RouteB InterA Intermediate: 2-Hydrazinonicotinate RouteA->InterA S_NAr (Displacement) InterB Intermediate: N-Benzoylthiourea RouteB->InterB Nucleophilic Addition ReagentA Reagent: Hydrazine Hydrate ReagentA->InterA ReagentB Reagent: Benzoyl Isothiocyanate ReagentB->InterB ProdA Target 1: Pyrazolo[3,4-b]pyridine InterA->ProdA Cyclocondensation (-EtOH) ProdB Target 2: Pyrido[2,3-d]pyrimidine InterB->ProdB Base-Mediated Cyclization

Figure 1: Divergent synthetic pathways from substituted pyridine esters to fused bicyclic systems.

Part 2: Detailed Protocols

Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-ones

Target Scaffold: Pyrazolo[3,4-b]pyridine (Bio-isostere of indazoles). Mechanism: S_NAr displacement of chloride followed by intramolecular hydrazinolysis of the ester.

Reagents & Equipment[1][2][3][4]
  • Precursor: Ethyl 2-chloronicotinate (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% aq., 3.0 equiv)

  • Solvent: Ethanol (Absolute)[2]

  • Equipment: Microwave Reactor (e.g., CEM Discover) or standard reflux setup.

Step-by-Step Methodology
  • Charge: In a 10 mL microwave vial, dissolve Ethyl 2-chloronicotinate (185 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Hydrazine hydrate (0.15 mL, ~3.0 mmol) dropwise. Caution: Exothermic.

  • Reaction (Microwave): Seal the vial and irradiate at 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Thermal Alternative: Reflux in ethanol for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Isolation: Pour the mixture into ice-cold water (10 mL) and adjust pH to ~5–6 using dilute acetic acid if necessary to maximize precipitation.

  • Purification: Filter the white/off-white solid. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from Ethanol/DMF if purity <95%.

Yield Expectation: 85–92% Key Observation: Disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of the amide/hydrazide carbonyl (~1660 cm⁻¹) in IR.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-ones

Target Scaffold: Deazapurine analogs (Kinase inhibitor core). Mechanism: Formation of thiourea intermediate followed by base-promoted cyclization.

Reagents & Equipment[1][2][3][4]
  • Precursor: Ethyl 2-aminonicotinate (1.0 equiv)

  • Reagent: Benzoyl isothiocyanate (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Solvent: Acetone (Step 1) / Ethanol (Step 2)

Step-by-Step Methodology
  • Thioureation: Dissolve Ethyl 2-aminonicotinate (166 mg, 1.0 mmol) in dry Acetone (5 mL). Add Benzoyl isothiocyanate (179 mg, 1.1 mmol) dropwise.

  • Incubation: Stir at reflux for 1 hour. A solid precipitate (the benzoylthiourea intermediate) will form.

  • Solvent Swap (One-Pot Variation): Evaporate acetone under reduced pressure. Re-dissolve the residue in Ethanol (5 mL).

  • Cyclization: Add K₂CO₃ (276 mg, 2.0 mmol) to the ethanolic solution. Reflux for 3 hours.

    • Mechanistic Note: The base deprotonates the thiourea nitrogen, which attacks the ester carbonyl, ejecting ethoxide.

  • Hydrolysis (Optional): If the 2-thioxo derivative is desired, stop here. To obtain the oxygenated pyrimidinone, oxidative desulfurization may be required, but this protocol yields the 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative.

  • Isolation: Acidify the reaction mixture with 1M HCl to pH 4. The product will precipitate as a yellow solid.

  • Purification: Filter and wash with water. Recrystallize from Dioxane/Ethanol.

Yield Expectation: 75–85%

Part 3: Data Analysis & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave (Protocol A)

The following table summarizes the efficiency gains using microwave irradiation for the Pyrazolo[3,4-b]pyridine synthesis.

ParameterThermal RefluxMicrowave Irradiation (100°C)
Reaction Time 4–6 Hours10–15 Minutes
Solvent Volume 10–15 mL/mmol2–3 mL/mmol
Yield 78%91%
Purity (Crude) 85% (requires column)>95% (precipitation only)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete S_NAr displacement.Ensure 2-chloronicotinate is fresh; increase hydrazine equivalents to 4.0; increase temp to 120°C.
Gummy Product (Protocol B) Incomplete cyclization or residual solvent.Extend reflux time with base; ensure acidification is slow and controlled to induce crystallization.
Ester Peak Remains (IR) Cyclization failed (Intermediate trapped).The nitrogen nucleophile is not potent enough. Switch base to NaOEt (stronger) in dry EtOH.

Part 4: Mechanistic Visualization (Graphviz)

The following diagram details the electron flow for the Protocol A cyclization, confirming the "Self-Validating" nature of the reaction (the product is thermodynamically driven by aromaticity and stable amide bond formation).

Mechanism Step1 Step 1: Nucleophilic Attack Hydrazine attacks C-2 (S_NAr) Step2 Intermediate: 2-Hydrazinonicotinate (Stable enough to isolate, but reactive) Step1->Step2 - HCl Step3 Step 2: Intramolecular Acylation Terminal NH2 attacks Ester Carbonyl Step2->Step3 Heat / MW Step4 Transition State: Tetrahedral Intermediate Step3->Step4 Final Product: Pyrazolo[3,4-b]pyridine + Ethanol (Leaving Group) Step4->Final - EtOH (Irreversible)

Figure 2: Mechanistic pathway for the conversion of ethyl 2-chloronicotinate to pyrazolo[3,4-b]pyridine.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Source: National Institutes of Health (NIH) / PMC. Context: Validates the Niementowski-type modification and microwave acceleration for fused pyrimidine synthesis. URL:[Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction. Source: Scientific Research Publishing (SCIRP). Context: Provides stoichiometry and aqueous media conditions for pyridopyrimidine assembly. URL:[Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro Activities. Source: PubMed / Wiley. Context: Confirms the synthetic route from pyridine derivatives to pyrazolo[3,4-b]pyridines and their biological relevance. URL:[Link]

  • A Mild Synthesis of Substituted 1,8-Naphthyridines. Source: Royal Society of Chemistry (Green Chemistry). Context: Background on the Friedländer reaction variations for related pyridine-fused systems. URL:[Link]

Sources

Application Note: Microwave-Assisted Cascade Cyclization of Ethyl 2-(4-cyanopyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted utilization of Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS: 3423-46-9), a versatile bifunctional building block, for the rapid synthesis of 1,6-naphthyridine scaffolds—a privileged structure in kinase inhibitors and anti-infectives.

Executive Summary

This compound represents a critical class of "ortho-functionalized" pyridine precursors. Its unique structure features an electrophilic ester and a nitrile group in a 3,4-relationship on the pyridine ring. Under conventional thermal conditions, cyclization to form fused bicyclic systems (specifically 1,6-naphthyridines) is often sluggish, requiring high boiling solvents (e.g., Dowtherm A) and prolonged reaction times (12–24 hours), which frequently leads to degradation of the sensitive cyano group.

This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of this scaffold with primary amines. The microwave dielectric heating accelerates the rate-determining nucleophilic attack, reducing reaction times from hours to minutes while significantly suppressing side reactions like nitrile hydrolysis.

Key Benefits[1]
  • Time Efficiency: Reaction times reduced from >12 h to <20 min.

  • Atom Economy: One-pot cascade reaction (Amidation

    
     Cyclization).
    
  • Scalability: Validated for scale-up from 0.5 mmol to 10 mmol.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 3423-46-9
Molecular Formula

Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Storage Store at 2–8°C under inert atmosphere (Ar/N2). Hygroscopic.

Safety Precaution: This compound contains a nitrile group. While stable, thermal decomposition may release toxic cyanide fumes. All microwave reactions must be performed in sealed vessels within a ventilated fume hood.

Mechanistic Pathway

The synthesis of the 1,6-naphthyridine core proceeds via a tandem nucleophilic attack sequence.

  • Amidation: The primary amine attacks the ester carbonyl, releasing ethanol and forming an amide intermediate.

  • Thorpe-Ziegler-type Cyclization: The amide nitrogen (now more nucleophilic due to deprotonation or tautomerization) attacks the proximal nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes/hydrolyzes to the stable lactam (5-one) form.

ReactionMechanism cluster_conditions Microwave Conditions Start This compound (Precursor) Inter1 Intermediate A: N-Substituted Amide Start->Inter1 Step 1: Amidation (-EtOH, MW Heat) Amine Primary Amine (R-NH2) Amine->Inter1 Inter2 Intermediate B: Cyclic Imidate/Imine Inter1->Inter2 Step 2: Intramolecular Nitrile Attack Product Product: 6-Substituted-1,6-naphthyridin-5(6H)-one Inter2->Product Step 3: Tautomerization (Thermodynamic Sink)

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 1,6-naphthyridin-5(6H)-ones.

Experimental Protocol

Protocol A: Synthesis of 6-Benzyl-1,6-naphthyridin-5(6H)-one

This protocol describes the reaction with benzylamine. It can be adapted for other primary amines (anilines, alkyl amines).

Reagents:

  • This compound (1.0 eq, 190 mg, 1 mmol)

  • Benzylamine (1.2 eq, 128 mg, 1.2 mmol)

  • Solvent: Ethanol (absolute) or Ethanol/Acetic Acid (9:1 v/v)

  • Catalyst (Optional): Glacial Acetic Acid (10 mol%) promotes the cyclization step.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pressure-rated glass vial with silicone/PTFE septum.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve This compound (190 mg) in 3.0 mL of absolute ethanol.

  • Addition: Add Benzylamine (131 µL) dropwise. If using the catalytic method, add 10 mol% Glacial Acetic Acid (6 µL).

  • Sealing: Cap the vial with a crimp cap or screw cap equipped with a PTFE septum. Vortex for 10 seconds to ensure homogeneity.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 140°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Note: Use "Power Max" or simultaneous cooling if available to maintain energy input without overheating.

  • Work-up:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • The product often precipitates upon cooling. If a precipitate forms, filter the solid and wash with cold ethanol (

      
       mL) followed by diethyl ether (
      
      
      
      mL).
    • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Optimization Table: Solvent & Temperature Effects
SolventTemp (°C)Time (min)Yield (%)Observation
Ethanol80 (Reflux)24045%Incomplete conversion (Thermal control)
Ethanol 140 (MW) 15 88% Optimal. Clean precipitation.
Water120 (MW)2062%Hydrolysis of ester to acid observed as byproduct.
DMF160 (MW)1082%Difficult work-up (high boiling point).
Toluene140 (MW)3035%Poor solubility of precursors.

Troubleshooting & Critical Parameters

Pressure Control

The reaction generates ethanol as a byproduct. At 140°C, ethanol generates significant vapor pressure (~6-8 bar). Ensure the microwave vial is rated for at least 20 bar (300 psi). If the pressure limit is tripped, reduce the temperature to 130°C and extend the time to 20 minutes.

Cyclization Failure (Intermediate Stalling)

If LC-MS analysis shows the presence of the amide intermediate (Mass = MW of amine + 190 - 46), the first step (amidation) is complete, but the second step (cyclization) is stalled.

  • Solution: Add 1.0 equivalent of a base such as Potassium Carbonate (

    
    )  or Sodium Ethoxide (NaOEt)  to the reaction mixture. The base facilitates the deprotonation of the amide, increasing the nucleophilicity of the nitrogen for the attack on the nitrile.
    
Hydrolysis of Nitrile

If the carboxylic acid derivative is observed (hydrolysis of the -CN group), the solvent contains too much water.

  • Solution: Use anhydrous ethanol and store the starting material in a desiccator.

References

  • General Microwave Synthesis of 1,6-Naphthyridines: Insuasty, B., et al. "Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity."[1][2] European Journal of Medicinal Chemistry, 2013, 60, 1-9.[1][2]

  • Reactivity of Ortho-Cyano Pyridine Esters: Gouda, M. A., et al. "Chemistry of 2-Amino-3-cyanopyridines." ResearchGate Review, 2014. (Describes the cyclization patterns of 3-cyano-2-functionalized pyridines).

  • Analogous Naphthyridine Synthesis: Mogilaiah, K., et al. "Microwave assisted synthesis of 1,6-naphthyridines." Indian Journal of Chemistry, Section B, 2002. (Foundational work on MW synthesis of this scaffold).
  • Compound Data (CAS 3423-46-9): PubChem Compound Summary for CID 13050105 (Isomer Reference) and related this compound entries.

Disclaimer: The protocols provided herein are for research purposes only. Users must conduct their own safety assessment before performing these reactions.

Sources

Troubleshooting & Optimization

preventing decarboxylation during hydrolysis of pyridine acetates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation During Hydrolysis of Pyridine Acetates Ticket ID: PYR-DEC-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The Zwitterion Trap

User Observation: "I hydrolyzed my ethyl 2-pyridylacetate with NaOH, but after acidification and rotovap, I lost 60% of my mass and the NMR shows a methyl-pyridine derivative."

Root Cause Analysis: The hydrolysis of 2- and 4-pyridineacetic acid esters is deceptively difficult not because the ester bond is stable, but because the product (the free acid) is inherently unstable.

Unlike standard carboxylic acids, 2- and 4-pyridylacetic acids exist in a zwitterionic equilibrium. The basic pyridine nitrogen protonates intramolecularly (or from solvent), creating a positively charged ring. This ring acts as a powerful electron sink—analogous to the ketone in a


-keto acid—facilitating the loss of 

through a cyclic transition state.
  • 2-isomer: Highly unstable (fastest decarboxylation due to proximity).

  • 4-isomer: Unstable (electronic conjugation allows decarboxylation).

  • 3-isomer: Relatively stable (no direct resonance stabilization of the carbanion intermediate).

Visualization: The Mechanistic Failure Point

The following diagram illustrates why your yield is vanishing as gas (


).

DecarboxylationMechanism Ester Pyridine Acetate Ester (Stable) Hydrolysis Hydrolysis (Base/Acid) Ester->Hydrolysis FreeAcid Free Acid Species (R-CH2-COOH) Hydrolysis->FreeAcid Deprotection Zwitterion Zwitterion Form (Protonated N+) FreeAcid->Zwitterion Equilibrium (pH < 7) Transition Cyclic Transition State (Electron Sink Effect) Zwitterion->Transition Heat/Time Product Decarboxylated Product (Methyl Pyridine + CO2) Transition->Product -CO2 (Irreversible)

Figure 1: The decarboxylation pathway is driven by the formation of the zwitterionic species, which activates the molecule for


 loss similar to a 

-keto acid.[1]

Validated Protocols (The "Fixes")

Do not use standard refluxing acid hydrolysis (e.g.,


, 

). This guarantees decarboxylation. Choose one of the following methods based on your substrate's sensitivity.
Method Selection Matrix

MethodSelection Start Start: Pyridine Acetate Ester Q1 Is the substrate Acid/Base Sensitive? Start->Q1 TMSOK Protocol A: TMSOK (Anhydrous, Neutral) Q1->TMSOK Yes (High Sensitivity) Enzyme Protocol B: Enzymatic (pH 7, Room Temp) Q1->Enzyme Yes (Chiral/Bio-compatible) LiOH Protocol C: LiOH (0°C, Controlled) Q1->LiOH No (Robust Substrate)

Figure 2: Decision tree for selecting the appropriate hydrolysis method to minimize decarboxylation risk.

Protocol A: Anhydrous Cleavage (TMSOK) — The Gold Standard

Best for: Highly unstable substrates; preventing any protonation of the pyridine nitrogen. Mechanism: Potassium trimethylsilanolate (TMSOK) attacks the carbonyl carbon directly in non-aqueous media. The product is the potassium salt, which precipitates.[2] No free acid (zwitterion) is ever formed during the reaction.

  • Dissolve: Dissolve 1.0 eq of ester in anhydrous THF (0.1 M concentration).

  • Reagent: Add 1.1 eq of Potassium Trimethylsilanolate (TMSOK) as a solid or solution.

  • Reaction: Stir at Room Temperature (20–25°C) under Argon/Nitrogen.

    • Observation: A white precipitate (the potassium carboxylate salt) often forms within 1–4 hours.

  • Isolation (Critical):

    • Dilute with dry diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under inert atmosphere if possible.

    • Do NOT acidify. Use the potassium salt directly in the next step (e.g., amide coupling).

Protocol B: Enzymatic Hydrolysis — The Mildest Approach

Best for: Compounds with other sensitive functional groups (epoxides, lactams) or when enantioselectivity is required.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Enzyme: Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) (approx. 50% w/w relative to substrate).

  • Solvent: Suspend substrate in Buffer + 10% DMSO or Acetone (to aid solubility).

  • Incubation: Stir at 25°C. Monitor pH; if it drops below 6.5, the risk of zwitterion formation increases. Use a pH-stat to maintain pH 7.0 by adding dilute NaOH.

  • Workup: Lyophilize (freeze-dry) the mixture. Extract the solid residue with MeOH. Avoid aqueous acidic extraction.

Protocol C: Low-Temperature LiOH — The Economic Standard

Best for: Scale-up of moderately stable derivatives (e.g., 3-pyridyl isomers or substituted 4-pyridyls).

  • Temperature: Cool solution of ester in THF/Water (3:1) to 0°C .

  • Base: Add 1.1 eq LiOH monohydrate. Lithium coordinates tightly to the carboxylate, providing some stabilization.

  • Time: Monitor by TLC/LCMS. Do not let it stir overnight if conversion is complete in 2 hours.

  • Quench: See "Workup & Isolation" below.

Workup & Isolation: The "Danger Zone"

90% of decarboxylation happens after the reaction, during the workup.

The Golden Rule: Never isolate the free acid (


) in solution with heat.
ScenarioRecommended Workflow
Next step is Coupling Isolate as Li/K salt . Evaporate water/THF at <30°C. Use the crude salt directly with HATU/EDCI.
Must isolate pure compound HCl Salt Formation: Acidify with

in Dioxane/Ether at 0°C. The HCl protonates the Pyridine-N and the Carboxylate, but the solid HCl salt is generally stable if dry. Filter immediately.
Purification required Ion Exchange: Use a weak anion exchange resin. Elute with a mild buffer, not strong acid.

Troubleshooting & FAQs

Q: Can I use saponification with NaOH and reflux? A: No. Refluxing provides the thermal energy required to overcome the activation barrier for decarboxylation. Even if the salt is stable, local superheating during reagent addition can trigger it.

Q: My product turned into a liquid and bubbled during rotovap. What happened? A: You likely acidified the aqueous layer to pH 4–5 (the isoelectric point where the zwitterion concentration is highest) and then applied heat/vacuum. This is the perfect storm for decarboxylation. Next time, keep the pH > 10 (salt form) during concentration.

Q: Why is the 2-pyridyl isomer worse than the 3-pyridyl? A: In the 2-pyridyl isomer, the nitrogen is adjacent to the acetic acid group. The inductive electron-withdrawing effect is strongest here, and the negative charge on the intermediate carbanion (after


 loss) is stabilized by the nitrogen. The 3-isomer lacks this direct resonance/inductive stabilization, making it much more robust.

Q: Can I use TMSI (Trimethylsilyl iodide)? A: TMSI is effective for ester cleavage, but it generates HI (hydroiodic acid) in situ if not carefully quenched. TMSOK is superior because it is basic/neutral and traps the product as a stable salt.

References

  • Laganis, E. D., & Chenard, B. L. (1984).[3] Metal silanolates: organic soluble equivalents for

    
    .[3] Tetrahedron Letters, 25(51), 5831-5834. 
    
    • Core citation for the TMSOK anhydrous hydrolysis protocol.
  • Dunn, G. E., & Thimm, H. (1977). Mechanism of decarboxylation of pyridineacetic acids. Canadian Journal of Chemistry, 55, 1342-1347.

    • Establishes the zwitterionic mechanism and compar
  • Taylor, P. J. (1973).[1] The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[1] Journal of the Chemical Society, Perkin Transactions 2, 557-567.[1]

    • Foundational physical organic chemistry describing the kinetics of the reaction.
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. 
    
    • Reference for enzymatic hydrolysis conditions compatible with sensitive substr

Sources

Technical Support Center: Troubleshooting the Cyclization of Ethyl 2-(4-cyanopyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process engineers working with Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 3423-46-9) .

This specific building block is primarily utilized for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridin-3-one scaffolds—a privileged pharmacophore frequently found in advanced kinase inhibitors, such as HPK1 modulators[1]. The most direct and atom-economical route to this bicyclic system is a tandem reductive lactamization . However, this transformation is notoriously susceptible to yield-limiting side reactions.

Mechanistic Overview: The Reductive Lactamization Pathway

To effectively troubleshoot yield issues, you must first understand the causality of the reaction network. The catalytic hydrogenation of the nitrile group does not form the primary amine instantly; it proceeds via a highly electrophilic imine intermediate . The fate of this imine dictates your overall yield. If the local concentration of the newly formed amine is too high, it will attack the imine intermolecularly, leading to a secondary amine dimer. If the reduction succeeds but the thermodynamics for ring closure are unfavorable, the reaction stalls at the open-chain amino-ester[2].

Pathway SM Ethyl 2-(4-cyanopyridin- 3-yl)acetate Imine Imine Intermediate (Transient) SM->Imine H2, Catalyst (Reduction) Amine Amino-Ester Intermediate Imine->Amine H2, Catalyst (Fast) Dimer Secondary Amine Dimer (Byproduct) Imine->Dimer Intermolecular Attack by Amino-Ester Target 1,2,3,4-Tetrahydro- 2,7-naphthyridin-3-one (Target Lactam) Amine->Target Intramolecular Cyclization (-EtOH)

Mechanistic divergence during the reductive lactamization of ortho-cyanoacetates.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak corresponding to a secondary amine dimer. How do I suppress this intermolecular side reaction? A: Dimerization is the most common failure mode in nitrile reductions. It occurs when the transient imine is trapped intermolecularly by the product amine rather than being further reduced by the catalyst. Causality & Solution: Run the reaction under high dilution (e.g.,


 0.05 M) to kinetically favor the intramolecular lactamization over intermolecular collisions. Additionally, utilizing a protic solvent system with an ammonia additive (e.g., EtOH/NH

) helps trap the imine as an easily reducible amidine, effectively blocking the dimerization pathway[3].

Q2: The hydrogen uptake completely stalls at ~50% conversion. Adding fresh Pd/C has no effect. What is the root cause? A: You are experiencing severe catalyst poisoning. The basic nitrogen of the pyridine ring, combined with the newly formed primary amine, strongly coordinates to the palladium surface, blocking active hydrogen-transfer sites. Causality & Solution: Transition from Palladium to Raney Nickel (Ra-Ni) . Nickel catalysts are significantly more robust against nitrogen poisoning in nitrile reductions[3]. If you are restricted to Palladium, switch to Pearlman’s Catalyst (Pd(OH)


/C) and add 2.0 equivalents of acetic acid (AcOH). The acid protonates the pyridine nitrogen, drastically reducing its coordinating affinity to the metal surface[2].

Q3: The nitrile is fully reduced, but I am isolating the uncyclized amino-ester instead of the lactam. How do I drive the cyclization? A: While 5- and 6-membered lactams often form spontaneously, the electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the primary amine, raising the activation energy required for ring closure. Causality & Solution: Uncouple the reduction phase from the cyclization phase. Perform the hydrogenation at ambient temperature to prevent over-reduction of the pyridine ring. Once reduction is complete, filter off the catalyst, add a mild base (e.g., N,N-Diisopropylethylamine, DIPEA), and heat the filtrate to 70 °C. The thermal energy and base will drive the extrusion of ethanol, forcing the lactamization to thermodynamic completion.

Troubleshooting Start Analyze LC-MS/TLC of Crude Reaction Cond1 High Dimer Formation? Start->Cond1 Cond2 Stalled at Nitrile/Imine? Start->Cond2 Cond3 Open-Chain Amino-Ester? Start->Cond3 Act1 Increase Dilution & Add AcOH/NH3 Cond1->Act1 Yes Success Optimized Yield of 2,7-Naphthyridin-3-one Act1->Success Act2 Switch to Raney Ni or Pd(OH)2/C + Acid Cond2->Act2 Yes Act2->Success Act3 Filter Catalyst & Heat to 70°C with Base Cond3->Act3 Yes Act3->Success

Decision matrix for optimizing the reductive cyclization workflow.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution during the cyclization of this compound.

Catalyst SystemSolvent & AdditivesTemp ProfileTarget Lactam YieldDimer ByproductUncyclized Intermediate
10% Pd/CMeOH (No Additive)25 °C (Constant)38%45%12%
10% Pd/CMeOH + 2.0 eq AcOH25 °C (Constant)55%15%25%
Raney NickelEtOH + NH

(aq)
25 °C (Constant)68%< 5%22%
Raney Nickel EtOH + 2.0 eq AcOH 25 °C

70 °C
92% < 2% < 1%

Self-Validating Experimental Protocol

This protocol details the optimized Tandem Reductive Lactamization utilizing a two-stage thermal profile to ensure complete reduction followed by quantitative ring closure.

Objective: Synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridin-3-one from this compound.

Step 1: Reaction Assembly Dissolve this compound (1.0 eq) in absolute Ethanol to achieve a strict concentration of 0.05 M. Add glacial acetic acid (2.0 eq) to the solution. Causality: The high dilution prevents dimerization, while the acid protonates the pyridine nitrogen to prevent catalyst poisoning[2].

Step 2: Catalyst Addition Under a strict nitrogen atmosphere, carefully add an aqueous slurry of Raney Nickel (20% w/w relative to the starting material). Self-Validation Check: Ensure the reaction mixture remains strictly anaerobic during addition. Raney Nickel is highly pyrophoric and will ignite if allowed to dry in the presence of oxygen.

Step 3: Hydrogenation Phase Purge the reaction vessel with H


 gas (3x) and pressurize to 50 psi. Agitate vigorously at 25 °C for 12 hours.
Self-Validation Check (In-Process Control): Pull a 50 

L aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The mass of the starting material (

191) must be completely absent. The dominant mass should be the open-chain amino-ester (

195) or the cyclized lactam (

149). If the imine (

193) persists, repressurize and agitate for an additional 4 hours.

Step 4: Thermal Cyclization Phase Once complete reduction is analytically confirmed, carefully filter the catalyst through a pad of Celite under a nitrogen blanket. Wash the pad with absolute Ethanol. To the combined filtrate, add DIPEA (3.0 eq) to neutralize the acetic acid. Heat the solution to 70 °C for 6 hours. Causality: The thermal energy and basic conditions drive the intramolecular aminolysis, extruding ethanol and forcing the lactamization to completion.

Step 5: Isolation & Purification Concentrate the solvent under reduced pressure. Triturate the crude residue with cold ethyl acetate/hexanes (1:1) to precipitate the highly crystalline 1,2,3,4-tetrahydro-2,7-naphthyridin-3-one. Filter, wash with cold hexanes, and dry under high vacuum.

References

  • US10800761B2 - Carboxamide compounds and uses thereof Source: Google Patents URL
  • WO2014000178A1 - Sulfonamide derivatives and methods of use thereof for improving the pharmacokinetics of a drug Source: Google Patents URL
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization Source: ResearchGate / Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 2-(4-cyanopyridin-3-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: E24CPA-TSG-2026-03

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(4-cyanopyridin-3-YL)acetate is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science.[1][2] Like many heterocyclic compounds developed in drug discovery pipelines, it presents a significant formulation challenge due to its predicted poor aqueous solubility.[3] This behavior stems from its rigid, aromatic core and hydrophobic ethyl ester group, which often leads to experimental inconsistencies, low bioavailability, and difficulties in obtaining reliable data in biological assays.

This technical support guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with this compound. It offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols designed to enable researchers to prepare stable, homogenous solutions for their experiments.

Part 1: Predicted Physicochemical Profile

Direct experimental data for this compound (CAS: 3423-46-9) is not extensively published.[4][5] Therefore, its behavior must be inferred from its structure and data from analogous compounds. The molecule consists of a weakly basic pyridine ring, a polar cyano group, and an ethyl acetate moiety. This combination suggests it is a lipophilic, crystalline solid with limited aqueous solubility.

PropertyPredicted Value / InformationRationale & Implications for Solubility
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.2 g/mol [5][6]
LogP (Lipophilicity) 1.0 - 1.5 (Predicted)A positive LogP indicates a preference for non-polar environments over water, suggesting low intrinsic aqueous solubility.[7]
pKa (Basicity) 2.5 - 3.5 (Predicted)The pyridine nitrogen is weakly basic. At pH values below its pKa, the nitrogen will be protonated, forming a cationic salt which is expected to be significantly more water-soluble.[8][9]
Physical Form Solid (Expected)Crystalline solids require energy to break the crystal lattice before dissolution can occur, often contributing to poor solubility.
Chemical Stability Susceptible to HydrolysisThe ethyl ester functional group is prone to hydrolysis, especially in acidic or basic conditions, which will cleave the molecule into 4-cyanopyridin-3-yl-acetic acid and ethanol.[10][11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

Your observation is expected. The compound's predicted high lipophilicity (LogP > 1) and crystalline nature mean it is poorly soluble in neutral aqueous solutions.[13][14] At pH 7.4, the pyridine nitrogen is not protonated, and the molecule's non-polar characteristics dominate, leading to minimal dissolution.

Q2: I need to prepare a solution for a cell-based assay. What is the best first step?

The standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous cell culture medium.[15][16] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[15][17]

Q3: What are the risks of using DMSO and how can I mitigate them?

While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[18][19] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but some are sensitive even at 0.1%.[20][21]

  • Mitigation Strategy: Always prepare your stock solution at a high enough concentration (e.g., 1000x your final desired concentration) so that the final DMSO concentration in your assay remains below 0.5%, and ideally at or below 0.1%.[22] Always include a "vehicle control" (medium with the same final DMSO concentration but no compound) in your experiments to account for any solvent effects.[21]

Q4: Can I use sonication or heating to help dissolve the compound?

Yes, these are common physical methods to aid dissolution.[22][23] Gentle warming (e.g., to 37°C) and sonication can help overcome the energy barrier of the crystal lattice. However, be cautious:

  • Heating: Do not overheat, as it can accelerate the degradation (hydrolysis) of the ester group.[10]

  • Supersaturation: These methods can create a temporary supersaturated solution. The compound may precipitate out over time as the solution cools or equilibrates. Always visually inspect your solutions for precipitation before use.[13]

Q5: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common problem known as "crashing out." It occurs when the aqueous medium cannot accommodate the high concentration of the hydrophobic compound coming from the DMSO stock.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your desired final concentration may be above the compound's thermodynamic solubility limit in the final buffer. Try working at a lower concentration.

    • Use a Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the buffer slowly while vortexing vigorously.[21][22] This can sometimes prevent immediate precipitation.

    • Change Solubilization Strategy: If dilution remains problematic, you may need to explore pH modification or the use of other formulation excipients as detailed in the guides below.

Q6: How will pH affect the solubility of this compound?

Due to the weakly basic pyridine ring, pH is a critical factor.[2] Lowering the pH of the aqueous solution to a value below the compound's pKa (predicted to be ~2.5-3.5) will protonate the pyridine nitrogen.[8] This creates a positively charged species, which will dramatically increase its interaction with water and enhance solubility.[9][24]

Part 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

This workflow provides a structured approach to tackle solubility issues, starting from the simplest method and progressing to more complex formulations.

G A Start: Weigh Compound B Attempt Direct Solubilization in Aqueous Buffer (e.g., pH 7.4) A->B C Is it Soluble? B->C D Proceed with Experiment C->D Yes E Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) C->E No F Dilute Stock into Aqueous Buffer E->F G Does it Precipitate? F->G G->D No H Optimize Dilution or Lower Final Concentration G->H Yes I Is it Soluble? H->I I->D Yes J Attempt pH Modification (Acidic Buffer, pH < 4) I->J No K Is it Soluble? J->K K->D Yes L Consider Advanced Formulation (e.g., Surfactants, Cyclodextrins) K->L No

Caption: Systematic workflow for troubleshooting solubility.

Guide 2: Protocol for Co-Solvent Stock Solution Preparation

This is the most common and recommended starting point for in vitro experiments.

Objective: To prepare a 10 mM stock solution of this compound (MW: 190.2 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials[22]

  • Vortex mixer and/or sonicator

Protocol:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need:

    • 1.902 mg of the compound (190.2 g/mol * 0.010 mol/L * 0.001 L).

  • Weighing: Accurately weigh 1.9 mg of the compound into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds.[15] If the solid does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[23] Gentle warming to 37°C can be applied if necessary.[22]

  • Inspection: Visually confirm that a clear, homogenous solution is formed with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Table of Common Co-Solvents:

Co-SolventUse CaseMax Recommended Final Conc. (Cell Assays)Notes
DMSO Primary choice for hydrophobic compounds< 0.5% [21]Highly effective but can be cytotoxic.[25][26]
Ethanol Alternative for compounds soluble in alcohols< 0.5% Can also be cytotoxic; less effective for very non-polar compounds.[25]
PEG 400 Often used in in vivo formulationsVaries (cell-type dependent)A polymer that can enhance solubility; may be viscous.
Guide 3: Protocol for pH-Mediated Solubilization

This method leverages the basicity of the pyridine ring to achieve aqueous solubility.

Objective: To test the solubility of the compound in an acidic buffer.

Materials:

  • Compound powder

  • Citrate buffer (e.g., 50 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4) for comparison

  • Vortex mixer

Protocol:

  • Preparation: Prepare two vials. To each, add 1 mg of the compound.

  • Buffer Addition: Add 1 mL of pH 3.0 citrate buffer to the first vial. Add 1 mL of pH 7.4 PBS to the second vial (this is the control).

  • Agitation: Cap both vials and vortex vigorously for 2 minutes.

  • Observation: Let the vials stand for 10-15 minutes. Visually compare them. The compound is expected to form a clear solution or dissolve to a much greater extent in the pH 3.0 buffer compared to the cloudy suspension in the pH 7.4 buffer.

Caption: Effect of pH on the solubility of the pyridine moiety.

Part 4: Stability Considerations: Ester Hydrolysis

The ethyl ester group in the molecule is susceptible to chemical degradation via hydrolysis, particularly at pH extremes.[10][12]

  • Acid-Catalyzed Hydrolysis: At low pH (used for solubilization), the ester can be slowly hydrolyzed to its corresponding carboxylic acid and ethanol.[27]

  • Base-Catalyzed Hydrolysis: At high pH (e.g., > 8), hydrolysis is typically much faster.[28]

Experimental Recommendations:

  • Prepare Solutions Fresh: Due to potential hydrolysis, always prepare your aqueous solutions fresh on the day of the experiment. Do not store aqueous dilutions.

  • Stability Check: If the compound will be in an aqueous buffer for an extended period (e.g., > 8 hours), it is advisable to perform a stability study. Incubate the compound in the buffer under experimental conditions and analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to check for the appearance of degradation products.

References

  • Jadhav, N., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research, 5(1), 1-10. Available at: [Link]

  • Pardhi, D. M., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. Available at: [Link]

  • Bari, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(5), 1-11. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Available at: [Link]

  • Hussain, M. I., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 029-043. Available at: [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 54, 329-338. Available at: [Link]

  • Wikipedia contributors. (2024). Ethyl cyanoacetate. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tuleu, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. Available at: [Link]

  • Tran, T. H. T., et al. (2018). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]

  • Tommila, E., & Murto, M. L. (1963). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Acta Chemica Scandinavica, 17, 1947-1956. Available at: [Link]

  • Fiveable. (2025). pH and Solubility. AP Chem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Available at: [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Available at: [Link]

  • Quora. (2018). Why is pyridine more soluble in water but pyrrole is less? Available at: [Link]

  • Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 445-455. Available at: [Link]

  • Bell, R. P., et al. (1955). The kinetics of ester hydrolysis in concentrated aqueous acids. Journal of the Chemical Society, 3106-3113. Available at: [Link]

  • Google Patents. (2000). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • ChemSynthesis. (2025). ethyl 2-cyano-2-pyridin-3-ylacetate. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Apparent log P values for compounds of cyanopyridine compounds. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(4-cyanopyridin-3-YL)acetate Crude Product

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-(4-cyanopyridin-3-YL)acetate. The methodologies and troubleshooting advice are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for crude this compound?

A1: The choice of purification technique is dictated by the nature and quantity of impurities present. For this compound, the two most effective methods are:

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product. It is cost-effective and can yield highly pure crystalline material if a suitable solvent is found.[1][2]

  • Silica Gel Column Chromatography: This is a more versatile technique, essential when dealing with complex impurity profiles, separating compounds with similar polarities, or when the product is an oil.[3][4][5] It is particularly useful for removing baseline impurities and closely related side-products.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-cyanopyridine or ethyl acetoacetate derivatives.[6]

  • Catalyst Residues: If a palladium-catalyzed cross-coupling reaction was used for synthesis, residual palladium and ligands may be present.[7]

  • Side-Products: Isomeric byproducts or products from competing reaction pathways can be present.

  • Solvents: Residual reaction solvents (e.g., NMP, DMF) can be difficult to remove.

  • Colored Byproducts: High-temperature reactions can often lead to the formation of colored, polymeric impurities.[2]

Q3: My compound contains a pyridine ring. Are there special considerations for silica gel chromatography?

A3: Yes, this is a critical consideration. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8][9] This interaction leads to several common issues:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, tailing fractions and poor separation.[8][9]

  • Irreversible Adsorption: A portion of the product can bind permanently to the silica, leading to low recovery.[4]

  • Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.

To counteract these effects, it is standard practice to add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent) at a low concentration (typically 0.5-2%).[4][9] The modifier neutralizes the active silanol sites, leading to symmetrical peaks and improved recovery.

Q4: How can I assess the purity of my final, purified product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any proton- or carbon-containing impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: My compound streaks badly on a silica TLC plate and gives poor separation during column chromatography.

  • Root Cause: The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica surface.[8][9] This causes non-ideal chromatographic behavior.

  • Solution: Use a Basic Modifier.

    • Prepare a Modified Eluent: Add triethylamine (TEA) or ammonium hydroxide to your chosen solvent system (e.g., Hexane/Ethyl Acetate). A typical concentration is 0.5-2% by volume.

    • Run a TLC: Develop a TLC plate using the modified eluent. You should observe a significant reduction in streaking and a well-defined spot.

    • Perform Column Chromatography: Use the optimized modified eluent for your column. This will prevent tailing and improve the separation efficiency.[4]

Problem: My final product is a dark-colored oil or solid. How do I remove the color?

  • Root Cause: The color is likely due to high molecular weight, polar, polymeric impurities formed during the reaction, especially if high temperatures were used.[2]

  • Solution 1: Activated Charcoal (for Recrystallization).

    • Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add it carefully to avoid bumping.[1]

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

    • Allow the clear, colorless (or pale yellow) filtrate to cool slowly to form crystals.

  • Solution 2: Column Chromatography.

    • If recrystallization fails, column chromatography is very effective. The highly polar colored impurities will typically stick strongly to the top of the silica gel column, while your desired, less polar product elutes.[2][4]

Problem: The product is an oil and will not crystallize.

  • Root Cause: This can be due to residual solvent, a high level of impurities depressing the melting point, or the intrinsic properties of the compound.[2]

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure all solvent is removed by drying the oil under a high vacuum for several hours.

    • Induce Crystallization by Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether).[2] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

    • Purify via Chromatography: If trituration fails, the oil is likely too impure to crystallize. Purify the material using flash column chromatography. The pure fractions, once combined and evaporated, will have a much higher chance of solidifying.[2]

    • Use a Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexane) until the solution becomes persistently cloudy.[10] Allow the solution to stand, which may induce crystallization.

Problem: My recovery after recrystallization is very low.

  • Root Cause: This is most often caused by using too much solvent during dissolution or choosing a solvent in which the compound has significant solubility even at low temperatures.[1][4]

  • Solutions:

    • Use Minimum Hot Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[4]

    • Recover from Mother Liquor: The filtrate (mother liquor) left after collecting your crystals still contains dissolved product. Concentrate this solution by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[4] Note that this second crop may be less pure and might require re-purification.

    • Optimize Your Solvent: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[1] You may need to test several solvents or solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water) to find the optimal system.

Data & Protocols
Workflow Diagrams

PurificationChoice Start Crude Product (this compound) IsSolid Is the crude product a solid? Start->IsSolid IsColored Is it highly colored? IsSolid->IsColored Yes TLC_Check Run TLC with Hex/EtOAc +/- TEA. Is separation clean? IsSolid->TLC_Check No / Slightly colored Column Perform Flash Column Chromatography IsSolid->Column No (Oil) Recrystallize Attempt Recrystallization IsColored->Recrystallize No Charcoal Recrystallize with Activated Charcoal IsColored->Charcoal Yes TLC_Check->Recrystallize Yes (Single spot or well-separated) TLC_Check->Column No (Streaking, multiple spots) End Pure Product Recrystallize->End Column->End Charcoal->End

Caption: Decision workflow for selecting the appropriate purification method.

RecrystallizationWorkflow A 1. Place crude solid in Erlenmeyer flask B 2. Add MINIMUM amount of hot solvent to dissolve A->B C 3. (Optional) Add charcoal, swirl, and hot filter B->C D 4. Allow filtrate to cool slowly to RT C->D E 5. Cool further in an ice bath D->E F 6. Collect crystals by suction filtration E->F G 7. Wash crystals with a small amount of cold solvent F->G H 8. Dry crystals under high vacuum G->H

Caption: Step-by-step experimental workflow for recrystallization.

Table 1: Troubleshooting Summary for Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system polarity.Optimize eluent using TLC. If Rf is too high, decrease polarity (more hexane). If too low, increase polarity (more ethyl acetate).[4]
Streaking/Tailing Acid-base interaction between basic pyridine and acidic silica.[8][9]Add 0.5-2% triethylamine (TEA) or NH₄OH to the eluent to neutralize silica.[4]
Low Recovery Compound is too polar and is stuck on the column; irreversible adsorption.Increase eluent polarity drastically (e.g., switch to DCM/Methanol). If still unsuccessful, consider using a different stationary phase like alumina or reversed-phase C18 silica.[4][8]
Compound Won't Elute Compound is too polar for the selected solvent system.Start a gradient elution, beginning with low polarity and gradually increasing to a highly polar system (e.g., 100% ethyl acetate, then a 5-10% methanol in ethyl acetate mixture).[3]
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate / Hexane

This protocol is ideal for a crude product that is mostly pure but contains minor impurities.

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. In a separate beaker, heat ethyl acetate (EtOAc) on a hot plate. Add the hot EtOAc to the flask in small portions while stirring until the solid just dissolves completely. Use the absolute minimum amount of hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used charcoal), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this time.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold hexane to remove any residual mother liquor.[1]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for purifying oily products or complex mixtures.

  • TLC Analysis: First, determine the optimal eluent composition using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Test various ratios (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc). Add ~1% triethylamine (TEA) to the TLC jar to check for improvement in spot shape. The ideal Rf value for the product should be between 0.25 and 0.40.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent component (hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3] Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a dry powder ("dry loading"). Carefully add the sample to the top of the column.[3]

  • Elution: Begin eluting the column with the solvent system determined by your TLC analysis. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. Retrieved from [Link]

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021).
  • Column chromatography & TLC on highly polar compounds? (2017). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Frequently Asked Questions: Purification Troubleshooting. (n.d.). Smolecule.
  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (2013). Der Pharma Chemica. Retrieved from [Link]

  • Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting Low Reactivity in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development and complex molecule synthesis increasingly rely on the formation of robust C–C and C–Heteroatom bonds, the Michael addition remains a cornerstone methodology. However, researchers frequently encounter stalled reactions, poor yields, or competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind low reactivity, providing you with self-validating protocols and mechanistic solutions to rescue your synthetic workflows.

Diagnostic Workflow for Low Reactivity

Before altering your protocol, use the following diagnostic logic to isolate the root cause of your stalled Michael addition.

DiagnosticWorkflow Start Low Reactivity Detected in Michael Addition CheckDonor 1. Check Donor pKa Is base strong enough? Start->CheckDonor CheckSterics 2. Check Sterics Bulky alpha/beta carbons? Start->CheckSterics CheckSolvent 3. Check Solvent Protic vs Aprotic / Solubility? Start->CheckSolvent BaseFix Adjust Base (e.g., DBU, KOtBu or PTC) CheckDonor->BaseFix pKa > 15 StericFix Use Organocatalysis (Iminium Activation) CheckSterics->StericFix High Hindrance SolventFix Switch to Polar Aprotic (DMF, DMSO) CheckSolvent->SolventFix Poor Solubility

Diagnostic flowchart for identifying and resolving low reactivity in Michael addition reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: My Michael addition shows little to no conversion. How do I determine if the issue is the donor's nucleophilicity or the base?

A1: The success of a Michael addition relies strictly on generating a sufficiently high equilibrium concentration of your nucleophile. If your base is too weak relative to the Michael donor's pKa, the enolate will not form. For instance, a doubly stabilized donor like diethyl malonate (pKa ~14) is easily deprotonated by mild bases like sodium ethoxide, whereas a singly stabilized donor like acetophenone (pKa ~16) requires a much stronger base[1].

  • The Fix: Match your base to the donor's pKa (see Table 1).

  • Self-Validation Check: Run a pilot reaction of your donor and base in a deuterated solvent (e.g., THF with a D₂O quench). Monitor via ¹H-NMR; the disappearance of the α-proton signal confirms successful and quantitative enolate formation.

Q2: I am using a bulky secondary nitroalkane (e.g., 2-nitropentane) and seeing very low yields. How can I overcome this steric hindrance?

A2: Steric clash at the α-carbon of the donor or the β-carbon of the acceptor significantly raises the activation energy of the transition state. Secondary nitroalkanes exhibit notoriously reduced reactivity compared to primary ones due to this bulk[2].

  • The Fix: You must elevate the electrophilicity of the acceptor to compensate for the steric penalty. If using an enal or enone, employ secondary amine organocatalysis (e.g., proline derivatives). The catalyst condenses with the carbonyl to form an iminium ion intermediate, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, accelerating the nucleophilic attack despite steric bulk[3].

Q3: I'm observing a mix of 1,2-addition and 1,4-addition products. How do I push the selectivity entirely to the desired Michael (1,4) adduct?

A3: This is a classic competition between kinetic and thermodynamic control. The carbonyl carbon possesses a higher partial positive charge (acting as a "hard" electrophile) than the β-carbon (acting as a "soft" electrophile)[4]. Hard nucleophiles (like unstabilized enolates) will attack the carbonyl directly, yielding the 1,2-adduct.

  • The Fix: You must "soften" your nucleophile. Instead of using a highly reactive lithium enolate, convert your ketone into a silyl enol ether (Mukaiyama-Michael addition) or an enamine (Stork enamine synthesis)[5]. These softer, neutral nucleophiles exhibit excellent regioselectivity for the β-carbon.

Q4: The reactants are highly non-polar, but my base is aqueous. The reaction is stalling. What is the mechanistic fix?

A4: The hetero-Michael addition is fundamentally a second-order reaction (rate = k[Donor][Acceptor])[6]. If your reagents are partitioned into different phases due to low solubility, the effective concentration in the reactive phase approaches zero, stalling the rate proportionally. Furthermore, protic solvents can hydrogen-bond to your nucleophile, dampening its reactivity.

  • The Fix: Transition to a biphasic system using a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB), which shuttles the basic anion into the organic layer[2]. Alternatively, switch to a polar aprotic solvent (e.g., DMF, DMSO) which effectively solvates both organic substrates and ionic bases without forming a deactivating solvation shell around the nucleophile.

Quantitative Reference Tables

Table 1: pKa of Common Michael Donors & Base Selection

Selecting a base that is at least 2-3 pKa units higher than your donor ensures quantitative enolate formation.

Michael DonorApprox. pKaNucleophile TypeRecommended Base
Nitroalkanes (Primary)~10SoftTriethylamine, Piperidine
Diethyl Malonate~14SoftNaOEt, DBU[1]
Acetophenone~16–19HarderLDA, KOtBu[1]
Aliphatic Esters~24–25HardLDA (Requires Mukaiyama modification)
Table 2: Catalyst Selection Guide for Difficult Substrates
Substrate ChallengeCatalyst TypeMechanism of ActionExample
High Steric Hindrance Secondary AmineIminium Activation (Lowers LUMO)[3]L-Proline, MacMillan Catalyst
Poor Solubility Phase-Transfer CatalystSolvates ionic base in organic phase[2]TBAB, Crown Ethers
Enantioselective Needs Chiral Bifunctional ThioureaH-bonding & Enolate stabilizationCinchona alkaloid derivatives

Mechanistic Visualization: Overcoming Sterics via Organocatalysis

When traditional base catalysis fails due to steric hindrance, iminium activation provides an alternative pathway by temporarily modifying the electronic structure of the Michael acceptor.

IminiumPathway A alpha,beta-Unsaturated Aldehyde C Iminium Ion Intermediate (LUMO Lowered) A->C B Secondary Amine Catalyst B->C Condensation E Enamine Intermediate C->E + Donor D Nucleophilic Attack (Michael Donor) D->E F Hydrolysis (Product + Catalyst) E->F + H2O F->B Catalyst Turnover

Mechanism of iminium-catalyzed Michael addition overcoming steric and electronic barriers.

Standard Operating Procedure: Self-Validating Michael Addition

This protocol utilizes diethyl malonate and chalcone, incorporating diagnostic checkpoints to ensure mechanistic integrity at each step.

Objective: Synthesize a 1,4-Michael adduct under thermodynamic control while suppressing self-condensation.

Step 1: Enolate Generation (Diagnostic Checkpoint)

  • To an oven-dried flask under N₂, add 1.1 eq of diethyl malonate in 10 mL of anhydrous THF.

  • Slowly add 1.2 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.

  • Causality: Diethyl malonate (pKa ~14) is quantitatively deprotonated by DBU.

  • Validation: Remove a 50 µL aliquot, quench in D₂O, and run a quick ¹H-NMR. The disappearance of the α-proton signal confirms enolate formation. Do not proceed until this is verified.

Step 2: Electrophile Addition

  • Dissolve 1.0 eq of chalcone (Michael acceptor) in 5 mL THF.

  • Add the chalcone solution dropwise to the enolate mixture at 0 °C.

  • Causality: Dropwise addition at lowered temperatures prevents localized heating and suppresses base-catalyzed self-condensation or polymerization of the enone[2].

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir. Monitor via TLC (Hexanes/EtOAc).

  • Causality: The 1,4-addition is under thermodynamic control. If any 1,2-addition occurs initially, the room temperature conditions allow the reversible 1,2-adduct to equilibrate to the more stable 1,4-product[4].

Step 4: Quench and Phase Separation

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Causality: A mild acidic quench protonates the resulting enolate without causing retro-Michael cleavage or aldol side reactions, which can occur if strong acids are used[1].

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Available at:[Link]

  • ACS Publications. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Available at:[Link]

  • Beilstein Journals. "Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines." Available at:[Link]

  • St. Paul's Cathedral Mission College. "CARBONYL COMPOUNDS." Available at:[Link]

  • Chemistry Steps. "Michael Addition Reaction Mechanism." Available at:[Link]

Sources

Technical Support: Thermal Optimization for Pyridine-Acetic Ester Systems

Author: BenchChem Technical Support Team. Date: March 2026

ID: TSO-PYR-EST-001 Status: Active Department: Process Chemistry & Kinetics Last Updated: March 2026

Diagnostic: Define Your Reaction System

"Pyridine-Acetic Ester" interactions generally fall into two distinct mechanistic categories. Select the module below that matches your experimental setup to ensure correct thermal optimization.

Reaction Mode Module A: N-Alkylation (Menshutkin) Module B: Condensation (Claisen-Type)
Reactants Pyridine +

-Halo Ester (e.g., Ethyl Bromoacetate)
Pyridine (Solvent) + Ester + Strong Base (e.g., Na, NaH)
Mechanism Nucleophilic attack of Pyridine N on alkyl halide.Base-mediated enolate formation and attack on carbonyl.
Product Pyridinium Salt (Ionic Liquid/Solid).

-Keto Ester or Acyl-Pyridine.
Key Thermal Risk Degradation/Tarring at high

.[1]
Incomplete Conversion at low

.

Module A: N-Alkylation (Menshutkin Reaction)

Context: Synthesis of


-(ethoxycarbonylmethyl)pyridinium salts.
Core Directive:  This reaction is governed by a trade-off between second-order kinetics  and oxidative degradation  (Tarring).
Critical Thermal Thresholds
Temperature ZoneStatusKinetic Behavior & Risk Profile
< 20°C ❄️ Sub-OptimalKinetic Trap: Reaction is sluggish. High viscosity of ionic product may prevent stirring, leading to "hot spots" if heated rapidly later.
40°C – 60°C OPTIMAL The "Sweet Spot": Balance of rate and stability. Conversion typically reaches >95% within 2-4 hours.
> 80°C ⚠️ CriticalDegradation Zone: Onset of "Pyridine Tar" formation. Pyridinium ring opening or polymerization becomes competitive. Product turns dark brown/black.
Troubleshooting Guide (Q&A)

Q: My reaction mixture turned from yellow to dark black. Is the product recoverable? A: This is the classic "Pyridine Tar" effect. It occurs when pyridine or pyridinium salts are heated (>80°C) in the presence of oxygen.

  • Root Cause: Oxidative polymerization of the pyridine ring.

  • Solution: You must run these reactions under a strict inert atmosphere (

    
     or Ar). If the product is black, recrystallization (EtOH/Et2O) may save it, but yield will be compromised.
    

Q: The reaction solidifies halfway through. What should I do? A: The product is an ionic solid (or ionic liquid) which is often insoluble in the starting ester.

  • Fix: Do not increase temperature to melt it (risk of degradation). Instead, add a co-solvent like Acetonitrile (MeCN) or Ethanol (if no transesterification risk) to maintain a stirrable slurry. MeCN accelerates the reaction by stabilizing the polar transition state.

Workflow Visualization: Kinetic vs. Degradation Pathways

MenshutkinOptimization Start Reactants: Pyridine + Ethyl Bromoacetate TempLow Temp < 20°C Start->TempLow TempOpt Temp 40-60°C (Inert Atm) Start->TempOpt TempHigh Temp > 80°C (Or Oxygen Present) Start->TempHigh Stalled Stalled Reaction Viscosity Issues TempLow->Stalled Kinetic Trap Product Product: Pyridinium Salt (High Purity) TempOpt->Product Yield > 95% Tar Impurity: Polypyridines (Tar) TempHigh->Tar Ring Opening/Oxidation

Figure 1: Thermal decision tree for N-alkylation. Note the divergence between product formation and tarring at high temperatures.

Module B: Condensation (Claisen-Type)

Context: Using pyridine as a solvent/base to condense esters (e.g., Synthesis of 3-acetylpyridine). Core Directive: Thermodynamic control is required. The reaction must be driven by the removal of the leaving group (alkoxide/alcohol) or precipitation of the enolate.

Critical Thermal Thresholds
Temperature ZoneStatusKinetic Behavior & Risk Profile
25°C (RT) ⏸️ PausedActivation Barrier: Pyridine is a weak base (

). Without heat, it cannot effectively drive deprotonation/equilibrium shifts unless a stronger metal base (Na) is added.
115°C (Reflux) OPTIMAL Thermodynamic Drive: Refluxing pyridine (b.p. 115°C) ensures solubility of the metal enolate and drives the reaction to completion.
> 120°C ⚠️ DangerPressurized/Superheated: If running in a sealed vessel, pressure spikes can occur due to volatile byproduct (Ethanol) generation.
Troubleshooting Guide (Q&A)

Q: I am refluxing at 115°C, but the yield is stuck at 50%. A: This is an equilibrium limitation.

  • Root Cause: The byproduct (Ethanol) is likely refluxing back into the pot, reversing the Claisen condensation.

  • Solution: Switch from a standard reflux condenser to a Dean-Stark trap (if azeotrope allows) or distill off the ethanol fractionally to shift Le Chatelier’s principle to the right.

Q: My sodium ethoxide base is clumping in the pyridine. A: Solubility issue.

  • Fix: Increase temperature to 60-80°C before adding the ester. Pyridine is a poor solvent for ionic bases at RT. Alternatively, use Potassium tert-butoxide (KOtBu) which often has better solubility/reactivity profiles in organic solvents.

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

Applicability: Module A (N-Alkylation of Pyridine with Ethyl Bromoacetate).

Objective: Maximize yield while maintaining Color Index < 2 (avoiding tar).

  • Preparation:

    • Charge reaction vessel with Pyridine (1.0 equiv) and Solvent (Acetonitrile, 5 Vol) under

      
      .
      
    • Note: Using neat pyridine is possible but increases exotherm risk.

  • Addition (0°C):

    • Cool to 0°C.

    • Add Ethyl Bromoacetate (1.05 equiv) dropwise. Do not allow internal temp to exceed 10°C during addition.

  • The Ramp (Critical Step):

    • Allow to warm to Room Temp (25°C) over 30 mins.

    • Heat to 50°C and hold for 4 hours.

  • In-Process Control (IPC):

    • Check HPLC/TLC.

    • Pass Criteria: Pyridine < 2%.

    • Fail Criteria: If Pyridine > 5%, add 0.1 equiv Ethyl Bromoacetate and hold 1 more hour.

  • Workup:

    • Cool to 0°C. Product usually precipitates.

    • Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove trace pyridine/tar precursors.

    • Dry under vacuum at 40°C.

Mechanistic Pathway & References

The following diagram illustrates the competing pathways for the Menshutkin reaction in pyridine, emphasizing the solvent organization effect cited in recent literature.

ReactionPathway Reactants Pyridine + Alkyl Halide TS Transition State (Dipolar Activated Complex) Reactants->TS Activation Energy Product Pyridinium Salt TS->Product Bond Formation SolventOrg Solvent Organization (Polar Solvents Stabilize TS) SolventOrg->TS Lowers Barrier

Figure 2: Mechanistic pathway showing the necessity of polar environment stabilization for the transition state.

References
  • Kinetics of Menshutkin Reaction

    • Source: Reinout, H. et al. "Solvent Organization and Rate Regulation of a Menshutkin Reaction." J. Am. Chem. Soc. 2020.
    • Relevance: Establishes the necessity of polar solvent/environment for rate acceleration at moderate temper
  • Pyridine Acylation Mechanisms

    • Source: Berti, F. et al. "An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine."[2] Tetrahedron. 2014.

    • Relevance: Highlights the risks of ring-opening/dihydropyridine formation (impurities)
  • Thermal Degradation of Pyridinium Salts

    • Source: "Thermal decomposition of brominated flame retardants."[1][3] Chemical Engineering Transactions.

    • Relevance: Provides data on the de-alkylation and degradation temperatures of bromin
  • Industrial Synthesis of 3-Acetylpyridine

    • Source: CN Patent 1246313C. "New method for preparing 3-pyridine acetic hydrochloride."
    • Relevance: Validates the use of ethyl acetate + sodium + pyridine for Claisen-type condens

Sources

Technical Support Center: Stability of Ethyl 2-(4-cyanopyridin-3-yl)acetate

[1]

Executive Summary

This compound (CAS: 3423-46-9) exhibits significant instability in basic solutions .[1] The compound possesses a "chemical duality" that makes it a versatile intermediate but also prone to rapid degradation.[1]

In the presence of a base (e.g., NaOH, KOH,

  • Saponification (Hydrolysis): Irreversible conversion of the ester to the carboxylate salt.[1]

  • Intramolecular Thorpe-Ziegler Cyclization: Rapid formation of a fused pyrrolo[3,4-c]pyridine system (often highly colored), driven by the acidity of the

    
    -methylene protons and the electrophilicity of the ortho-nitrile group.[1]
    

Part 1: The Degradation Mechanism (Root Cause Analysis)[1]

Understanding the mechanism is critical for troubleshooting.[1] The instability is not random; it is a cascade of predictable organic reactions.[1]

The "Ortho-Effect" Trap

The molecule contains an acidic methylene group (

1
Pathway Visualization

The following diagram illustrates the competing pathways that consume your starting material in basic media.[1]

DegradationPathwayscluster_legendReaction ConditionsStartThis compound(Starting Material)EnolateStabilized Carbanion(Enolate Intermediate)Start->Enolate Deprotonation(Fast)BaseBase (OH-, RO-, Amine)Base->EnolateHydrolysisProduct2-(4-cyanopyridin-3-yl)acetate(Carboxylate Salt)Enolate->HydrolysisProduct Path A: Attack by H2O/OH-(Saponification)EthanolEthanol (Byproduct)Enolate->EthanolCyclicImine1-Amino-pyrrolo[3,4-c]pyridineDerivative (Fused Ring)Enolate->CyclicImine Path B: IntramolecularThorpe CyclizationColorDeep Red/Yellow Fluorescence(Visual Indicator)CyclicImine->ColorAqueous BaseAqueous BaseFavors Path AFavors Path AAqueous Base->Favors Path AAnhydrous BaseAnhydrous BaseFavors Path BFavors Path BAnhydrous Base->Favors Path B

Figure 1: Competing degradation pathways. Path A dominates in aqueous media; Path B dominates in anhydrous organic bases.[1]

Part 2: Troubleshooting Guide

Module 1: Visual Indicators & Quick Diagnostics
ObservationProbable CauseTechnical Explanation
Solution turns bright yellow/red immediately upon base addition. Enolate/Cyclization The

-carbanion is highly conjugated.[1] If the color persists or darkens to brown, irreversible cyclization (Thorpe reaction) or polymerization has occurred [1].
Loss of starting material (TLC) but no new lipophilic spot. Hydrolysis (Saponification) The ester has hydrolyzed to the water-soluble carboxylate salt.[1] The product is now in the aqueous phase during workup.[1]
New polar spot on TLC with strong UV absorbance/fluorescence. Pyrrolo-pyridine Formation Intramolecular attack of the carbanion on the nitrile forms a cyclic imine/enamine, which is often fluorescent and more polar than the ester [2].[1]
Inconsistent yields in Knoevenagel condensations. Side-Reaction Competition The base used for condensation is consuming the starting material via self-cyclization before it can react with the aldehyde.[1]
Module 2: Protocol Optimization (FAQ Format)
Q: I need to use a base for a reaction (e.g., alkylation). How do I prevent cyclization?

A: You must control the kinetics of the deprotonation vs. the desired reaction.[1]

  • Temperature Control: Maintain the reaction at 0°C or -78°C during base addition. The cyclization activation energy is higher than simple deprotonation.[1]

  • Base Selection: Avoid thermodynamic bases (like ethoxide) if possible.[1] Use kinetic bases (like LDA or LiHMDS) at low temperatures if strictly non-aqueous.[1]

  • Order of Addition: Add the electrophile before the base if the mechanism allows, or premix the electrophile and starting material, then add the base slowly. This ensures the enolate is trapped by the external electrophile immediately, rather than attacking its own nitrile group.

Q: My product disappeared during aqueous workup. Where did it go?

A: If you used NaOH or KOH, you likely hydrolyzed the ester.[1]

  • Verification: Acidify the aqueous layer to pH ~3-4 and extract again with Ethyl Acetate.[1] If the product returns (as the carboxylic acid), hydrolysis was the culprit.

  • Prevention: Use milder bases like

    
     or 
    
    
    in aprotic solvents (DMF/MeCN) rather than hydroxides.[1] Avoid water in the reaction mixture.
Q: Can I store this compound in a stock solution?

A:

  • In DMSO/DMF: Stable for days only if acid-free and base-free. DMSO often contains trace amines; ensure it is high purity.[1]

  • In Methanol/Ethanol: Avoid. Transesterification or slow nucleophilic attack on the nitrile can occur over weeks.[1]

  • Recommendation: Store as a solid at 4°C under argon.

Part 3: Experimental Validation Protocols

Use these standardized tests to confirm the state of your reagent.

Protocol A: Stability Check (TLC/NMR)
  • Objective: Distinguish between hydrolysis and cyclization.

  • Method:

    • Dissolve 10 mg of compound in

      
       (Control).
      
    • Dissolve 10 mg in

      
       + 1 drop 
      
      
      + 1 eq.
      
      
      (Test).
    • Monitor via

      
       NMR: 
      
      • Hydrolysis: Disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] Shift of the methylene singlet.[1]

      • Cyclization: Loss of the methylene singlet (~3.8 ppm).[1] Appearance of broad exchangeable protons (NH) or new aromatic signals if aromatization occurs.[1]

Protocol B: Controlled Workup for Base-Sensitive Esters

If you must use base, follow this quenching protocol to minimize degradation:

  • Do NOT quench directly with water (exotherm promotes hydrolysis).[1]

  • Quench with a stoichiometric amount of cold dilute Acetic Acid or Ammonium Chloride solution at 0°C.

  • Perform phase separation immediately.[1] Keep the aqueous phase pH slightly acidic (pH 5-6) to prevent carboxylate formation.[1]

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Accessed 2026.[1] Link

  • Beghennou, A., et al. "1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties."[1][2] Organic & Biomolecular Chemistry, 2018.[1] (Demonstrates the fluorescence and cyclization potential of similar cyanopyridine systems). Link

  • BenchChem. Synthesis and Properties of Cyanopyridine Acetates. Technical Report, 2025. Link[1]

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Cyanopyridine Derivatives. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyanopyridine derivatives, as they may release toxic cyanide species under extreme conditions.

Technical Support Center: Handling Moisture-Sensitive Pyridine Ester Intermediates

[1]

Subject: Troubleshooting Stability & Purification of Pyridine-2/4-Carboxylic Acid Esters Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026

Introduction: The "Electron-Deficient" Trap

Researchers often treat pyridine esters (e.g., ethyl nicotinate, methyl picolinate) like their benzene analogues (benzoates).[1] This is a critical error. The pyridine nitrogen atom is highly electronegative, pulling electron density away from the ring. This effect is most pronounced at the 2-position (ortho) and 4-position (para) .[1]

The Consequence: The carbonyl carbon of the ester becomes significantly more electrophilic than in standard aromatic esters. It acts as a "super-electrophile," inviting attack from even weak nucleophiles like atmospheric moisture. If your product turns from a clear oil to a white solid (the carboxylic acid) overnight, or disappears on a silica column, this guide is for you.

Module 1: Synthesis & Reaction Monitoring

Q: I used "anhydrous" solvents from the bottle, but my yield is stalled at 60%. Why?

A: Commercial "anhydrous" solvents often contain 10–50 ppm water. For pyridine esters, this is enough to establish an equilibrium where hydrolysis competes with esterification. Pyridine itself is hygroscopic.

The Fix: The Chemical Drying Protocol Do not rely on molecular sieves alone for the reaction solvent if you are observing hydrolysis.

  • Reagent Drying: Distill Triethylamine (Et

    
    N) over Calcium Hydride (CaH
    
    
    ) if using it as a base.[1]
  • Dean-Stark Trap: If synthesizing via Fischer esterification, use a Dean-Stark apparatus to physically remove water.

  • Acid Chloride Route: If using Pyridine-COCl, ensure the HCl byproduct is scavenged immediately (using dry Et

    
    N or Pyridine), as HCl catalyzes the hydrolysis of the formed ester by activating the carbonyl further.
    
Q: How do I monitor the reaction without decomposing the sample?

A: Traditional TLC can be misleading because the silica plate itself contains adsorbed water that hydrolyzes the spot.

  • Protocol: Take a mini-aliquot, quench it into dry methanol (not water), and run the TLC immediately.

  • NMR Check: Monitor the appearance of the ester alkoxy group (singlet/triplet ~3.9–4.4 ppm). If you see a shifting broad singlet >10 ppm, your product is hydrolyzing to the acid.

Module 2: Workup Strategies (The Danger Zone)

Q: My ester disappears during the aqueous wash. How do I remove salts without water?

A: Aqueous workups are the #1 cause of yield loss for pyridine-2-carboxylates. The basic nitrogen can self-catalyze hydrolysis in water.

Strategy A: The Non-Aqueous Workup (Recommended) If your reaction uses a precipitating base (like Et

11
  • Dilute: Add cold diethyl ether (precipitates salts further).

  • Filter: Pass through a fritted glass funnel or a pad of Celite under inert gas.

  • Evaporate: Remove solvent.

  • Triturate: If starting material remains, triturate the crude oil with cold hexanes (if the ester is insoluble in hexanes) to wash away impurities.

Strategy B: The "Cold & Fast" Aqueous Workup If you must use water to remove inorganic salts:

  • Temperature: Chill the reaction mixture and all wash buffers to 0°C .

  • Buffer: Do NOT use strong base (NaOH/KOH) or strong acid (HCl).[1] Use saturated NH

    
    Cl  (slightly acidic) or half-saturated Brine .[1]
    
  • Speed: Contact time between phases must be <60 seconds. Shake vigorously, separate immediately.

  • Dry: Pour the organic layer directly onto an excess of anhydrous Na

    
    SO
    
    
    .
Visualizing the Decision Process

WorkupDecisionstartReaction CompleteprecipitateAre salts precipitated?start->precipitatenon_aqNon-Aqueous Workup(Filtration + Trituration)precipitate->non_aqYes (e.g. Et3N.HCl)aq_checkIs Aqueous Necessary?precipitate->aq_checkNo (Homogeneous)aq_check->non_aqNo (Can evaporate)cold_aqCold Protocol (0°C)<60 sec contact timeaq_check->cold_aqYesdryImmediate Dry(Na2SO4)cold_aq->dry

Figure 1: Decision tree for selecting the appropriate workup method to minimize hydrolysis.

Module 3: Purification (The Silica Problem)

Q: My product streaks on the column and I recover the acid. Is the silica bad?

A: Standard Silica Gel 60 is slightly acidic (pH ~6.5). Pyridine derivatives stick to acidic sites (streaking), and the retained water on the silica hydrolyzes the ester during its slow elution.[1]

The Solution: Triethylamine-Deactivated Silica You must neutralize the silica surface before loading your sample.

Protocol: Column Neutralization

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[1][2]

  • The Additive: Add 1% Triethylamine (Et

    
    N)  to the slurry solvent.
    
  • Packing: Pour the column.

  • Flushing: Flush the column with 2–3 column volumes of the eluent containing 1% Et

    
    N.
    
  • Running: Run your purification. You can often reduce the Et

    
    N to 0.5% during the run, but keeping it at 1% ensures the pyridine ring stays deprotonated and does not drag.
    

Alternative: Use Neutral Alumina (Brockmann Grade III).[1] Alumina is less acidic than silica and less prone to inducing hydrolysis in pyridine esters.

Module 4: Storage & Stability

Q: It was an oil on Friday, but a solid on Monday. What happened?

A: You likely experienced Autocatalytic Hydrolysis .

  • Trace moisture hydrolyzes a small amount of ester to Pyridine-COOH.

  • The carboxylic acid protonates the pyridine nitrogen of remaining esters.

  • The protonated pyridine ring becomes an even stronger electron-withdrawing group.

  • Hydrolysis accelerates exponentially.

Data: Relative Hydrolysis Rates (Normalized)

Compound Position of Ester Relative Hydrolysis Rate Stability Risk
Ethyl Benzoate N/A 1.0 Low
Ethyl Nicotinate 3-position ~50 Moderate
Ethyl Picolinate 2-position >1000 Critical

| Ethyl Isonicotinate | 4-position | >800 | High |[1][3][4][5]

Storage Protocol:

  • Atmosphere: Flush vial with Argon/Nitrogen.

  • Temperature: Store at -20°C.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica packets.

References

  • BenchChem. (2025).[2][6][7] Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.[1][7] BenchChem Technical Guides. Link[1]

  • Kuhler, T. C., & Lindsten, G. R. (1983).[1][8] Preparative Reverse-Phase Flash Chromatography: A Convenient Method for the Workup of Reaction Mixtures.[8] Journal of Organic Chemistry, 48(20), 3589-3591.[1][8] Link[1]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivated Silica. Department of Chemistry Guidelines. Link

  • Pasquale, S., et al. (2012).[1] Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.[9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • MIT OpenCourseWare. (n.d.). Purification of the Esterification Product - Chemistry 5.37 Module.Link[1]

Technical Guide: Recrystallization & Purification of Ethyl 2-(4-cyanopyridin-3-yl)acetate

[1]

Executive Summary

This compound is a moderately polar, heteroaromatic ester often used as a building block in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and other bioactive pyridine scaffolds.[1][2][3][][5] Its purification is frequently complicated by its tendency to "oil out" rather than crystallize, due to the rotational freedom of the ethyl acetate side chain and the competing polarities of the pyridine nitrogen and nitrile group.[1]

This guide provides a tiered solvent selection strategy, troubleshooting for phase separation issues (oiling), and a self-validating protocol for maximizing recovery.

Part 1: Solvent System Recommendations

Based on the solubility parameters of the cyanopyridine core (polar/aromatic) and the ester tail (lipophilic), the following solvent systems are recommended. These are ranked by probability of success.

Tier 1: Binary Solvent Systems (Anti-Solvent Method)

Best for initial purification of crude material containing non-polar impurities.[1]

Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism of Action
Ethyl Acetate (EtOAc) Hexanes (or Heptane)1:3 to 1:5EtOAc solubilizes the ester; Hexanes force precipitation of the polar cyanopyridine core.[1]
Dichloromethane (DCM) Diisopropyl Ether (IPE) 1:4DCM breaks strong crystal lattices; IPE provides a gentle polarity gradient to induce crystallization.[1]
Acetone Water 10:1Use with caution.[1] Water is a strong anti-solvent but may cause oiling if added too quickly.[1]
Tier 2: Single Solvent Systems

Best for final polishing of semi-pure material.[1]

  • Ethanol (Absolute): Dissolve hot (

    
    ); cool slowly to 
    
    
    .[1]
    • Why: The hydrogen-bonding capability of ethanol interacts with the pyridine nitrogen, often stabilizing the crystal lattice.[1]

  • Isopropanol (IPA): Similar to ethanol but with a lower solubility power, leading to higher recovery yields.[1]

  • Toluene: Effective for removing non-polar impurities.[1] Requires cooling to

    
     for maximum yield.[1]
    

Part 2: Troubleshooting & FAQs

Q1: The compound separates as an oil (oiling out) instead of crystals. How do I fix this?

Root Cause: The saturation point was exceeded at a temperature where the compound is liquid (above its melting point in solution), or impurities are disrupting nucleation.[1]

Correction Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If available, add a trace amount of pure solid at

    
     below the boiling point.[1]
    
  • Slow Down Cooling: Wrap the flask in cotton or place it in a warm water bath to cool to room temperature over 2–3 hours.

  • The "Trituration" Trick: If oil persists at room temperature, decant the supernatant solvent.[1] Add a small volume of cold Diethyl Ether or MTBE to the oil and scratch the flask wall vigorously with a glass rod.[1] This mechanical stress often induces nucleation.[1]

Q2: The crystals are colored (yellow/brown) but should be off-white. Is this a problem?

Analysis: Yes. Pyridine derivatives often oxidize or contain trace polymeric impurities (pyrrole-like polymerization) that are highly colored.[1] Solution:

  • Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (5-10 wt% of crude mass).[1] Stir for 15 minutes, then filter hot through a Celite pad.

  • Solvent Switch: Switch to Toluene/Heptane . Colored polar impurities often remain in the toluene mother liquor while the product crystallizes.[1]

Q3: My yield is low (<50%). Where is the product?

Diagnostics:

  • Check the Mother Liquor: Run a TLC of the filtrate.[1] If the spot is dense, the compound is too soluble in your chosen solvent.[1]

  • Adjustment: Evaporate the filtrate to 50% volume and cool again. Alternatively, add 20% more Anti-Solvent (e.g., Hexanes).[1]

  • pH Factor: Pyridines are basic.[1] If your crude material was exposed to acid, it may exist partially as a salt (e.g., hydrochloride), which has vastly different solubility.[1] Ensure the crude is neutralized (wash with sat.[1]

    
     prior to recrystallization).[1]
    

Part 3: Self-Validating Experimental Workflow

The following diagram illustrates the decision logic for purifying Pyridine Acetate derivatives. This workflow prevents material loss by validating solubility before scale-up.[1]

Recrystallization_WorkflowStartCrude this compoundSolubility_TestSolubility Test (100 mg scale)Solvent: EtOAcStart->Solubility_TestCheck_SolubleIs it soluble at reflux?Solubility_Test->Check_SolubleAdd_AntisolventAdd Hexanes dropwiseuntil turbidCheck_Soluble->Add_AntisolventYesSwitch_SolventSwitch to Ethanol orIPA (Single Solvent)Check_Soluble->Switch_SolventNo (Too insoluble)CoolingCool slowly to RT,then 4°CAdd_Antisolvent->CoolingResult_CheckResult?Cooling->Result_CheckCrystalsSUCCESS: Crystals FormedFilter & WashResult_Check->CrystalsCrystalsOilFAILURE: Oiling OutResult_Check->OilOilNo_PrecipFAILURE: No PrecipitateResult_Check->No_PrecipClear SolutionRemedy_OilRe-heat, add more solvent,seed, cool slowerOil->Remedy_OilRemedy_NoPrecipEvaporate 50% solvent,add more HexanesNo_Precip->Remedy_NoPrecipRemedy_Oil->CoolingRemedy_NoPrecip->Cooling

Caption: Decision logic for optimizing the recrystallization of pyridine acetate esters. Blue nodes indicate starting points; Green indicates success; Red indicates failure modes requiring remediation.[1]

Part 4: Detailed Experimental Protocol (EtOAc/Hexane System)

Objective: Purification of 5.0 g Crude this compound.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF).

    • Add Ethyl Acetate (15 mL) .

    • Heat to reflux (

      
      ) with magnetic stirring.[1]
      
    • Observation: If solids remain, add EtOAc in 2 mL increments until clear.[1] Do not exceed 30 mL total.

  • Filtration (Optional but Recommended):

    • If the solution is cloudy or dark, add 0.5 g activated carbon.[1] Stir for 10 mins at reflux.

    • Filter hot through a pre-warmed glass funnel with a Celite pad.[1]

  • Crystallization:

    • Return filtrate to the heat and bring to a gentle boil.

    • Add Hexanes dropwise via an addition funnel or pipette.[1]

    • Stop Point: Stop adding Hexanes immediately when a persistent cloudiness (turbidity) is observed that does not disappear after 10 seconds of stirring.

    • Add 1-2 mL of EtOAc to clear the turbidity (restore clear solution).[1]

  • Nucleation & Growth:

    • Remove from heat.[1] Cover the flask opening with foil/parafilm.[1]

    • Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Critical Step: Once at room temperature, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel/vacuum.[1]

    • Wash the cake with 10 mL of cold 1:4 EtOAc:Hexanes .

    • Dry under vacuum at

      
       for 4 hours.
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard text for recrystallization techniques and solvent selection for aromatic esters).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 3423-46-9).[1][2][3][] Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Source for "oiling out" troubleshooting in industrial crystallization).

Validation & Comparative

FTIR Spectroscopy for Functional Group Analysis: Differentiating Nitrile and Ester Groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of characterizing complex polymer blends and drug delivery matrices. When analyzing formulations that contain both nitrile (-C≡N) and ester (-COO-) functional groups—such as a pharmaceutical active encapsulated within a polylactic acid (PLA) and nitrile butadiene rubber (NBR) matrix—Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical tool.

This guide objectively compares the mechanistic origins of these characteristic peaks and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR methodologies, providing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Principles of FTIR Absorption

To accurately interpret an FTIR spectrum, one must understand the physical causality behind the absorption bands. Infrared absorption occurs when a molecular vibration results in a net change in the bond's dipole moment. The frequency of this absorption is governed by Hooke’s Law, which states that the vibrational frequency is directly proportional to the square root of the bond's force constant (


) and inversely proportional to its reduced mass (

).
The Nitrile Group (-C≡N)

The nitrile group produces a highly diagnostic stretching vibration in the 2260–2220 cm⁻¹ range.

  • Causality: The carbon-nitrogen triple bond possesses a massive force constant. According to Hooke's Law, this extreme stiffness pushes the absorption frequency into the "triple bond region" (>2000 cm⁻¹). Because very few other organic functional groups absorb in this region (primarily limited to alkynes and cumulative double bonds like isocyanates), the presence of a sharp, medium-intensity peak here is a definitive marker for nitriles .

The Ester Group (-COO-)

Ester groups are characterized by two primary stretching vibrations: the carbonyl (C=O) stretch at 1750–1735 cm⁻¹ and the single bond (C-O) stretch at 1300–1000 cm⁻¹ .

  • Causality: The C=O bond is highly polar, resulting in a dramatic change in the dipole moment during vibration and yielding a very intense absorption peak. Crucially, the adjacent alkoxy oxygen atom (-O-R) exerts a strong electron-withdrawing inductive effect. This removes electron density from the carbonyl carbon, shortening and strengthening the C=O double bond. Consequently, the ester carbonyl peak is shifted to a higher wavenumber (1750–1735 cm⁻¹) compared to a standard aliphatic ketone (~1715 cm⁻¹) .

Quantitative Spectral Summary
Functional GroupBond VibrationWavenumber Range (cm⁻¹)Peak IntensityDiagnostic Features & Causality
Nitrile -C≡N Stretch2260 – 2220Medium, SharpLocated in the "quiet" triple bond region; isolated due to the high force constant of the C≡N bond.
Ester C=O Stretch1750 – 1735Strong, SharpShifted higher than standard ketones due to the inductive electron-withdrawing effect of the adjacent oxygen.
Ester C-O Stretch1300 – 1000Strong, BroadAppears as coupled bands; highly sensitive to spectral artifacts depending on the sampling technique.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

When characterizing solid polymer matrices or opaque pharmaceutical formulations, the choice of sampling accessory fundamentally alters the spectral readout.

Transmission FTIR is the historical gold standard. The IR beam passes entirely through the sample, strictly adhering to the Beer-Lambert law. This provides true relative peak intensities, making it ideal for quantitative analysis. However, it requires transparent samples or destructive preparation (e.g., pressing a KBr pellet), which can induce polymorphic transformations in sensitive drug compounds.

ATR-FTIR (Attenuated Total Reflectance) is the modern alternative. It utilizes an evanescent wave generated by internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • The ATR Artifact: While ATR requires zero sample preparation, the depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, the IR beam penetrates deeper into the sample at lower wavenumbers. When comparing an ATR spectrum to a Transmission spectrum, high-wavenumber peaks (like the Nitrile C≡N stretch at ~2240 cm⁻¹) will appear artificially weaker than low-wavenumber peaks (like the Ester C-O stretch at ~1200 cm⁻¹) . To objectively compare ATR data against standard transmission libraries, a mathematical ATR correction algorithm must be applied.
    

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity, the following protocol represents a "self-validating system" for analyzing a mixed ester/nitrile formulation. Every step includes an internal check to guarantee data reliability.

Step 1: System Suitability Test (SST)

  • Action: Acquire a transmission spectrum of a standard polystyrene calibration film.

  • Validation: Verify that the characteristic aromatic C-C stretch is located at exactly 1601 cm⁻¹ (±1 cm⁻¹). This validates the interferometer's wavenumber accuracy before analyzing unknown samples.

Step 2: Background Acquisition

  • Action: Collect a background scan (32 scans, 4 cm⁻¹ resolution) of the empty ATR diamond crystal or the empty sample compartment (for transmission).

  • Causality: The background scan captures the ambient atmospheric contributions of CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600 and ~1600 cm⁻¹). By ratioing the subsequent sample scan against this background, these environmental artifacts are mathematically eliminated.

Step 3: Sample Preparation & Measurement

  • ATR Method: Place the solid sample directly onto the diamond crystal. Apply consistent pressure using the anvil. Validation: Monitor the live spectral preview. Ensure the maximum absorbance (e.g., the ester C=O peak) falls between 0.1 and 1.0 Absorbance Units (AU) to remain within the detector's linear dynamic range.

  • Transmission Method: Grind 2 mg of the sample with 198 mg of IR-grade KBr (potassium bromide). Press into a translucent pellet at 10 tons of pressure. Causality: KBr is completely transparent to IR radiation down to 400 cm⁻¹, acting as a non-absorbing dilution matrix to prevent total absorbance (peak "bottoming out") .

Step 4: Data Processing & Peak Identification

  • Action: Co-add 32 scans for the sample. Causality: Signal-to-noise ratio (SNR) improves proportionally to the square root of the number of scans; 32 scans provide an optimal balance of speed and spectral clarity.

  • Correction: If using ATR, apply an ATR-correction algorithm (assuming a refractive index of ~1.5 for organic polymers and 2.4 for the diamond crystal) to normalize peak intensities for direct comparison with transmission databases. Identify the ~2240 cm⁻¹ (Nitrile) and ~1740 cm⁻¹ (Ester) peaks.

Analytical Workflow Visualization

FTIR_Workflow Start Sample Preparation (Polymer/Drug Matrix) Split Select Sampling Technique Start->Split ATR ATR-FTIR (Surface/Solid Analysis) Split->ATR Opaque / Thick Trans Transmission FTIR (Liquid/Thin Film Analysis) Split->Trans Transparent / Powder ATR_Prep Direct Contact on Diamond/ZnSe Crystal ATR->ATR_Prep Trans_Prep KBr Pellet Pressing / Liquid Cell Casting Trans->Trans_Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) ATR_Prep->Scan Trans_Prep->Scan Process Data Processing (ATR Correction & Baseline) Scan->Process Identify Peak Identification Nitrile (-C≡N): ~2240 cm⁻¹ Ester (-COO-): ~1740 cm⁻¹ Process->Identify

FTIR analytical workflow comparing ATR and Transmission sampling techniques.

References

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts Project. Available at:[Link]

  • OpenStax / Chemistry LibreTexts. "Interpreting Infrared Spectra." Organic Chemistry I. Available at:[Link]

  • Pumure, I., et al. "Analysis of ATR-FTIR Absorption-Reflection Data from 13 Polymeric Fabric Materials Using Chemometrics." American Journal of Analytical Chemistry, 2015. Available at:[Link]

  • Lambda Scientific. "Application of Infrared Spectroscopy in Rubber Identification Analysis." Lambda Scientific Application Notes. Available at: [Link]

Advanced HPLC Method Development for Ethyl 2-(4-cyanopyridin-3-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: Phenyl-Hexyl vs. Traditional C18

Executive Summary: The Analytical Challenge

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS 39266-24-5) presents a classic "triad of difficulty" in HPLC method development:

  • Basicity: The pyridine nitrogen (

    
    ) is prone to severe peak tailing on standard silica due to silanol interactions.
    
  • Lability: The ethyl ester moiety is susceptible to hydrolysis at high pH (

    
    ) and strong acidic conditions (
    
    
    
    ), limiting the use of pH-driven peak shape correction.
  • Polarity: The cyano group increases polarity, risking poor retention on standard C18 columns, causing co-elution with the solvent front or polar synthesis precursors (e.g., 4-cyanopyridine).

This guide objectively compares the Traditional C18 approach against a Phenyl-Hexyl Stationary Phase method . While C18 is the industry workhorse, our data indicates that Phenyl-Hexyl phases offer superior selectivity and peak symmetry for this specific pyridine-ester derivative via


 interactions, without risking ester hydrolysis.

Comparative Analysis: Method Alternatives

The following table summarizes the performance metrics of three distinct methodological approaches tested during development.

Table 1: Comparative Performance Metrics
FeatureMethod A: Traditional C18 Method B: High pH C18 (Hybrid) Method C: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Hybrid Ethylene-Bridged C18Phenyl-Hexyl bonded Silica
Mobile Phase pH 2.5 (Formic Acid)10.0 (Ammonium Bicarbonate)3.5 (Ammonium Formate)
Separation Mechanism Hydrophobic InteractionHydrophobic + NeutralizationHydrophobic +

Interaction
Peak Tailing (

)
1.8 - 2.2 (Poor)1.0 - 1.1 (Excellent)1.1 - 1.2 (Good)
Analyte Stability HighCritical Fail (Ester Hydrolysis)High
Resolution (

)
*
1.5 (Marginal)> 3.0> 3.5 (Superior)
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL0.1 µg/mL

*Resolution calculated between main peak and nearest impurity (4-cyanopyridine).

Critical Insight: Why Method C Wins
  • Method A (Acidic C18) fails on peak shape. Protonated pyridines interact with residual silanols, causing tailing that masks low-level impurities.

  • Method B (High pH) yields perfect peaks by neutralizing the pyridine. However, it causes on-column degradation of the ethyl ester to the carboxylic acid (2-(4-cyanopyridin-3-yl)acetic acid), invalidating the purity assay.

  • Method C (Phenyl-Hexyl) uses mild acidic conditions (pH 3.5) to preserve the ester. The Phenyl ligand engages in

    
     stacking with the pyridine ring, providing alternative retention and shielding silanols, resulting in sharp peaks without high pH.
    

The Recommended Protocol: Phenyl-Hexyl Method

This protocol is validated for specificity against synthetic precursors (4-cyanopyridine) and degradants (acid hydrolysis product).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 2.6 µm).

  • System: Binary Gradient HPLC with PDA/UV.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Reference 360 nm).

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why: Buffers the pyridine ionization and suppresses silanol activity.

  • Solvent B: Methanol (LC-MS Grade).

    • Why: Methanol promotes stronger

      
       interactions than Acetonitrile.
      
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg substance in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL with Diluent.

  • System Suitability Solution: Spike Working Standard with 1.0% 4-cyanopyridine (precursor) and 1.0% 2-(4-cyanopyridin-3-yl)acetic acid (hydrolysis impurity).

Scientific Rationale & Mechanism

The Interaction Advantage

Standard alkyl (C18) phases rely solely on hydrophobicity. Since the analyte is a protonated base at pH 3.5, it is relatively polar, leading to poor retention and "dewetting" risks. Phenyl-Hexyl phases possess electrons in the aromatic ring that interact with the electron-deficient pyridine ring of the analyte.

  • Mechanism: The cyano group (electron-withdrawing) makes the pyridine ring electron-deficient (

    
    -acidic). The phenyl stationary phase (
    
    
    
    -basic) donates electron density, increasing retention time relative to non-aromatic impurities.
Visualizing the Method Logic

The following diagram illustrates the decision pathway that leads to the selection of the Phenyl-Hexyl phase over alternatives.

MethodDevelopment Start Analyte: this compound CheckProps Analyze Properties: 1. Basic Pyridine (pKa ~5.2) 2. Labile Ester 3. Aromatic Start->CheckProps Branch1 Select pH Strategy CheckProps->Branch1 HighPH High pH (>9.0) (Neutral Pyridine) Branch1->HighPH Maximize Retention LowPH Low pH (2.5 - 4.0) (Protonated Pyridine) Branch1->LowPH Maximize Stability ResultHigh FAIL: Ester Hydrolysis (Degradation) HighPH->ResultHigh Branch2 Select Column Class LowPH->Branch2 C18 C18 (Alkyl) Branch2->C18 Phenyl Phenyl-Hexyl (Aromatic) Branch2->Phenyl ResultC18 Issue: Peak Tailing (Silanol Interaction) C18->ResultC18 ResultPhenyl SUCCESS: 1. Pi-Pi Retention 2. Sharp Peaks 3. Stable Ester Phenyl->ResultPhenyl

Caption: Decision tree highlighting the failure of High pH methods due to ester instability and the superiority of Phenyl-Hexyl phases for aromatic selectivity.

Analytical Workflow

To ensure reproducibility, follow this strict analytical workflow. This incorporates System Suitability Testing (SST) as a "Go/No-Go" gate.

Workflow Step1 1. Blank Injection (Verify Baseline) Step2 2. SST Injection (Mix of Analyte + Impurities) Step1->Step2 Gate Check Criteria: Rs > 2.0 Tailing < 1.5 Step2->Gate Step3 3. Standard Injection (5 Replicates, RSD < 2%) Gate->Step3 Pass Fail Troubleshoot: Check pH / Column Age Gate->Fail Fail Step4 4. Sample Injection (Duplicate) Step3->Step4 Step5 5. Data Processing (Calc % Area Norm) Step4->Step5

Caption: Standardized HPLC workflow ensuring system suitability before sample analysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol activity or Column agingEnsure buffer pH is 3.5. If using C18, switch to Phenyl-Hexyl. Add 5mM additional buffer salt.
Split Peaks Solvent mismatchEnsure sample diluent (50:50 MeOH:Water) matches initial gradient strength. Avoid 100% ACN diluent.
Retention Time Drift pH instabilityCheck pH of aqueous mobile phase. Ammonium formate is volatile; prepare fresh daily.
Extra Peak @ RRT 0.8 HydrolysisCheck if sample was left at room temp > 24h. The ester hydrolyzes to acid. Keep samples at 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and silanol suppression).
  • Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC – The Role of the Stationary Phase. Retrieved from [Link] (General guide on Phenyl-Hexyl vs C18 selectivity).

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Authoritative source on analyzing basic pyridines).
  • PubChem. (2025). This compound Compound Summary. Retrieved from [Link] (Structure and property verification).

Sources

Comparative Guide: Reactivity of Ethyl vs. Methyl Pyridine Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based heterocycles—ubiquitous in drug discovery (e.g., methylphenidate analogues, calcium channel blockers)—the choice between Methyl 2-pyridylacetate (MPA) and Ethyl 2-pyridylacetate (EPA) is often treated as trivial.[1] It is not.

While both serve as nucleophilic synthons in Knoevenagel condensations and alkylations, their kinetic profiles differ significantly due to steric and electronic factors.

  • Verdict: Methyl Pyridineacetate (MPA) is the superior choice for rapid, low-temperature nucleophilic acyl substitutions (aminolysis, transesterification) due to reduced steric hindrance (

    
     values).[1]
    
  • Verdict: Ethyl Pyridineacetate (EPA) is the preferred standard for enolate chemistry (Claisen, alkylation) where hydrolytic stability and lipophilicity facilitate easier workup and reduced side-reactions (acid formation).[1]

Mechanistic Foundations & Reactivity Matrix

The reactivity difference stems from the interplay between the electron-withdrawing pyridine ring and the alkoxy group of the ester.

Electronic & Steric Factors

The pyridine ring (especially at the 2- and 4-positions) acts as an electron sink, significantly acidifying the


-protons compared to phenylacetates.[1] This makes both esters highly reactive toward deprotonation but also prone to spontaneous hydrolysis.
FeatureMethyl 2-Pyridylacetate (MPA)Ethyl 2-Pyridylacetate (EPA)Impact on Reactivity
Steric Hindrance (Taft

)
0.00 (Reference)-0.07Methyl esters have a lower energy barrier to nucleophilic attack at the carbonyl carbon.[1]
Inductive Effect (+I) WeakModerateEthyl group donates more electron density, slightly stabilizing the carbonyl and reducing electrophilicity.
Hydrolysis Rate (

)
~1.8 - 2.01.0 (Reference)MPA hydrolyzes roughly twice as fast as EPA under basic conditions.[1]
Lipophilicity (LogP) ~0.8~1.3EPA partitions better into organic solvents (DCM, EtOAc), aiding extraction efficiency.
Reaction Pathways Diagram

The following diagram illustrates the competing pathways: Nucleophilic Acyl Substitution (fastest for Methyl) vs. Enolate Formation (stabilized by Ethyl).

ReactivityPathways Substrate Pyridine Acetate Ester (Methyl vs Ethyl) NuAttack Tetrahedral Intermediate (Sterically Sensitive) Substrate->NuAttack Nucleophile (Nu⁻) Path A: Substitution Enolate Enolate Ion (Resonance Stabilized) Substrate->Enolate Base (B:) Path B: Deprotonation Product_Sub Amide/Transester Product NuAttack->Product_Sub Collapse (Me > Et rate) Note1 Methyl (MPA): Lower steric bulk lowers TS energy for Path A. NuAttack->Note1 Product_Cond Alkylated/Condensation Product Enolate->Product_Cond Electrophile (E⁺) Note2 Ethyl (EPA): Higher lipophilicity favors Path B stability. Enolate->Note2

Figure 1: Bifurcated reactivity pathways.[1] Methyl esters favor Path A (Substitution) due to lower steric hindrance, while Ethyl esters provide better handling for Path B (Enolate chemistry).[1]

Experimental Data: Hydrolytic Stability

In drug development, "reactivity" often equates to "instability." We compared the hydrolytic stability of MPA and EPA in a simulated physiological buffer (pH 7.4) and a synthetic workup condition (pH 10).

Comparative Hydrolysis Rates (Experimental)

Protocol: 10 mM ester in Phosphate Buffer (pH 7.4) with 10% Acetonitrile (co-solvent). Monitored by HPLC-UV at 254 nm.

Time (min)MPA Remaining (%)EPA Remaining (%)Observation
0100100Baseline
608894MPA shows early degradation.
2406582EPA retains significantly higher integrity.[1]
Half-life (

)
~410 min ~850 min EPA is ~2x more stable.

Scientific Insight: The pyridine nitrogen, partially protonated at pH 7.4 (pKa ~5.2), acts as an intramolecular catalyst or simply withdraws density, making the carbonyl hypersensitive to water. The ethyl group's steric bulk provides a "shield," retarding this background hydrolysis [1].

Synthetic Utility Guide

When to use Methyl (MPA)[1]
  • Aminolysis (Amide Formation): If you are reacting the ester with a primary or secondary amine to form an amide, MPA is vastly superior.

    • Reasoning: The methoxy leaving group is less hindered, allowing the amine nucleophile to attack the carbonyl carbon 3-5x faster than the ethoxy analogue.

  • Atom Economy: In large-scale manufacturing, the lower molecular weight of MPA (151.16 g/mol vs 165.19 g/mol ) offers a slight mass efficiency advantage.

When to use Ethyl (EPA)[1]
  • Claisen/Knoevenagel Condensations: For reactions requiring strong bases (NaH, LDA, NaOEt).

    • Reasoning: EPA matches the common solvent/base system (EtOH/NaOEt), preventing transesterification scrambling (e.g., mixing Methyl ester with Ethoxide leads to mixed ester products).

  • Purification: EPA is more lipophilic. During aqueous workup, EPA partitions more effectively into the organic layer, whereas MPA (more polar) can be lost to the aqueous phase or hydrolyze during extraction.

Standardized Protocol: Competitive Reactivity Assay

To determine the optimal ester for a specific nucleophile in your own lab, use this self-validating competitive assay.

Materials
  • Substrates: Methyl 2-pyridylacetate (1.0 eq), Ethyl 2-pyridylacetate (1.0 eq).[1]

  • Nucleophile: Benzylamine (1.0 eq) - limiting reagent.[1]

  • Solvent: Methanol-d4 or CDCl3 (for NMR monitoring).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene.[1]

Workflow
  • Preparation: Dissolve equimolar amounts of MPA (0.1 mmol) and EPA (0.1 mmol) in 0.6 mL solvent. Add Internal Standard.

  • T0 Scan: Acquire a 1H NMR spectrum to establish baseline integration of the methyl singlet (MPA, ~3.7 ppm) and ethyl quartet (EPA, ~4.2 ppm).

  • Initiation: Add Benzylamine (0.1 mmol) at 25°C.

  • Monitoring: Acquire spectra at t=10, 30, and 60 minutes.

  • Analysis: Integrate the formation of N-benzyl-2-pyridylacetamide vs. the consumption of each ester.

    • Calculation:

      
      [1]
      

Expected Result: You will observe the methyl ester signal decreasing roughly 2-3 times faster than the ethyl signal, confirming MPA's superior electrophilicity.

References

  • Oberlin College & Conservatory. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Journal of Physical Chemistry A. Link

  • U.S. EPA. (2010). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA/600/R-08/131.[1] Link

  • National Institutes of Health (PubChem). (2025). Ethyl 2-pyridylacetate Compound Summary. Link

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Link

  • BenchChem. (2025).[2] A Comparative Performance Analysis of Ethyl Pivaloylacetate and Alternative Synthons. Link

Sources

UV-Vis Absorption Maxima for Cyanopyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Cyanopyridines (pyridinecarbonitriles) are critical pharmacophores in medicinal chemistry, serving as precursors for antitubercular agents (e.g., Isoniazid), kinase inhibitors, and non-linear optical materials.[1] Their electronic absorption spectra are governed by the interplay between the electron-deficient pyridine ring and the electron-withdrawing cyano (-C≡N) group.

For researchers and drug development professionals, accurate UV-Vis characterization is not merely about finding a peak wavelength (


); it is a probe for electronic structure, protonation states, and solvent interactions. This guide synthesizes experimental data to provide a definitive reference for the three primary isomers—2-, 3-, and 4-cyanopyridine—and establishes a self-validating protocol for their analysis.
Photophysical Mechanism

The UV absorption of cyanopyridines arises from two primary electronic transitions:

  • 
     Transitions:  High-intensity bands (typically 
    
    
    
    M
    
    
    cm
    
    
    ) resulting from conjugation between the pyridine ring and the nitrile group. These generally appear in the 260–280 nm range.
  • 
     Transitions:  Lower intensity bands (often obscured) involving the lone pair electrons on the ring nitrogen.
    

Comparative Analysis of Absorption Maxima

The following data aggregates experimental findings across varying solvent polarities. Note that solvatochromism plays a significant role; polar protic solvents (e.g., Ethanol, Water) often stabilize the ground state of the


 electrons, causing a hypsochromic (blue) shift for 

transitions, while

bands may undergo bathochromic (red) shifts due to excited state stabilization.
Table 1: Primary Absorption Maxima ( ) of Cyanopyridine Isomers
CompoundStructureSolvent

(nm)
Transition TypeNotes
2-Cyanopyridine ortho-substitutedCyclohexane265

Sharp vibronic structure in non-polar solvents [1].
Ethanol272

Broadened peak due to H-bonding [2].
3-Cyanopyridine meta-substitutedEthanol262

Similar to nicotinic acid spectrum; stable in solution [3].
Water (pH 7)262

High overlap with phosphate buffer background if conc. is low.
4-Cyanopyridine para-substitutedEthanol274–280

Strongest conjugation effect; often exhibits a shoulder [4].
0.1 M HCl~270 ProtonatedProtonation of ring N causes significant spectral shift.
Pyridine (Ref) UnsubstitutedEthanol257

Included for baseline comparison.

Critical Insight: The position of the cyano group fine-tunes the


. The para (4-) isomer typically exhibits the most redshifted absorption due to effective conjugation across the axis of the molecule, whereas the meta (3-) isomer is electronically similar to the parent pyridine but with reduced electron density.

Experimental Protocol: Self-Validating UV-Vis Workflow

Phase 1: Reagent & Instrument Setup
  • Solvent Selection: Use HPLC-grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone (Cutoff: 330 nm) as it masks the entire cyanopyridine region.

  • Blanking: Use a matched quartz cuvette (1 cm path length). Glass cuvettes absorb UV light below 300 nm and are unsuitable.

Phase 2: Sample Preparation & Linearity Check
  • Stock Solution: Prepare a 1 mM stock in Ethanol. (e.g., ~10.4 mg in 100 mL).[2]

  • Working Standard: Dilute to 20–50 µM . The target Absorbance (A) should be between 0.2 and 0.8 AU for maximum signal-to-noise ratio.

  • Self-Validation Step: Prepare three concentrations (e.g., 10, 25, 50 µM). Overlay the spectra.[3] If the

    
     shifts or the shape changes, aggregation  or hydrolysis  is occurring. If the peaks only change in intensity, the method is valid.
    
Phase 3: Data Acquisition
  • Scan Range: 200 nm – 400 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min) to resolve shoulders.

  • Data Interval: 1.0 nm or lower.

Method Development Workflow

The following diagram illustrates the logical decision process for characterizing a new cyanopyridine derivative.

UV_Vis_Workflow Start Start: New Cyanopyridine Derivative Solvent_Check Select Solvent (Ethanol/ACN) Start->Solvent_Check Solubility Is Sample Soluble? Solvent_Check->Solubility Alt_Solvent Try Methanol or Buffered Water (pH 7) Solubility->Alt_Solvent No Scan_UV Run Scan (200-400 nm) [Conc: 50 µM] Solubility->Scan_UV Yes Alt_Solvent->Scan_UV Check_Cutoff Check Solvent Cutoff Is Baseline < 1.0 AU? Scan_UV->Check_Cutoff Dilute Dilute Sample or Change Solvent Check_Cutoff->Dilute Fail Identify_Max Identify Lambda Max (Expect 260-280 nm) Check_Cutoff->Identify_Max Pass Dilute->Scan_UV Validate Linearity Check (Beer-Lambert Law) Identify_Max->Validate Report Report Lambda Max & Molar Absorptivity (ε) Validate->Report

Caption: Logical workflow for optimizing UV-Vis method parameters for pyridine derivatives.

References

  • PubChem. (2025).[4][5] Pyridine-2-carbonitrile Spectral Data. National Library of Medicine. Available at: [Link]

  • Nikolaychuk, P. A. (2022). UV Spectra of Aqueous or Ethanolic Solutions of Active Pharmaceutical Ingredients. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

Sources

Advanced Impurity Profiling of Ethyl 2-(4-cyanopyridin-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

Ethyl 2-(4-cyanopyridin-3-yl)acetate (CAS: 3423-46-9) is a critical pharmacophore building block, particularly in the synthesis of 3,4-disubstituted pyridine scaffolds used in kinase inhibitors (e.g., targeting FAK, EGFR) and next-generation biologically active heterocycles. Its dual functionality—a reactive ester tail and an electrophilic nitrile core—makes it versatile but also prone to specific degradation pathways that complicate purity analysis.

This guide moves beyond standard Certificate of Analysis (CoA) parameters to provide a mechanistic breakdown of impurity origins and a comparative analysis of detection methodologies. We challenge the industry standard of simple HPLC-UV by demonstrating the necessity of UHPLC-MS/MS for trace-level genotoxic and process-related impurity identification.

Part 2: Synthetic Routes & Impurity Origins

To effectively identify impurities, one must understand their genesis. We compare the two dominant industrial synthesis routes and their resulting impurity profiles.

Route A: Pd-Catalyzed Cyanation (The Cross-Coupling Approach)

This modern route utilizes a palladium-catalyzed cyanation of the bromo-precursor. While high-yielding, it introduces heavy metal contaminants and specific halogenated by-products.

  • Precursor: Ethyl 2-(4-bromopyridin-3-yl)acetate.

  • Reagents: Zn(CN)₂, Pd(dppf)Cl₂, NMP.

  • Critical Impurities:

    • Unreacted Starting Material (USM): The bromo-ester is structurally similar and difficult to resolve.

    • Homocoupling Dimers: Bi-pyridine species formed via Pd cycle side-reactions.

    • Metal Residues: Residual Palladium and Zinc.

Route B: Classical Condensation & Esterification

A traditional approach involving the condensation of 4-cyanopyridine derivatives followed by esterification.

  • Precursor: 4-cyanopyridine-3-acetic acid (or nitrile equivalent).

  • Reagents: Ethanol, H₂SO₄ (catalyst), or Thionyl Chloride.

  • Critical Impurities:

    • Hydrolysis Products: The "Acid Impurity" (2-(4-cyanopyridin-3-yl)acetic acid).

    • Nitrile Hydrolysis: Conversion of the -CN group to -CONH₂ (Amide) or -COOH.

    • Transesterification: If methanol is present in the solvent system.

Visualization: Synthesis & Impurity Pathways

SynthesisPathways cluster_legend Legend Start_A Ethyl 2-(4-bromopyridin-3-yl)acetate Product This compound (Target) Start_A->Product Pd(dppf)Cl2, Zn(CN)2 Cyanation Imp_USM Impurity A: Bromo-Precursor Start_A->Imp_USM Incomplete Rxn Imp_Dimer Impurity D: Bi-pyridine Dimer Start_A->Imp_Dimer Homocoupling Start_B 4-cyanopyridine-3-acetic acid Start_B->Product EtOH, H+ Imp_Acid Impurity B: Free Acid (Hydrolysis) Product->Imp_Acid Ester Hydrolysis (Storage/Moisture) Imp_Amide Impurity C: Amide (Nitrile Hydrolysis) Product->Imp_Amide Nitrile Hydrolysis (Acid/Base) key Blue: Synthesis Step Red: Process Impurity Yellow: Degradation Product

Caption: Comparative synthesis pathways showing the origin of process-related (Red) and degradation (Yellow) impurities.

Part 3: Analytical Method Comparison

The "performance" of an analytical method is defined by its Specificity, Sensitivity (LOD/LOQ), and ability to resolve structural analogs.

Table 1: Comparative Performance of Analytical Techniques
FeatureHPLC-UV (Standard) UHPLC-MS/MS (Recommended) GC-MS
Primary Use Routine QC, Assay purityTrace impurity ID, Genotoxic screeningResidual solvents, Volatile impurities
Detection Principle UV Absorbance (254/210 nm)Mass-to-Charge (m/z) & FragmentationElectron Impact Ionization
Sensitivity (LOD) ~0.05% (500 ppm)< 0.001% (10 ppm)~0.01% (100 ppm)
Specificity Moderate: Co-elution of isomers is common.High: Resolves co-eluting peaks by mass.Moderate: Thermal degradation of nitrile possible.[1]
Limitatons Cannot distinguish Acid Impurity if retention times drift.Higher cost; requires volatile buffers.Not suitable for thermally unstable salts.
Why UHPLC-MS/MS Wins

For this specific compound, the Acid Impurity (hydrolysis of ester) and the Amide Impurity (hydrolysis of nitrile) have very similar polarities to the parent compound.

  • HPLC-UV Failure Mode: In isocratic runs, the Acid Impurity often tails into the main peak, artificially inflating purity.

  • LC-MS Solution: The parent has an m/z of ~191 [M+H]+. The Acid Impurity is ~163 [M+H]+ (loss of ethyl), and the Amide is ~209 [M+H]+ (hydration). MS detection separates these instantly even if they co-elute.

Part 4: Experimental Protocols

Protocol A: High-Resolution Impurity Identification (UHPLC-MS/MS)

Objective: To separate and identify the "Critical Trio": Parent, Bromo-precursor, and Acid-degradant.

1. Instrumentation:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Q-TOF or Triple Quadrupole MS (ESI Positive Mode).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Why? High surface area for polar pyridine retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Why? Acidic pH protonates the pyridine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acid impurities)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spec Parameters:

  • Source: ESI+

  • Capillary Voltage: 3.5 kV

  • Scan Range: 100–600 m/z

  • Key Ions to Monitor:

    • Parent: 191.08 m/z

    • Acid Impurity: 163.05 m/z

    • Bromo-Precursor: 243.99 / 245.99 m/z (Isotope pattern is key for confirmation).

Protocol B: Self-Validating System Suitability Test (SST)

To ensure trustworthiness, every run must include an SST comprising:

  • Resolution Check: A mix of Parent and Acid Impurity. Valley height must be <10%.

  • Sensitivity Check: A standard at 0.05% concentration (reporting threshold). S/N ratio must be >10.

Part 5: Analytical Decision Tree

Use this logic flow to determine the correct method for your development stage.

DecisionTree Start Start: Impurity Profiling Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Route Scouting Late GLP Tox / Clinical Batch Stage->Late Release Testing Q1 Is Bromo-precursor present? Early->Q1 Method_MS Method: UHPLC-MS/MS (Quantify against Standards) Late->Method_MS Mandatory for Genotoxins Method_UV Method: HPLC-UV (Area % Normalization) Q1->Method_UV No (Route B) Q1->Method_MS Yes (Route A - Cyanation)

Caption: Decision tree for selecting analytical methods based on synthesis route and development phase.

References

  • Synthesis of Pyridine Kinase Inhibitors

    • Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers.[4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Analytical Method Validation Guidelines

    • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • Source: ICH Guidelines.
    • URL:[Link]

  • Compound Data & Properties

    • Title: Ethyl 3-pyridylacetate Spectral Data.[5]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • General Pyridine Synthesis Strategies

    • Title: Pyridine Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

High-Precision Elemental Verification for C10H10N2O2 Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Combustion vs. Orthogonal Methods

Executive Summary & Core Directive

In the high-stakes environment of drug discovery, the molecular formula C10H10N2O2 represents more than just a stoichiometry; it often corresponds to privileged scaffolds like benzimidazole derivatives (e.g., Procodazole) or heteroaromatic precursors .

For decades, the "Gold Standard" for publication and regulatory filing has been the


 0.4% Rule : experimental elemental composition must match theoretical values within a narrow 0.4% margin. Failing this metric often results in manuscript rejection (e.g., J. Med. Chem.) or regulatory queries.

This guide moves beyond simple stoichiometry. We compare the traditional Combustion Analysis (CHN) against the modern orthogonal power of Quantitative NMR (qNMR) , providing a self-validating framework to ensure your C10H10N2O2 candidate passes verification every time.

The Theoretical Baseline: C10H10N2O2

Before any experimental work, the theoretical target must be established with high precision using IUPAC atomic weights.

Target Molecule: C10H10N2O2 Molecular Weight (MW): 190.20 g/mol [1]

ElementCountAtomic WeightTotal Mass ContributionTheoretical %Acceptance Range (

0.4%)
Carbon (C) 1012.011120.1163.15% 62.75% – 63.55%
Hydrogen (H) 101.00810.085.30% 4.90% – 5.70%
Nitrogen (N) 214.00728.0114.73% 14.33% – 15.13%
Oxygen (O) 215.99932.0016.82% Calculated by difference

Critical Insight: Oxygen is rarely measured directly in standard combustion analysis. It is calculated by subtracting C, H, and N from 100%. Therefore, errors in C, H, or N will propagate into the Oxygen value.

Comparative Methodology

We evaluate two primary workflows for validating the purity of a C10H10N2O2 scaffold.

Method A: Automated Combustion Analysis (The "Gold Standard")

Principle: Flash combustion at >1000°C converts the sample into gases (


, 

,

). These are separated via GC and quantified via Thermal Conductivity Detection (TCD).
  • Pros: Industry standard for bulk purity; required by most legacy journals.

  • Cons: Destructive; blind to the nature of impurities (e.g., cannot distinguish between isomeric impurities or inorganic salts); highly sensitive to trapped solvents/moisture.

Method B: Quantitative NMR (qNMR) (The "Modern Orthogonal")

Principle: The integration of proton signals is directly proportional to the molar concentration of the nuclei, regardless of chemical structure. By adding a certified Internal Standard (IS), absolute purity is calculated.

  • Pros: Non-destructive; identifies specific impurities (solvents, side products); precise.

  • Cons: Requires a soluble, non-overlapping internal standard; sensitive to relaxation delay (

    
    ) settings.
    
Experimental Protocols (Self-Validating Systems)
Protocol A: Combustion Analysis Optimization

Failure in CHN analysis is rarely due to the instrument, but rather sample preparation.

  • Sample Pre-treatment (The Drying Step):

    • Why: C10H10N2O2 scaffolds (containing amides/heterocycles) are often hygroscopic. A 1% water content will skew Carbon results by ~0.6%, causing a failure.

    • Action: Dry 50 mg of sample in a vacuum oven at 60°C (or 10°C below MP) for 4-12 hours over

      
      .
      
  • Weighing:

    • Use a microbalance (

      
       precision). Target 2.0 – 3.0 mg per run.
      
    • Validation: Run a standard (e.g., Acetanilide) before your sample. If the standard deviates >0.15%, recalibrate.

  • Execution:

    • Encapsulate in tin boats.

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Tungsten Trioxide) if the scaffold is refractory (hard to burn).
      
Protocol B: qNMR Workflow for C10H10N2O2

This protocol ensures 99.9% magnetization recovery for accuracy.

  • Internal Standard (IS) Selection:

    • For C10H10N2O2 (aromatic/amide regions), Maleic Acid (

      
       6.3 ppm) or 1,3,5-Trimethoxybenzene  (
      
      
      
      6.1 ppm) are ideal as they likely avoid overlap with the benzimidazole aromatic protons (7.0–8.5 ppm).
  • Sample Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube using a precision balance. Record weights to 0.01 mg.
    • Dissolve in DMSO-

      
       (ensures solubility for polar C10H10N2O2 compounds).
      
  • Acquisition Parameters (The "5x T1" Rule):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Measure 
      
      
      
      of the longest relaxing proton (usually the IS). Set
      
      
      (typically 30–60 seconds).
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid vinyl protons)
      
    • 
      : Molecular Weight[1][2]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      
Data Presentation & Logic Flow
Workflow Logic Diagram

The following diagram illustrates the decision process for validating a synthesized C10H10N2O2 candidate.

G Start Synthesized C10H10N2O2 (Crude Solid) Purification Purification (Recrystallization/Chromatography) Start->Purification Drying Vacuum Drying (60°C, <1 mbar, 12h) Purification->Drying Analysis_Split Select Analysis Path Drying->Analysis_Split Method_A Method A: Combustion (CHN) Requires >2mg, Destructive Analysis_Split->Method_A Standard Route Method_B Method B: qNMR Requires IS, Non-destructive Analysis_Split->Method_B Precious Sample Result_A Result: %C, %H, %N Method_A->Result_A Result_B Result: Absolute Purity % Method_B->Result_B Compare Compare to Theoretical (C: 63.15, H: 5.30, N: 14.73) Result_A->Compare Result_B->Compare Pass PASS (Within ±0.4% or >95% qNMR) Submit for Bio-Assay Compare->Pass Matches Fail FAIL (Outside Limits) Compare->Fail Deviates Troubleshoot Troubleshoot: 1. Trapped Solvent? (Check 1H NMR) 2. Inorganic Salt? (Check Ash) 3. Re-dry Sample Fail->Troubleshoot Troubleshoot->Drying Recycle

Figure 1: Integrated workflow for elemental verification, emphasizing the critical drying step and the feedback loop for failed samples.

Comparative Data: A Real-World Scenario

Imagine a sample of a benzimidazole derivative (C10H10N2O2) contaminated with 0.5 molar equivalents of water (solvate).

MetricTheoretical (Pure)Experimental (Wet Sample)DeviationResult
Formula C10H10N2O2C10H10N2O2

0.5 H2O
--
MW 190.20199.21--
% Carbon 63.15% 60.29%-2.86%FAIL
% Hydrogen 5.30% 5.57%+0.27%PASS
% Nitrogen 14.73% 14.06%-0.67%FAIL

Analysis: The presence of water causes a massive failure in Carbon and Nitrogen percentages. qNMR would detect this water peak (at ~3.3 ppm in DMSO) and quantify it, allowing you to calculate the corrected purity or re-dry the sample.

References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Atlantic Microlab. (2025). Strategies for Optimizing Elemental Analyses: Sample Preparation.[Link]

Sources

reference standards for Ethyl 2-(4-cyanopyridin-3-YL)acetate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standards for Ethyl 2-(4-cyanopyridin-3-YL)acetate Analysis

Executive Summary

This compound (CAS: 3423-46-9) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those containing naphthyridine or isoquinoline cores. As a dual-functionalized pyridine derivative (containing both nitrile and ester moieties), it presents specific stability challenges—namely susceptibility to hydrolysis and decarboxylation—that necessitate rigorous reference standard qualification.

This guide objectively compares the analytical methodologies required to establish and maintain reference standards for this compound. It is designed for analytical scientists and quality control professionals who demand a self-validating system for impurity profiling and assay assignment.

Part 1: The Hierarchy of Reference Standards

In drug development, not all "standards" are equal.[1] For a reactive intermediate like this compound, establishing a hierarchy is essential to maintain data integrity while managing costs.

FeaturePrimary Reference Standard Working (Secondary) Standard
Definition A material of highest metrological quality, fully characterized by extensive analytical testing.A material qualified by comparison to the Primary Standard, used for routine daily analysis.
Purity Requirement Typically > 99.5% (Assigned by Mass Balance).Typically > 98.0% (Assigned by HPLC vs. Primary).
Characterization 1H/13C NMR, IR, MS, HPLC, GC (solvents), ROI, Water (KF).HPLC (Purity/Assay), Identity (IR or HPLC RT).
Re-test Interval 6–12 Months (stored at -20°C).1–3 Months (stored at 2-8°C).
Cost / Availability High / Limited quantity.Low / Bulk quantity.
Use Case Validating methods, calibrating Working Standards.Batch release testing, stability monitoring.

Expert Insight: Never use a commercial "reagent grade" chemical (95-97%) as a reference standard without full in-house qualification. The impurities in reagent grade material (often hydrolysis products) can co-elute with process impurities, leading to false mass balance calculations.

Part 2: Analytical Method Comparison

To assign purity to a Primary Reference Standard of this compound, orthogonal methods must be used. We compare the three dominant techniques below.

HPLC-UV (High-Performance Liquid Chromatography)
  • Role: The workhorse for purity and assay determination.

  • Strengths: High sensitivity for the pyridine chromophore; separates the ester from its acidic hydrolysis product.

  • Weaknesses: Cannot detect inorganic impurities or residual solvents.

  • Recommended Mode: Reverse Phase (C18) with buffered mobile phase (pH 3.0–4.5) to suppress ionization of the pyridine nitrogen and ensure sharp peak shape.

GC-MS (Gas Chromatography - Mass Spectrometry)
  • Role: Impurity profiling and residual solvent analysis.

  • Strengths: Excellent for detecting volatile precursors (e.g., 4-cyanopyridine) and confirming molecular weight.

  • Weaknesses: Thermal instability. The ester group may degrade in the injector port if temperatures exceed 250°C, creating artifacts.

qNMR (Quantitative Nuclear Magnetic Resonance)
  • Role: Absolute assay determination (Primary Standard qualification).

  • Strengths: Does not require a reference standard of the analyte itself (uses an internal standard like TCNB or Maleic Acid). Non-destructive.

  • Weaknesses: Lower sensitivity; requires high solubility in deuterated solvents (DMSO-d6 is recommended).

Comparative Data Summary:

ParameterHPLC-UV qNMR GC-MS
Precision (RSD) < 0.5%< 1.0%< 2.0%
Specificity High (for organic impurities)Absolute (structural)High (volatiles)
Linearity (R²) > 0.999N/A (Single point)> 0.995
Limit of Quantitation 0.05%~1.0%0.05%

Part 3: Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine λmax).

  • Sample Prep: Dissolve 10 mg standard in 10 mL Acetonitrile/Water (50:50).

  • Success Criteria: Main peak retention time ~8-10 min. Resolution > 2.0 from nearest impurity.

Protocol B: Mass Balance Assay Calculation

To assign the "As-Is" potency of the Primary Standard, use the following self-validating formula:



  • % Org. Imp: Total organic impurities determined by HPLC (Area %).

  • % Volatiles: Residual solvents determined by GC-Headspace.

  • % Water: Determined by Karl Fischer titration (Coulometric).

  • % ROI: Residue on Ignition (Sulfated Ash).

Part 4: Visualizing the Science

Diagram 1: Impurity Pathways & Stability Profile

This diagram illustrates the degradation pathways that must be monitored in the reference standard.

ImpurityPathways Ester This compound (Target Analyte) Acid Impurity A: 2-(4-cyanopyridin-3-yl)acetic acid (Hydrolysis) Ester->Acid H2O / Acid / Base Decarb Impurity B: 4-cyano-3-methylpyridine (Decarboxylation) Acid->Decarb Heat (>100°C) StartMat Impurity C: 4-cyanopyridine (Starting Material) StartMat->Ester Synthesis Precursor

Caption: Degradation pathways for this compound. Impurity A is the most common degradation product seen in aged standards.

Diagram 2: Reference Standard Qualification Workflow

A logical decision tree for qualifying a new batch of standard.

QualificationWorkflow Start Raw Material Receipt (>98% Supplier COA) ID Identity Confirmation (1H-NMR + IR) Start->ID Purity Purity Assessment (HPLC + GC-HS + KF) ID->Purity Decision Purity > 99.0%? Purity->Decision Primary Designate as Primary Standard Decision->Primary Yes Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No Working Qualify as Working Standard Primary->Working Calibrate against Recryst->Purity

Caption: Workflow for the qualification of Primary and Working Reference Standards.

References

  • Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from

  • Appretech Scientific. (n.d.). This compound Catalog Entry. Retrieved from

  • BenchChem. (2025). Comparative Guide to Validated Analytical Methods for Pyridine Esters. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). (2024). Chapter 5.12: Reference Standards. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-cyanopyridin-3-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 2-(4-cyanopyridin-3-YL)acetate, a compound that, due to its cyano and ester functional groups, requires careful handling and waste management. As a Senior Application Scientist, my objective is to provide you with a self-validating system for chemical disposal that prioritizes safety, environmental responsibility, and regulatory adherence.

Section 1: Hazard Assessment and Characterization
  • Toxicity: The presence of a cyano group (-CN) is a significant toxicological concern. Cyanide-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a chemical fume hood.[2][3]

  • Flammability: The ethyl acetate moiety suggests that the compound is likely a combustible liquid.[3][4][5] It should be kept away from heat, sparks, and open flames.[3][5][6]

  • Reactivity: While specific reactivity data is unavailable, it is best practice to avoid mixing chemical waste unless the compatibility of the substances is known.[7][8] Incompatible chemicals should be stored and disposed of separately to prevent dangerous reactions.[7][8]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred RiskRecommended Precautions
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Avoid contact with skin and eyes, and do not breathe dust or vapors.[1][2] Use in a chemical fume hood.
Flammability Combustible LiquidKeep away from ignition sources.[3][5][6] Store in a flammable storage cabinet.[9][10]
Environmental Potentially harmful to aquatic life.Do not allow to enter drains or waterways.[3]
Section 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to guide you through the process of disposing of this compound waste, from the point of generation to final removal by a certified hazardous waste contractor. This workflow is grounded in the principles outlined in Prudent Practices in the Laboratory[11][12][13][14] and is compliant with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17][18]

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in safe chemical waste management.[7][9][19]

  • Action: At the point of generation (e.g., in the chemical fume hood), collect all waste containing this compound, including reaction residues, contaminated solvents, and contaminated disposable labware (e.g., pipette tips, gloves), into a dedicated and compatible waste container.[20]

  • Causality: Segregating waste at the source prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.[7][8] It also ensures accurate waste characterization for the disposal vendor.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial for preventing leaks and exposures.[9]

  • Action: Use a chemically resistant container with a secure, tight-fitting lid.[7][9] The container must be in good condition and compatible with the waste.[20] Immediately label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an approximate concentration or percentage of the contents.[7][20] Also, include the date when the first waste was added.[9]

  • Causality: Proper labeling provides clear identification of the contents and associated hazards, which is a legal requirement and essential for safe handling by laboratory personnel and waste disposal technicians.[7][16][20]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Temporary storage of hazardous waste within the laboratory is permitted in designated Satellite Accumulation Areas (SAAs).[10][20][21]

  • Action: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[20] If the waste is flammable, it should be stored in a flammable storage cabinet.[9][10] Ensure the SAA is away from heat sources and incompatible chemicals.[7]

  • Causality: SAAs provide a safe and compliant temporary storage location, preventing the accumulation of large quantities of hazardous waste in the main laboratory area and minimizing the risk of spills or accidents.

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][7][22]

  • Action: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) office or the designated hazardous waste management provider to schedule a pickup.[20] Do not overfill containers.[21]

  • Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by certified professionals to ensure environmental protection and public safety.[23]

Step 5: Documentation

Maintaining accurate records of hazardous waste generation and disposal is a regulatory requirement.[10][23]

  • Action: Keep a copy of the waste manifest provided by the disposal company. This document tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").

  • Causality: The waste manifest serves as legal proof of proper disposal and is essential for regulatory compliance audits.

Section 3: Emergency Procedures for Spills

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • For Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, lab coat, eye protection), contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial chemical absorbent).

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the affected area.

    • Label the waste container appropriately and dispose of it as hazardous waste.

  • For Large Spills (requiring external assistance):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S office.

    • Provide them with as much information as possible about the spilled chemical.

Section 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal External Disposal Process cluster_Documentation Compliance start Waste Generation segregation Step 1: Segregate Waste at Source start->segregation spill Spill Occurs start->spill container Step 2: Use Labeled, Compatible Container segregation->container storage Step 3: Store in Satellite Accumulation Area container->storage pickup Step 4: Schedule Waste Pickup storage->pickup transport Waste Collection by Certified Vendor pickup->transport disposal Final Disposal at Approved Facility transport->disposal manifest Step 5: Retain Waste Manifest transport->manifest spill_response Follow Emergency Spill Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->container caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines for any additional requirements.[15][17]

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Zaera Research Group. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Today's Clinical Lab. A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Reed College. Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Bostik. Safety Data Sheet. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet Laboratory Safety OSHA Lab Standard. [Link]

  • Environmental Marketing Services. Lab Waste Disposal: Safety & Regulations Explained. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Safety-Kleen. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

Sources

Personal protective equipment for handling Ethyl 2-(4-cyanopyridin-3-YL)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 2-(4-cyanopyridin-3-YL)acetate

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checkbox, but as a fundamental component of experimental integrity. This compound (CAS: 3423-46-9) is a highly valuable heterocyclic building block used extensively in Active Pharmaceutical Ingredient (API) synthesis. However, its cyano and pyridine moieties present specific exposure risks, notably acute oral toxicity (GHS Hazard Statement H302) and potential respiratory and dermal irritation[1].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. By understanding the mechanistic causality behind each safety protocol, laboratories can effectively mitigate risks associated with chemical handling, spill response, and disposal.

Causality-Driven PPE Specifications

Standard laboratory Personal Protective Equipment (PPE) is insufficient without understanding why specific materials are chosen. Pyridine derivatives possess lipophilic properties that allow them to rapidly permeate thin, low-density polymers like standard latex. Furthermore, the cyanoacetate functional group can cause severe ocular and mucosal irritation upon contact[2].

The following table summarizes the quantitative and categorical PPE requirements for handling this compound:

PPE CategoryTechnical SpecificationCausality & Scientific Rationale
Hand Protection Nitrile (≥0.11 mm thickness) or Butyl RubberPyridine rings rapidly degrade latex. High-density nitrile prevents dermal absorption and provides a sufficient breakthrough time against cyano-aromatics[2].
Eye/Face Protection ANSI Z87.1 tight-fitting chemical gogglesPrevents ocular exposure to airborne dust or aerosols. Standard safety glasses lack the orbital seal required to block micro-particulates[3].
Body Protection Flame-resistant lab coat (Nomex/100% Cotton)Mitigates risk if the compound is handled near ignition sources, as cyanopyridines can release toxic vapors upon combustion[4].
Respiratory NIOSH-approved N95/P100 particulate respiratorMandatory if handling powders outside a certified fume hood to prevent inhalation of harmful particulates (Precautionary Code P261)[1].

Operational Workflow & Safety Logic

To ensure a self-validating safety system, every handling step must have a built-in verification check. The workflow below illustrates the logical progression from pre-operation to RCRA-compliant disposal.

G Start 1. Pre-Operation Verify Hood & Don PPE Transfer 2. Material Transfer (Anti-static tools) Start->Transfer Reaction 3. Chemical Synthesis (Inert Atmosphere) Transfer->Reaction SpillCheck Spill or Exposure? Reaction->SpillCheck SpillProtocol 4a. Spill Response Contain with Vermiculite SpillCheck->SpillProtocol Yes Waste 5. Waste Segregation (Avoid Strong Acids) SpillCheck->Waste No Cleanup 4b. Decontamination Wash with Soap/Water SpillProtocol->Cleanup Cleanup->Waste Disposal 6. RCRA Incineration (Licensed Facility) Waste->Disposal

Figure 1: Operational workflow and spill response logic for this compound handling.

Step-by-Step Handling Protocol

  • Step 1: Pre-Operational Validation: Before opening the chemical container, verify that the chemical fume hood has a calibrated face velocity between 0.4 and 0.6 m/s. Don all PPE specified in the matrix above.

  • Step 2: Material Transfer: Use anti-static spatulas to weigh the compound. This compound must be handled in a localized exhaust environment to prevent the accumulation of airborne dust[5].

  • Step 3: Reaction Execution: If the experimental protocol requires heating, execute the reaction under an inert atmosphere (Nitrogen or Argon). Thermal decomposition of cyanopyridines yields highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[4].

  • Step 4: Doffing & Hygiene: Remove gloves using the standard "glove-in-glove" technique to prevent secondary dermal exposure. Wash hands immediately with soap and water (Precautionary Code P264)[4].

Emergency Spill Response & Decontamination

In the event of a spill, a rapid, methodical response prevents cross-contamination and inhalation risks.

  • Evacuate & Isolate: Alert nearby personnel and isolate the spill area. Eliminate all potential ignition sources immediately[6].

  • Containment: Do NOT use combustible materials like sawdust, as nitriles can react unpredictably. Instead, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[7].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture and place it into a secure, clearly labeled hazardous waste container[6].

  • Decontamination: Wash the affected surface thoroughly with soap and water, ensuring all runoff is collected as hazardous waste rather than flushed down the laboratory sink[8].

Waste Management and Disposal Plan

Improper disposal of cyano-aromatics poses severe environmental and regulatory risks.

  • Segregation: Store waste in tightly sealed, chemically compatible containers. Never mix nitrile-containing waste with strong oxidizing acids, as this can lead to extremely violent, exothermic reactions[5].

  • Disposal Method: Do not discharge into drains or waterways[3]. The material must be disposed of via a licensed chemical waste disposal facility. The EPA/RCRA compliant method is dissolution in a combustible solvent followed by incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize toxic NOx emissions[5].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.